Yohimbine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-SCYLSFHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040130 | |
| Record name | Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.48e-01 g/L | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146-48-5, 37247-87-3 | |
| Record name | Yohimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amberlite CG 400 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yohimbine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yohimbine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YOHIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 °C | |
| Record name | Yohimbine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
yohimbine mechanism of action on alpha-2 adrenergic receptors
An In-depth Technical Guide on the Core Mechanism of Action of Yohimbine on Alpha-2 Adrenergic Receptors
Introduction
This compound is a naturally occurring indole alkaloid derived from the bark of the Pausinystalia yohimbe tree.[1][2] It is a well-characterized and potent antagonist of alpha-2 (α2) adrenergic receptors.[1][2][3][4] This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on these receptors, intended for researchers, scientists, and drug development professionals. The primary pharmacological action of this compound is the selective blockade of presynaptic and postsynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine from sympathetic neurons.[2][3][5][6][7][8]
Core Mechanism: Antagonism of Alpha-2 Adrenergic Receptors
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release.[9] There are three main subtypes: α2A, α2B, and α2C.[1][10][11] These receptors are typically located on presynaptic nerve terminals and function as autoreceptors. When activated by their endogenous ligands, norepinephrine and epinephrine, they initiate a negative feedback loop that inhibits further neurotransmitter release.[2][3][5][12]
This compound functions as a competitive antagonist at these α2-receptors.[3][5] By binding to the receptor, it prevents norepinephrine from binding and activating the receptor's inhibitory signaling pathway. This blockade of the negative feedback mechanism results in an increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.[2][3][5]
Signaling Pathway
-
Agonist Binding: When an agonist like norepinephrine binds to the α2-receptor, it induces a conformational change in the receptor.
-
G-Protein Dissociation: The Gαi-GTP complex dissociates from the βγ-subunits.
This compound, as an antagonist, binds to the α2-receptor but does not induce the conformational change necessary for G-protein activation. It competitively blocks agonist binding, thereby preventing the entire downstream signaling cascade that leads to the inhibition of adenylyl cyclase. The result is a disinhibition of adenylyl cyclase activity and a subsequent prevention of the decrease in cAMP levels.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mianserin - Wikipedia [en.wikipedia.org]
- 13. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 14. diva-portal.org [diva-portal.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
The Pharmacological Maze: A Technical Guide to Yohimbine and its Diastereoisomers
For Researchers, Scientists, and Drug Development Professionals
Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia johimbe tree, has a long and varied history of use, from traditional aphrodisiac to a pharmacological tool in veterinary medicine.[1][2] Its complex pharmacological profile, however, extends far beyond these applications, offering a compelling case study in stereoisomer-dependent receptor interactions. This technical guide provides an in-depth exploration of the pharmacological properties of this compound and its principal diastereoisomers—rauwolscine (also known as α-yohimbine) and corynanthine—with a focus on their differential effects on adrenergic and serotonergic systems.[3][4][5]
This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Pharmacological Profiles: A Tale of Three Isomers
This compound and its diastereoisomers share the same chemical formula (C₂₁H₂₆N₂O₃) but differ in the three-dimensional arrangement of their atoms.[1] This stereochemical variation dramatically influences their receptor binding affinities and functional activities, leading to distinct physiological effects.
This compound and Rauwolscine: The Alpha-2 Adrenergic Antagonists
This compound and rauwolscine are potent and selective antagonists of α2-adrenergic receptors.[4][6] By blocking these presynaptic autoreceptors, they inhibit the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter and enhanced sympathetic outflow.[7] This mechanism underlies their stimulant and purported aphrodisiac effects.[1][2] Both this compound and rauwolscine also exhibit partial agonist activity at 5-HT1A receptors.[8][9][10][11]
Corynanthine: The Alpha-1 Selective Antagonist
In stark contrast to its isomers, corynanthine displays a preferential affinity for α1-adrenergic receptors, acting as an antagonist.[4][6][12] This selectivity results in a depressant rather than a stimulant effect, contributing to the antihypertensive properties observed in some Rauwolfia extracts.[5]
Quantitative Data Summary
The following tables provide a comparative summary of the binding affinities (Ki) and functional potencies (pA2, IC50) of this compound, rauwolscine, and corynanthine for key adrenergic and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Species | Reference |
| This compound | ~200 | ~160 | 52 | 1.4 | 7.1 | 0.88 | Human, Rat | [1][3] |
| Rauwolscine | - | - | - | 1.81 | 0.96 | - | Human | [4] |
| Corynanthine | Selectivity Ratio (α1/α2) ~10 | - | - | - | - | - | - | [6] |
Table 2: Serotonin Receptor Binding Affinities and Functional Data
| Compound | Receptor | Action | Ki (nM) | IC50 (µM) | Species | Reference |
| This compound | 5-HT1A | Partial Agonist | 690 | 4.6 | Human | [8] |
| This compound | 5-HT1B | Antagonist | - | - | - | [11] |
| This compound | 5-HT1D | Antagonist | - | - | - | [11] |
| This compound | 5-HT2A | Antagonist | - | - | - | |
| This compound | 5-HT2B | Antagonist | - | - | - | [3] |
| Rauwolscine | 5-HT1A | Partial Agonist | 158 | 1.5 | Human | [8] |
| Rauwolscine | 5-HT2A | Antagonist | - | - | - | [13] |
| Rauwolscine | 5-HT2B | Antagonist | - | - | - | [13] |
| Corynanthine | 5-HT receptors | Agonist properties suggested | - | - | Rabbit | [14] |
Note: Quantitative binding data for corynanthine at serotonin receptor subtypes is limited in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is a generalized procedure based on common methodologies for determining the binding affinity of this compound and its diastereoisomers to α2-adrenergic receptors.[3]
1. Materials:
- Test Compounds: this compound, rauwolscine, corynanthine.
- Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
- Receptor Source: Membranes from cells or tissues expressing α2-adrenergic receptors (e.g., human platelets, bovine cerebral cortex).[3]
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: High concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., phentolamine).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and vials.
- Cell harvester and scintillation counter.
2. Procedure:
- Membrane Preparation: Homogenize the receptor source tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Radioligand + Membrane Preparation.
- Non-specific Binding: Radioligand + Membrane Preparation + Non-specific Binding Control.
- Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of the test compound (this compound, rauwolscine, or corynanthine).
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Functional Assay: Inhibition of Adenylyl Cyclase by 5-HT1A Receptor Partial Agonism
This protocol outlines a method to assess the functional activity of this compound and rauwolscine as partial agonists at the 5-HT1A receptor.[8]
1. Materials:
- Test Compounds: this compound, rauwolscine.
- Cell Line: CHO cells stably transfected with the human 5-HT1A receptor cDNA.
- Adenylyl Cyclase Stimulator: Forskolin.
- Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
- cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
2. Procedure:
- Cell Culture and Membrane Preparation: Culture the transfected CHO cells and prepare membranes as described in the radioligand binding assay protocol.
- Adenylyl Cyclase Assay:
- Pre-incubate the cell membranes with varying concentrations of the test compounds (this compound or rauwolscine) or a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.
- Initiate the adenylyl cyclase reaction by adding the assay buffer containing forskolin and ATP.
- Incubate at 30°C for a defined period (e.g., 15 minutes).
- Terminate the reaction by heating or adding a stop solution.
- cAMP Quantification: Centrifuge the samples and measure the amount of cAMP produced in the supernatant using a suitable cAMP assay kit.
3. Data Analysis:
- Plot the amount of cAMP produced as a function of the log concentration of the test compound.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of forskolin-stimulated adenylyl cyclase activity.
- Compare the maximal inhibition produced by the test compounds to that of a full agonist to determine their relative efficacy and confirm their partial agonist nature.
Signaling Pathways
The distinct receptor profiles of this compound and its diastereoisomers translate into the activation of different intracellular signaling cascades.
This compound/Rauwolscine: α2-Adrenergic Receptor Antagonism
This compound and rauwolscine block the Gi-coupled α2-adrenergic receptor, thereby disinhibiting adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to an increase in norepinephrine release.
Corynanthine: α1-Adrenergic Receptor Antagonism
Corynanthine acts as an antagonist at Gq-coupled α1-adrenergic receptors. By blocking these receptors, it prevents the activation of Phospholipase C (PLC), which would normally lead to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the inhibition of calcium release from the endoplasmic reticulum and a reduction in Protein Kinase C (PKC) activation, ultimately leading to smooth muscle relaxation.
This compound/Rauwolscine: 5-HT1A Receptor Partial Agonism
This compound and rauwolscine act as partial agonists at the Gi-coupled 5-HT1A receptor. This leads to a submaximal inhibition of adenylyl cyclase, resulting in a modest decrease in cAMP levels and a subsequent reduction in PKA activity.
Conclusion
The pharmacological profiles of this compound and its diastereoisomers, rauwolscine and corynanthine, provide a striking example of how subtle changes in stereochemistry can lead to profound differences in receptor selectivity and physiological effects. While this compound and rauwolscine are primarily recognized as potent α2-adrenergic antagonists with additional partial agonist activity at 5-HT1A receptors, corynanthine distinguishes itself as a selective α1-adrenergic antagonist. This detailed understanding of their molecular interactions is crucial for the rational design of more selective pharmacological agents and for interpreting the complex effects of herbal preparations containing these alkaloids. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these fascinating natural products.
References
- 1. Structure-Based Drug Design of ADRA2A Antagonists Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre- and postsynaptic alpha adrenoceptor selectivity studies with this compound and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial agonist properties of rauwolscine and this compound for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. benchchem.com [benchchem.com]
- 11. Agonist and antagonist actions of this compound as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corynanthine | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 13. Rauwolscine [medbox.iiab.me]
- 14. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of this compound, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Adrenergic Modulation: A Technical Guide to Yohimbine from Pausinystalia yohimbe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yohimbine, an indole alkaloid derived predominantly from the bark of the African tree Pausinystalia yohimbe, has garnered significant scientific interest due to its potent and selective alpha-2 adrenergic receptor antagonism. This technical guide provides an in-depth overview of this compound's natural sources, with a quantitative comparison of its concentration in various parts of the P. yohimbe plant. Furthermore, this document details comprehensive experimental protocols for the extraction, purification, and analysis of this compound, catering to the needs of researchers and drug development professionals. The guide also elucidates the molecular mechanism of this compound's action through a detailed description of the alpha-2 adrenergic signaling pathway, visualized with a corresponding diagram.
Introduction to this compound and its Primary Source
This compound is a naturally occurring alkaloid with a long history of use in traditional medicine, primarily as an aphrodisiac.[1] Chemically, it is classified as an indole alkaloid. The primary and most commercially significant source of this compound is the bark of the evergreen tree Pausinystalia yohimbe (family Rubiaceae), native to the tropical rainforests of West and Central Africa.[2][3] While this compound is the principal bioactive compound, the bark of P. yohimbe contains a complex mixture of at least 55 different indole alkaloids, with this compound constituting approximately 10-15% of the total alkaloid content.[2][4]
Quantitative Distribution of this compound in Pausinystalia yohimbe
The concentration of this compound varies significantly across different parts of the Pausinystalia yohimbe tree. The bark is the primary repository of this alkaloid, with the highest concentrations found in the root bark and the bark of the main trunk (bole).[5] The alkaloid content generally decreases in the bark of the branches and is found in very low concentrations in the leaves.[5] The age of the plant and the specific harvesting location can also influence the this compound content.
Table 1: Quantitative Analysis of this compound in Pausinystalia yohimbe
| Plant Part | Reported this compound Concentration (mg/g of dried material) | Method of Analysis |
| Bark (General) | 7 - 115 | HPLC-UV, HPLC-APCI/MS, HPLC-ESI/MS, GC-MS[6][7] |
| ~10 (typical) | GC-MS, HPLC[6][7] | |
| 0.1 - 9.1 (in commercial raw materials) | UPLC-UV-MS[7] | |
| Root Bark | Highest Concentration | General Observation[5] |
| Bole Bark | High Concentration | General Observation[5] |
| Branch Bark | Lower Concentration | General Observation[5] |
| Leaves | Very Low Concentration | General Observation[5] |
Extraction and Purification of this compound
The extraction and purification of this compound from P. yohimbe bark is a multi-step process critical for obtaining a high-purity compound for research and pharmaceutical applications. The general workflow involves extraction of the crude alkaloids, followed by purification to isolate this compound from other co-extracted compounds.
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols for Extraction
Solvent extraction is a common method that utilizes organic solvents to dissolve this compound from the powdered bark.
-
Protocol:
-
Preparation: Grind the dried P. yohimbe bark to a fine powder (e.g., 20-60 mesh).[8]
-
Extraction: Macerate or reflux the powdered bark with a suitable solvent. Common solvents include methanol, ethanol, or an acidified ethanol solution (e.g., 50% ethanol with 0.05 mol/L sulfuric acid).[9][10][11]
-
Solvent-to-Solid Ratio: Typically ranges from 5:1 to 20:1 (v/w).[8][10]
-
Temperature: Can range from room temperature to the boiling point of the solvent (e.g., 70-85°C for ethanol reflux).[8][12]
-
Duration: Varies from a few hours to several days, often performed in multiple cycles for complete extraction.[10]
-
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude extract.
-
This method leverages the basic nature of alkaloids to separate them from other plant constituents.
-
Protocol:
-
Alkalinization: Moisten the powdered bark with an alkaline solution (e.g., ammonia water, sodium carbonate) to convert alkaloidal salts into their free base form.[13][14]
-
Organic Solvent Extraction: Extract the alkalinized plant material with a non-polar organic solvent such as chloroform or ether.[13][14]
-
Acidification: Shake the organic extract with a dilute aqueous acid (e.g., sulfuric acid, hydrochloric acid). The this compound will form a salt and move into the aqueous layer.[13][14]
-
Basification and Re-extraction: Make the aqueous layer alkaline with a base (e.g., ammonia) to precipitate the free this compound base.[13][14]
-
Final Extraction: Extract the precipitated this compound with an organic solvent.
-
Concentration: Evaporate the organic solvent to yield the crude alkaloid extract.
-
SFE is a green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Protocol:
-
Preparation: Place the powdered bark into a high-pressure extraction vessel.[15]
-
Extraction: Introduce supercritical CO2 into the vessel. The temperature and pressure are critical parameters that need to be optimized.[15][16] This method can be highly selective for this compound.[15][16]
-
Separation: After extraction, the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted this compound.[15]
-
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Protocol:
-
Preparation: Suspend the powdered bark in the chosen solvent (e.g., acidified 50% ethanol).[9]
-
Ultrasonication: Subject the mixture to ultrasonic waves at a specific frequency and power (e.g., 200W) for a defined period (e.g., 180 minutes).[9]
-
Post-Extraction: Follow with filtration and concentration steps as in conventional solvent extraction.
-
Experimental Protocol for Purification: Column Chromatography
Column chromatography is a widely used method for purifying this compound from the crude extract.
-
Protocol:
-
Stationary Phase: Pack a chromatography column with a suitable adsorbent, such as silica gel or a macroporous resin.[8][17]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. For instance, a gradient of ethanol in water (e.g., 5-60%) can be used to elute the adsorbed compounds from a resin column.[8]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Recrystallization from a suitable solvent (e.g., ethanol-water mixture) can be performed for further purification.[8]
-
Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism
This compound's primary pharmacological effect is its potent and selective antagonism of alpha-2 adrenergic receptors.[15][18][19] These receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals in the central and peripheral nervous systems.[18]
The binding of the endogenous agonists, norepinephrine and epinephrine, to alpha-2 adrenergic receptors activates an inhibitory G-protein (Gi). The alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[20][21] This serves as a negative feedback mechanism, reducing the further release of norepinephrine from the presynaptic neuron.[18]
This compound acts as a competitive antagonist at these alpha-2 adrenergic receptors, blocking the binding of norepinephrine and epinephrine.[18] This inhibition of the negative feedback loop results in an increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.[18]
Caption: this compound's antagonism of the presynaptic α2-adrenergic receptor.
The increased concentration of norepinephrine in the synapse leads to the various physiological effects associated with this compound, including increased heart rate, blood pressure, and effects on the central nervous system.
Conclusion
This technical guide has provided a comprehensive overview of this compound, with a focus on its primary natural source, Pausinystalia yohimbe. The quantitative data presented highlights the bark as the most significant source of this alkaloid. The detailed experimental protocols for extraction and purification offer a practical resource for researchers in the field. Furthermore, the elucidation of this compound's mechanism of action as an alpha-2 adrenergic receptor antagonist, supported by a clear signaling pathway diagram, provides a fundamental understanding of its pharmacological properties. This information serves as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.
References
- 1. Understand the extraction process of this compound bark extract. [plantextractwholesale.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. globinmed.com [globinmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Pausinystalia johimbe [prota.prota4u.org]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. CN102863439A - Method for extracting this compound hydrochloride from yohimbe barks - Google Patents [patents.google.com]
- 9. CN102002039A - Method for extracting this compound from this compound bark - Google Patents [patents.google.com]
- 10. Extraction process of yohimbe bark extract. [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 14. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 15. nbinno.com [nbinno.com]
- 16. Supplier of Yohimbe Bark Extract by Supercritical Carbon Dioxide Extraction. [plantextractwholesale.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 21. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Yohimbine HCl: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yohimbine Hydrochloride (HCl) is an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree.[1] It is a well-established α2-adrenergic receptor antagonist, a property that underpins its diverse pharmacological applications, including the treatment of erectile dysfunction, its use as a veterinary anesthetic reversal agent, and its investigation for potential roles in weight management and mood disorders.[1][2][3] This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and associated signaling pathways of this compound HCl, tailored for a scientific audience. The information presented herein is intended to support further research and drug development efforts centered on this multifaceted compound.
Molecular Structure and Physicochemical Properties
This compound is a pentacyclic monoterpenoid indole alkaloid.[1] Its hydrochloride salt is the common form utilized in pharmaceutical preparations due to its improved solubility. The chemical and physical properties of this compound and its hydrochloride salt are summarized in the tables below.
Table 1: Chemical Identification and Formula
| Property | Value |
| Chemical Name | Methyl 17α-hydroxy-yohimban-16α-carboxylate hydrochloride[4] |
| Synonyms | This compound HCl, Aphrodine, Corynine, Quebrachine[5] |
| Molecular Formula | C₂₁H₂₆N₂O₃·HCl[6] |
| Molecular Weight | 390.9 g/mol [6] |
| CAS Number | 65-19-0[6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to slightly yellow crystalline powder[3][6] | [3][6] |
| Melting Point | 288–290 °C (decomposes) | [6] |
| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in water | [3] |
| Water Solubility | ~10 mg/mL[7] | [7] |
| pKa | 6.0 - 7.5 | [1][8] |
| Optical Rotation | [α]20/D = +100° to +105° (c=1 in H₂O) | [6] |
| LogP (Octanol-Water) | ~2.6 | [7] |
Pharmacological Properties and Mechanism of Action
This compound HCl's primary pharmacological effect is its competitive antagonism of α2-adrenergic receptors.[2] By blocking these presynaptic autoreceptors, it inhibits the negative feedback loop that normally regulates norepinephrine release, leading to increased synaptic concentrations of norepinephrine and enhanced sympathetic nervous system activity.[1][9] This action underlies many of its physiological effects, including increased heart rate, blood pressure, and mobilization of fat stores.[1][2]
This compound also exhibits a lower affinity for other receptors, which may contribute to its complex pharmacological profile.[1]
Table 3: Receptor Binding Affinities
| Receptor Subtype | pKi |
| Human α2A-adrenoceptor | 8.52 |
| Human α2B-adrenoceptor | 8.00 |
| Human α2C-adrenoceptor | 9.17 |
Source: Tocris Bioscience
Table 4: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value |
| Absorption Half-time | 0.17 ± 0.11 h |
| Elimination Half-life | 0.60 ± 0.26 h[10] |
| Bioavailability | Highly variable, ranging from 7% to 87% (mean 33%)[11] |
Note: Pharmacokinetic parameters can vary significantly between individuals.
Key Signaling Pathways
The biological effects of this compound HCl are mediated through its modulation of various intracellular signaling pathways.
α2-Adrenergic Receptor Antagonism and Norepinephrine Release
The principal mechanism of this compound HCl involves the blockade of α2-adrenergic receptors on presynaptic nerve terminals. This disinhibits the release of norepinephrine, leading to increased activation of postsynaptic adrenergic receptors and downstream signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound hydrochloride | 65-19-0 [chemicalbook.com]
- 4. This compound (PIM 567) [inchem.org]
- 5. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. bc9.co [bc9.co]
- 8. tandfonline.com [tandfonline.com]
- 9. Ergogenic and Sympathomimetic Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Yohimbine's Effects on the Central and Peripheral Nervous Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a potent and selective antagonist of α2-adrenergic receptors. This primary mechanism of action drives its complex and multifaceted effects on both the central (CNS) and peripheral nervous systems (PNS). By blocking presynaptic α2-adrenoceptors, this compound disinhibits the negative feedback loop on norepinephrine (NE) release, leading to a significant increase in synaptic NE and subsequent sympathomimetic effects.[1][2][3] This guide provides an in-depth technical overview of the pharmacological actions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound's principal pharmacological effect is its competitive antagonism of α2-adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[5][6] In the CNS, α2-adrenoceptors are predominantly located presynaptically on noradrenergic neurons, particularly in the locus coeruleus, where they function as autoreceptors to inhibit NE release.[7][8] In the periphery, they are found on presynaptic nerve terminals and on vascular smooth muscle.
By binding to these receptors, this compound prevents norepinephrine from exerting its inhibitory feedback, leading to an uncontrolled release of norepinephrine into the synaptic cleft.[9] This surge in norepinephrine is the primary driver of this compound's physiological and psychological effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's receptor binding affinities, its impact on neurotransmitter levels, and its physiological effects.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| α2A-Adrenergic | Human | 8.2 - 8.5 | 0.32 - 0.63 | [10] |
| α2B-Adrenergic | Human | 8.7 | 0.20 | [10] |
| α2C-Adrenergic | Human | 9.6 | 0.025 | [10] |
| α1A-Adrenergic | Human | 6.7 | 200 | [10] |
| α1B-Adrenergic | Human | 6.8 | 158 | [10] |
| α1D-Adrenergic | Human | 6.8 | 158 | [10] |
| 5-HT1A | Human | 7.3 | 50.1 | [10] |
| 5-HT1B | Human | 6.8 | 158 | [10] |
| 5-HT1D | Human | 7.6 | 25.1 | [10] |
| Dopamine D2 | Human | 6.4 | 398 | [10] |
| Dopamine D3 | Human | <5 | >10,000 | [10] |
Table 2: Effects of this compound on Neurotransmitter Levels
| Experimental Model | This compound Dose | Brain Region | Neurotransmitter Change | Reference |
| Freely moving rats | 5.0 mg/kg, i.p. | Hippocampus | Norepinephrine efflux increased to 230% of basal levels | [11] |
| Anesthetized Göttingen minipigs | 1-10 mg/kg (Amphetamine challenge) | Thalamus, Striatum, Cortex | Significant increase in extracellular noradrenaline | [4][12] |
| Freely moving rats | 2.0 mg/kg | Medial Prefrontal Cortex | Modest increase in dopamine levels | [13] |
| Freely moving rats | 2.0 mg/kg | Nucleus Accumbens | No significant change in dopamine levels | [13] |
Table 3: Physiological Effects of this compound in Humans
| Parameter | This compound Dose | Subject Group | Observed Effect | Reference |
| Blood Pressure | 0.125 mg/kg, i.v. | Normal male volunteers | Mean BP: +14 ± 1 torr; Systolic BP: +28 ± 3 torr; Diastolic BP: +8 ± 1 torr | [10] |
| Plasma Norepinephrine | 0.125 mg/kg bolus, 0.001 mg/kg/min infusion | Normal male volunteers | Two- to three-fold increase | [10] |
| Heart Rate | 0.125 mg/kg, i.v. | Normal male volunteers | No significant change | [10] |
| Panic Symptoms | 20 mg, oral | Panic disorder patients | Significant increases in anxiety and panicky ratings | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects.
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure extracellular levels of norepinephrine in the hippocampus of freely moving rats following this compound administration.
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted above the hippocampus. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Microdialysis Procedure: The probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 15 minutes) before and after drug administration.
-
Drug Administration: this compound (5.0 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Analysis: Norepinephrine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in norepinephrine levels post-yohimbine are expressed as a percentage of the baseline levels.[11]
Electrophysiological Recording in the Locus Coeruleus
-
Objective: To assess the effect of this compound on the firing rate of noradrenergic neurons in the locus coeruleus (LC).
-
Subjects: Anesthetized rats.
-
Procedure: A recording microelectrode is stereotaxically lowered into the LC. Single-unit extracellular recordings are obtained to measure the spontaneous firing rate of LC neurons.
-
Drug Administration: this compound is administered intravenously (i.v.) or microinfused directly into the LC.
-
Data Analysis: The firing rate (spikes per second) of individual neurons is recorded before and after this compound administration. Changes in firing rate are analyzed to determine the excitatory or inhibitory effects of the drug.[7][8][15]
Human Model of this compound-Induced Panic Attack
-
Objective: To investigate the anxiogenic effects of this compound in healthy volunteers and patients with panic disorder.
-
Subjects: Healthy volunteers and patients diagnosed with panic disorder according to DSM criteria.
-
Procedure: A double-blind, placebo-controlled design is typically used. Participants receive an oral dose of this compound hydrochloride (e.g., 20 mg) or a placebo.
-
Assessments:
-
Subjective: Visual analog scales for anxiety and other mood states, and the Panic Attack Symptom Scale.
-
Physiological: Blood pressure, heart rate, and plasma levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine metabolite.
-
-
Data Analysis: Changes in subjective and physiological measures from baseline are compared between the this compound and placebo groups, and between healthy and patient populations.[9][14][16][17][18]
Preclinical Assessment of Erectile Function in Rats
-
Objective: To evaluate the pro-erectile effects of this compound in a rat model.
-
Subjects: Male rats.
-
Procedure:
-
Behavioral Mating Tests: Male rats are administered this compound (e.g., 0.2 mg/kg, i.p.) and placed with a receptive female. Copulatory behaviors such as mount, intromission, and ejaculation latencies and frequencies are recorded.[19][20][21]
-
Cavernous Nerve Stimulation: In anesthetized rats, the cavernous nerve is electrically stimulated to induce erection. Intracavernosal pressure (ICP) is measured as an index of erectile response. The effect of this compound on the ICP response to nerve stimulation is assessed.[22][23]
-
-
Data Analysis: Behavioral parameters and ICP changes are compared between this compound-treated and control groups.
Clinical Trial for Erectile Dysfunction
-
Objective: To assess the efficacy and safety of oral this compound for the treatment of erectile dysfunction (ED).
-
Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Participants: Male patients with a clinical diagnosis of ED. Exclusion criteria may include specific organic causes of ED or use of contraindicated medications.
-
Intervention: Patients are randomized to receive oral this compound hydrochloride (e.g., up to 42.0 mg daily) or a placebo for a specified duration (e.g., one month).[24]
-
Efficacy Measures:
-
Patient-reported outcomes (e.g., International Index of Erectile Function - IIEF).
-
Success rates for sexual intercourse.
-
-
Safety Monitoring: Adverse events are recorded throughout the trial.
-
Data Analysis: Efficacy and safety outcomes are compared between the this compound and placebo groups.[3][24][25][26][27]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of presynaptic α2-adrenergic receptors.
Caption: A generalized workflow for preclinical studies of this compound.
Caption: Logical relationship of this compound's effects on the CNS and PNS.
Conclusion
This compound's well-defined mechanism of action as an α2-adrenergic antagonist makes it a valuable tool for neuropharmacological research and a compound with therapeutic potential. Its ability to potently increase noradrenergic transmission underlies its effects on arousal, mood, and physiological parameters. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its complex pharmacology and for the development of novel therapeutics targeting the noradrenergic system. Careful consideration of its dose-dependent effects and its potential for anxiogenesis is crucial for its application in both preclinical and clinical settings.
References
- 1. Agonist and antagonist actions of this compound as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergogenic and Sympathomimetic Effects of this compound: A Review [mdpi.com]
- 3. Efficacy and Safety of Oral Combination of this compound and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 7. This compound reduces inhibition of lamina X neurones by stimulation of the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microinfusion of clonidine and this compound into locus coeruleus alters EEG power spectrum: effects of aging and reversal by phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Structure-Based Drug Design of ADRA2A Antagonists Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of this compound on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiogenic properties of this compound. I. Behavioral, physiological and biochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurobiological mechanisms of panic anxiety: biochemical and behavioral correlates of this compound-induced panic attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EFFECTS OF this compound AND HYDROCORTISONE ON PANIC SYMPTOMS, AUTONOMIC RESPONSES AND ATTENTION TO THREAT IN HEALTHY ADULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noradrenergic function in panic anxiety. Effects of this compound in healthy subjects and patients with agoraphobia and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential effects of this compound and sildenafil on erectile dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound enhances the effect of sildenafil on erectile process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of this compound hydrochloride on erectile impotence: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Efficacy and Safety of Oral Combination of this compound and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 26. This compound as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Historical and Traditional Uses of Yohimbe Bark (Pausinystalia johimbe) in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbe (Pausinystalia johimbe), a tall evergreen tree native to the lowland forests of western and central Africa, has a rich history of use in traditional medicine.[1][2][3] The bark of the tree is the primary source of a complex mixture of indole alkaloids, with yohimbine being the most well-known and pharmacologically active constituent.[4][5][6] Historically, the bark was utilized by various African cultures for a wide range of ailments, from common afflictions to more specific conditions.[1][7] Its reputation, particularly as a powerful aphrodisiac, has transcended traditional use and attracted significant scientific interest in Western medicine, leading to the isolation and investigation of its active compounds.[4][8] This guide provides a technical overview of the historical and traditional medicinal applications of yohimbe bark, summarizes quantitative data, details its pharmacology, and presents representative experimental workflows for its study.
Historical and Traditional Medicinal Applications
The use of yohimbe bark is deeply rooted in West African traditional medicine, where it was employed for numerous purposes. Its primary and most celebrated use was as an aphrodisiac to treat impotence and enhance sexual performance and desire.[1][3][8][9] Beyond its effects on sexual function, traditional applications included the treatment of:
-
As a stimulant to prevent drowsiness and enhance performance for athletes and hunting dogs.[11]
The bark was also used for its psychoactive properties, sometimes smoked as a hallucinogen.[7][10]
Traditional Preparation and Administration
The methods of preparing and administering yohimbe bark varied depending on the intended therapeutic use. The two most common forms of preparation were as a powder or a liquid decoction.[11]
-
Decoction (Tea): The most common method involved boiling the bark in water.[12][13] The resulting liquid would be consumed. One traditional recipe involves boiling one teaspoon of bark per cup of water for 10-15 minutes.[12]
-
Powder: The dried bark was often ground into a fine powder, which could be eaten directly in small amounts for conditions like physical and sexual fatigue.[13][14]
-
Tincture: An extract of the bark in alcohol was also used, typically administered in doses of 5 to 10 drops, three times per day.[7]
-
Maceration: The bark could also be macerated (soaked) in water before being consumed.[13]
-
Inhalation: For hallucinogenic purposes, the bark was sometimes smoked.[10]
Quantitative Data Summary
The alkaloid content of Pausinystalia johimbe bark is highly variable but can constitute up to 6% of its total weight.[11][15] this compound, the principal alkaloid, typically makes up 10% to 15% of this total alkaloid content.[4][10]
Table 1: Traditional Preparations and Dosages
| Preparation Method | Traditional Dosage | Intended Use | Reference(s) |
| Decoction (Tea) | 1 teaspoon of bark per cup of water | General Use | [12] |
| Decoction (Tea) | 1-2 grams of bark per 250 ml of water | General Use | [12] |
| Tincture | 5-10 drops, three times per day | Aphrodisiac | [7] |
| Pulverized Bark | Small amounts eaten daily | Fatigue, Aphrodisiac | [13] |
Table 2: Clinical and Preclinical Dosages of Purified this compound
| Condition Studied | Dosage | Subject | Reference(s) |
| Erectile Dysfunction | 15-30 mg daily | Human | [7] |
| Erectile Dysfunction | 5-10 mg, three times per day | Human | [5][6] |
| Weight Loss | 5 mg, four times per day | Human | [7] |
| Fat Burning | 0.2 mg/kg bodyweight daily | Human | [16] |
| Xerostomia (Dry Mouth) | 6 mg, three times per day | Human | [10] |
| Appetite Suppression | 2.1-4.6 mg/kg | Obese Rats | [17] |
| Oxidative Stress | 2-5 mg/kg/day | Rats | [18] |
| Neointimal Hyperplasia | 5-10 mg/kg | Mice | [19] |
Pharmacology and Signaling Pathways
The pharmacological effects of yohimbe are primarily attributed to its main alkaloid, this compound.
Primary Mechanism: α2-Adrenergic Receptor Antagonism
This compound is a potent and selective antagonist of α2-adrenergic receptors.[4][5][20] These receptors are located presynaptically on noradrenergic neurons and function as autoreceptors in a negative feedback loop; when stimulated by norepinephrine (NE), they inhibit further NE release. By blocking these receptors, this compound interrupts this feedback mechanism, leading to a significant increase in the release of norepinephrine into the synaptic cleft.[17][20] This surge in sympathetic nervous system activity is responsible for many of this compound's physiological effects, including increased heart rate, blood pressure, and fat mobilization.[17][21]
Other Receptor Interactions
While its primary action is on α2-adrenergic receptors, this compound also demonstrates moderate affinity for α1-adrenergic, dopamine D2, and various serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, and 5-HT1D.[4] These interactions, though weaker, may contribute to its complex pharmacological profile.
PLCγ1 Signaling Pathway Inhibition
Recent research has uncovered mechanisms independent of α2-adrenergic antagonism. In vascular smooth muscle cells (VSMCs), this compound has been shown to suppress proliferation stimulated by platelet-derived growth factor (PDGF-BB).[19] This effect is mediated by the attenuation of phospholipase C-γ1 (PLCγ1) phosphorylation, a key step in the PDGF signaling cascade that leads to cell growth and migration. This suggests a potential role for this compound in treating vascular proliferative diseases like atherosclerosis.[19]
References
- 1. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 2. manual.co [manual.co]
- 3. govinfo.gov [govinfo.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Yohimbe – Health Information Library | PeaceHealth [peacehealth.org]
- 8. This compound as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yohimbe: Benefits, Uses, Side Effects, and More [healthline.com]
- 10. Yohimbe Uses, Benefits & Dosage [drugs.com]
- 11. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 12. bachari.gr [bachari.gr]
- 13. Yohimbé [utep.edu]
- 14. This compound Bark Extract: Manufacturing Process and Future Demand Growth [plantextractwholesale.com]
- 15. Pausinystalia johimbe [prota.prota4u.org]
- 16. examine.com [examine.com]
- 17. examine.com [examine.com]
- 18. This compound Alleviates Oxidative Stress and Suppresses Aerobic Cysteine Metabolism Elevated in the Rat Liver of High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinities of Yohimbine for Serotonin and Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the binding profile of yohimbine, an indole alkaloid, with a specific focus on its interactions with serotonin (5-HT) and dopamine (D) receptor subtypes. This compound is primarily recognized as a selective antagonist of α2-adrenergic receptors, but it also exhibits significant affinity for a range of monoaminergic receptors, contributing to its complex pharmacological effects.[1][2] Understanding this multi-receptor binding profile is critical for elucidating its mechanism of action and guiding further drug development.
Data Presentation: Binding Affinities
The following tables summarize the quantitative binding affinities of this compound for various human (h) serotonin and dopamine receptor subtypes. The data is presented as Ki (in nM), which represents the inhibition constant and is a measure of the drug's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: this compound Binding Affinities for Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Functional Activity | Reference |
|---|---|---|---|
| h5-HT1A | 74 | Partial Agonist | [3][4][5] |
| h5-HT1B | Significant Affinity | Antagonist | [4][5] |
| h5-HT1D | Significant Affinity | Antagonist | [4][5] |
| 5-HT2 | Moderate Affinity | Antagonist |[6] |
Note: "Significant Affinity" indicates that while binding is confirmed, specific Ki values were not provided in the cited literature. The rank order of affinity for serotonin receptors is generally reported as 5-HT1A > 5-HT1B > 5-HT1D.[2][7]
Table 2: this compound Binding Affinities for Dopamine (D) Receptors
| Receptor Subtype | Ki (nM) | Functional Activity | Reference |
|---|---|---|---|
| hD2 | Significant Affinity | Antagonist | [4][5][8] |
| hD3 | 2430 | Weak Affinity |[4][5][9] |
Note: this compound's affinity for dopamine receptors is generally weaker than for serotonin and α2-adrenergic receptors.[10][11] The rank order of affinity is typically D3 > D2.[2][7]
Experimental Protocols
The binding affinity data presented above is primarily determined through competitive radioligand binding assays. Functional assays, such as [35S]GTPγS binding, are then often used to determine whether the compound acts as an agonist or antagonist.[4][5]
2.1 Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand from a specific receptor.[12][13]
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target human serotonin or dopamine receptor subtype.[14]
-
A high-affinity radioligand specific for the target receptor (e.g., [3H]this compound, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15]
-
Scintillation cocktail.
-
96-well plates.
Methodology:
-
Membrane Preparation: Frozen cell pellets or tissues containing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like a BCA or Bradford assay.[12]
-
Assay Setup: The assay is conducted in 96-well plates. Components are added in a specific order: assay buffer, membrane preparation, varying concentrations of this compound (competitor), and finally, a fixed concentration of the radioligand.[12]
-
Total Binding: Radioligand + Membrane Preparation.
-
Non-specific Binding (NSB): Radioligand + Membrane Preparation + a high concentration of an unlabeled specific ligand to saturate the receptors.
-
Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of this compound.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[12]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then quickly washed with ice-cold wash buffer.[15]
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.[12]
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[12]
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :[12] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
2.2 [35S]GTPγS Functional Assay
This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at G-protein coupled receptors (GPCRs). It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Agonist Activity: An agonist will stimulate the binding of [35S]GTPγS above basal levels. This compound shows partial agonist activity at 5-HT1A receptors.[4][5]
-
Antagonist Activity: An antagonist will block the agonist-stimulated binding of [35S]GTPγS but will have no effect on its own. This compound demonstrates antagonist activity at 5-HT1B, 5-HT1D, and D2 receptors.[4][5]
Visualizations: Workflows and Signaling Pathways
3.1 Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
3.2 this compound Interaction with Gi-Coupled Receptors
This compound interacts with several Gi-coupled receptors, including 5-HT1A (as a partial agonist) and D2/D3 (as an antagonist). The diagram below illustrates the canonical Gi signaling pathway that these receptors modulate.
Caption: Simplified Gi-protein signaling pathway relevant to this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist actions of this compound as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. This compound and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antidopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
The Pharmacokinetic Profile of Yohimbine Across Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia johimbe tree, is a potent and selective antagonist of α2-adrenergic receptors. This antagonism disrupts the negative feedback loop of norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter and subsequent activation of the sympathetic nervous system. This pharmacological action has led to its investigation for a variety of therapeutic applications. A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is paramount for the rational design of non-clinical safety and efficacy studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound exhibits significant variability across different animal species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Various Animal Models
| Parameter | Rat (Sprague-Dawley) | Dog (Mongrel) | Horse (Standardbred/Adult) | Steer |
| Dose (mg/kg) | 1 | 0.4 | 0.075 - 0.15 / 0.12 | 0.25 |
| Half-life (t½) | 16.3 h (elimination)[1][2] | 104.1 ± 32.1 min | 52.8 - 76.1 min / 4.4 ± 0.9 h | 46.7 ± 24.4 min |
| Clearance (CL) | 11 mL/h/kg[1][2] | 29.6 ± 14.7 mL/min/kg[3][4] | 34.0 - 39.6 mL/min/kg / 13.5 ± 2.1 mL/min/kg[5] | 69.6 ± 35.1 mL/min/kg[3][4] |
| Volume of Distribution (Vd) | 259 mL/kg[1][2] | 4.5 ± 1.8 L/kg[3][4] | 2.7 - 4.6 L/kg / 3.3 ± 1.3 L/kg[5] | 4.9 ± 1.4 L/kg[3][4] |
| Area Under the Curve (AUC) | - | Significantly greater than in horses[3][4] | - | - |
| Mean Residence Time (MRT) | - | 163.6 ± 49.7 min | 106.2 - 118.7 min | 86.7 ± 46.2 min |
Note: Data are presented as mean ± standard deviation where available. Different studies may use different experimental conditions, leading to variations in reported values.
Oral bioavailability of this compound is highly variable, ranging from 10% to 90% in humans, and is influenced by first-pass metabolism.[6] In rats, oral bioavailability is also reported to be low.[7]
Distribution
This compound is widely distributed throughout the body. In rats, it rapidly enters the brain, with concentrations peaking within minutes of intravenous administration.[1][2]
Table 2: Tissue Distribution of this compound in Rats
| Tissue | Concentration (ng/g) at 5 min post 1 mg/kg IV injection |
| Brain | ~5000[1][2] |
Further quantitative data on tissue-to-plasma concentration ratios in a wider range of tissues and species is an area for further investigation.
Metabolism
This compound is extensively metabolized, primarily in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways involve oxidation to form hydroxylated metabolites.
Key Metabolites:
-
11-hydroxy-yohimbine: A major, pharmacologically active metabolite.
-
10-hydroxy-yohimbine: A minor metabolite.
The specific CYP450 isoforms responsible for this compound metabolism include CYP2D6 and CYP3A4 in humans.[5][8] There are species differences in the expression and activity of these enzymes, which contributes to the observed pharmacokinetic variability. For instance, dogs have been identified as a potentially representative animal model for alpha-adrenergic antagonism, though caution is still advised when extrapolating to humans.[9] In vitro studies using liver microsomes from different species can help elucidate these differences.
Excretion
This compound and its metabolites are primarily excreted in the urine.
Signaling Pathways
This compound's primary pharmacological effect is the blockade of presynaptic α2-adrenergic receptors in the central and peripheral nervous systems. This action inhibits the negative feedback mechanism that normally regulates norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft. The elevated norepinephrine then acts on postsynaptic α1- and β-adrenergic receptors, triggering a cascade of downstream signaling events.
References
- 1. The pharmacokinetic properties of this compound in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Relationship of cytochrome P450 pharmacogenetics to the effects of this compound on gastrointestinal transit and catecholamines in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatographic procedure for the analysis of this compound in equine serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Facets of Yohimbine: A Technical Guide to Preclinical Stimulant and Aphrodisiac Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine is an indole alkaloid extracted from the bark of the Central African Pausinystalia yohimbe tree. Traditionally used in folk medicine to improve vitality and as an aphrodisiac, its complex pharmacology has made it a subject of significant preclinical research. This technical guide provides an in-depth analysis of this compound's roles as a central nervous system stimulant and a pro-sexual agent, focusing exclusively on preclinical data. It details the underlying mechanisms of action, experimental protocols for evaluation, and quantitative outcomes from key studies, serving as a resource for researchers in pharmacology and drug development.
Core Mechanism of Action and Receptor Pharmacology
This compound's primary pharmacological action is the selective antagonism of α2-adrenergic receptors (α2-ARs).[1][2] Presynaptic α2-ARs function as autoreceptors that provide negative feedback to inhibit norepinephrine (NE) release from sympathetic neurons. By blocking these receptors, this compound disinhibits the neuron, leading to a significant increase in the synaptic concentration of NE.[1][2] This surge in noradrenergic activity is the foundational mechanism for its stimulant and physiological effects.
Beyond its primary target, this compound exhibits a complex receptor binding profile, interacting with various monoaminergic receptors, albeit with lower affinity. This polypharmacology contributes to its diverse behavioral effects.[1]
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Affinity / Action | Implication in Preclinical Models |
|---|---|---|
| α2-Adrenergic Receptors (α2A, α2B, α2C) | High-affinity antagonist | Primary mechanism for increased norepinephrine release, leading to stimulant, anxiogenic, and pro-sexual effects.[1] |
| Dopamine D2 & D3 Receptors | Lower-affinity antagonist | May contribute to effects on motivation and motor function; interaction with the dopaminergic system appears crucial for reversing sexual satiation.[1][3][4] |
| Serotonin 5-HT1A Receptor | Partial agonist (at doses >1 mg/kg in rats) | Contributes to a complex dose-dependent effect on locomotion; higher doses can induce hypothermia and suppress locomotion via this mechanism.[5][6][7] |
| Serotonin 5-HT1B, 5-HT1D Receptors | Antagonist | May modulate mood and behavior, contributing to the overall psychopharmacological profile.[1] |
| α1-Adrenergic Receptors | Weak affinity / Agonist at high concentrations | May contribute to cardiovascular effects like increased blood pressure at higher doses.[1] |
Signaling Pathway of Primary Action
This compound's blockade of the presynaptic α2-adrenoceptor prevents the receptor from being activated by norepinephrine (NE). This disrupts the Gαi-protein coupled signaling cascade that normally inhibits adenylyl cyclase, leading to unchecked NE release into the synaptic cleft.
Role as a Stimulant: Preclinical Evidence
This compound's stimulant properties are primarily assessed in preclinical models by measuring changes in general locomotor activity and exploratory behavior. The dose-response relationship is often complex, exhibiting an inverted-U shape where low-to-moderate doses increase activity, while higher doses may decrease it, partly due to the engagement of other receptor systems like 5-HT1A.[5][6]
Experimental Protocol: The Open-Field Test (OFT)
The OFT is a standard assay to evaluate general locomotor activity, exploration, and anxiety-like behavior in rodents.[8][9]
-
Apparatus: A square or circular arena (e.g., 100x100 cm for rats, 42x42 cm for mice) with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[9][10] The arena is often divided into a central zone and a peripheral zone by software.
-
Animal Model: Commonly used with rats (e.g., Wistar, Sprague-Dawley) and mice. Animals are habituated to the testing room for at least 60 minutes before the trial.
-
Procedure:
-
A single animal is placed in the center of the arena.
-
This compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) typically 20-30 minutes before the test.[11]
-
The animal is allowed to freely explore the arena for a set duration (e.g., 5 to 60 minutes).
-
Behavior is recorded by an overhead video camera and analyzed by tracking software.
-
-
Key Parameters Measured:
-
Total Distance Traveled (cm): A primary measure of general locomotor activity.
-
Time Spent in Center Zone (s): A measure of anxiety-like behavior (thigmotaxis); less time in the center suggests higher anxiety.
-
Rearing Frequency: Number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Velocity (cm/s): Average speed of movement.
-
Quantitative Data: Stimulant Effects
Preclinical studies consistently show a dose-dependent effect of this compound on locomotor activity. However, results can vary based on the specific dose, animal strain, and testing conditions.
Table 2: Summary of Preclinical Studies on this compound's Stimulant Effects
| Animal Model | Dose (mg/kg, i.p.) | Key Findings on Locomotor Activity | Reference |
|---|---|---|---|
| Male Rats | 0.5 - 2.0 | Dose-dependent increase in locomotor activation. | [5][6] |
| Male Rats | 3.0 - 4.5 | Reversal of locomotor activation (suppression of activity). | [5][6] |
| Male Rats | 2.0 | No significant effect on total distance traveled or vertical movements in one study, suggesting effects may be context-dependent. | [11] |
| Male Rats | 2.5 and 5.0 | Reduction in locomotor activity (recorded in a social interaction test arena). |[12] |
Role as an Aphrodisiac: Preclinical Evidence
This compound's pro-sexual effects are well-documented in preclinical models, where it has been shown to enhance sexual motivation and performance.[13] It appears to act centrally to increase sexual arousal rather than directly on peripheral erectile mechanisms, though it can potentiate peripherally acting agents like sildenafil.[13][14] The effects are particularly notable in sexually sluggish, fatigued, or aged animals.[4][15]
Experimental Protocol: Mating Behavior Test
This test quantifies male copulatory behaviors when paired with a receptive female.[16]
-
Apparatus: A clear observation cage or arena (e.g., 52 x 45 x 38 cm).[16] Testing is conducted during the dark phase of the light-dark cycle under dim red light to encourage natural behavior.
-
Animal Model: Sexually experienced male rats are typically used. Female rats are brought into behavioral estrus (receptivity) through hormonal priming (e.g., injections of estradiol benzoate and progesterone).
-
Procedure:
-
The male rat is placed in the observation arena to acclimatize for a short period (e.g., 10 minutes).[16]
-
This compound or vehicle is administered (e.g., i.p. or ICV) prior to the test.[17]
-
A receptive female is introduced into the arena.
-
Copulatory behaviors are observed and scored for a set period (e.g., 30 minutes) or until ejaculation.
-
-
Key Parameters Measured:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time to the first mount with vaginal penetration.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF) & Intromission Frequency (IF): The number of mounts and intromissions preceding ejaculation.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the initiation of the next copulatory series.
-
Quantitative Data: Aphrodisiac Effects
This compound consistently facilitates male sexual behavior, particularly by reducing the latency to initiate copulation and increasing motivation.
Table 3: Summary of Preclinical Studies on this compound's Aphrodisiac Effects
| Animal Model | Dose & Route | Key Findings on Sexual Behavior | Reference |
|---|---|---|---|
| Male Rats | 1 mg/kg (i.p.) | Aged Rats: Significantly increased mount frequency; increased percentage of rats intromitting and ejaculating; reduced ejaculatory latency. | [15] |
| Male Rats | 1 mg/kg (i.p.) | Sexually Experienced: Significantly shortened mount, intromission, and ejaculation latencies. | [17] |
| Male Rats | 15 µ g/rat (ICV) | Sexually Experienced: Significantly shortened mount, intromission, and ejaculation latencies. | [17] |
| Male Rats | 2 mg/kg | Sexually Satiated: Helped reverse sexual exhaustion, increasing the percentage of rats resuming copulation. | [4] |
| Male Rats | 2 mg/kg | Castrated/No Testosterone: Stimulated copulatory activity, indicating the effect is not dependent on testosterone. |[18] |
Integrated Signaling Pathways in the Central Nervous System
The stimulant and aphrodisiac effects of this compound are not solely due to increased norepinephrine. The noradrenergic system heavily modulates other key neurotransmitter systems, particularly the mesolimbic dopamine pathway, which is critical for motivation, reward, and arousal. By increasing NE release in areas like the prefrontal cortex and ventral tegmental area (VTA), this compound can indirectly facilitate dopamine release in the nucleus accumbens (NAc), a crucial hub for motivated behaviors, including sexual activity.[3][4]
Conclusion
Preclinical evidence robustly characterizes this compound as a compound with significant stimulant and pro-sexual properties. Its primary mechanism, the antagonism of α2-adrenergic receptors, leads to a cascade of neurochemical events, primarily involving norepinephrine and secondarily dopamine and serotonin, that drive these behavioral outcomes. The dose-response relationship is notably complex, with lower doses generally producing stimulatory effects and higher doses potentially leading to behavioral suppression via engagement of 5-HT1A receptors. For drug development professionals, this compound serves as a critical pharmacological tool for probing the noradrenergic system's role in arousal, motivation, and sexual function. However, its multifaceted receptor profile underscores the challenge in developing agents with high selectivity and predictable dose-dependent effects for therapeutic applications. Future preclinical research should focus on elucidating the precise downstream circuitry and receptor subtype contributions to its behavioral effects to better inform the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Ergogenic and Sympathomimetic Effects of this compound: A Review | MDPI [mdpi.com]
- 3. Antidopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interacts with the dopaminergic system to reverse sexual satiation: further evidence for a role of sexual motivation in sexual exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sympatholytic action of this compound mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measures of anxiety and stress in the rat following chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of sexual motivation in male rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances the effect of sildenafil on erectile process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Central effect of this compound on sexual behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Testosterone is not required for the enhancement of sexual motivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Yohimbine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, has a long history of use in traditional medicine and has garnered significant scientific interest for its diverse pharmacological effects.[1][2][3] Primarily known as a selective alpha-2 adrenergic receptor antagonist, this compound's mechanism of action leads to a cascade of physiological responses, making it a compelling candidate for various therapeutic applications.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic uses, focusing on its mechanism of action, preclinical and clinical evidence, and detailed experimental protocols. The information is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the potential of this compound and its derivatives in modern medicine.
Mechanism of Action
This compound's primary pharmacological effect is its competitive antagonism of α2-adrenergic receptors.[1][4] These receptors are predominantly located presynaptically on noradrenergic neurons and function as autoreceptors, providing negative feedback to inhibit norepinephrine (NE) release. By blocking these receptors, this compound effectively removes this "brake," leading to an increased release of NE into the synaptic cleft.[3] This surge in noradrenergic activity is central to most of this compound's physiological effects.
Beyond its primary target, this compound also exhibits affinity for other receptor systems, which contributes to its complex pharmacological profile. These interactions include:
-
Serotonin Receptors: this compound displays moderate affinity for various serotonin (5-HT) receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT1B and 5-HT1D receptors.[1][5][6] These interactions may modulate its effects on mood and anxiety.[6]
-
Dopamine Receptors: this compound has a lower affinity for dopamine D2 and D3 receptors, where it acts as an antagonist.[6][7][8] This interaction may play a role in its effects on motivation and sexual behavior.[9]
-
Alpha-1 Adrenergic Receptors: At higher concentrations, this compound can act as an antagonist at α1-adrenergic receptors.[6]
The multifaceted receptor binding profile of this compound underscores the importance of further research to fully elucidate the contribution of each interaction to its overall therapeutic and adverse effects.
Signaling Pathways
The antagonism of α2-adrenergic receptors by this compound initiates a series of downstream signaling events. A simplified representation of the primary pathway and its interactions with other systems is depicted below.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Potential Therapeutic Applications
Erectile Dysfunction
This compound has been most extensively studied for its potential in treating erectile dysfunction (ED).[10][11] Its efficacy is attributed to the increased norepinephrine release, which can lead to vasodilation of the penile arteries and relaxation of the cavernous smooth muscle, facilitating erection.[2]
Clinical Evidence Summary
| Study Design | Patient Population | Dosing Regimen | Key Findings | Reference(s) |
| Randomized, Double-Blind, Placebo-Controlled | 100 men with organic ED | 18 mg/day | 42.6% response rate with this compound vs. 27.6% with placebo (not statistically significant). | [10] |
| Dose-Escalation Trial | 18 non-smoking men with organic ED | 5.4 mg TID, increased to 10.8 mg TID | 50% of patients reported successful intercourse in >75% of attempts. | [12] |
| Multicenter, Randomized, Double-Blind, Placebo-Controlled | 40 married men with mild to moderate ED | Combination of L-arginine and this compound on demand | Significant improvement in erectile function compared to placebo. | [13] |
Weight Management
This compound has been investigated as a potential agent for weight loss due to its ability to increase lipolysis.[14] By blocking α2-adrenergic receptors on adipocytes, this compound can enhance the breakdown of fat, particularly in areas with a high density of these receptors.[14]
Clinical Evidence Summary
| Study Design | Patient Population | Dosing Regimen | Key Findings | Reference(s) |
| Randomized, Double-Blind, Placebo-Controlled | 20 obese female outpatients on a low-energy diet | 5 mg QID for 3 weeks | Significantly greater weight loss in the this compound group (3.55 kg) compared to placebo (2.21 kg). | [15] |
| Randomized, Placebo-Controlled | 20 professional male soccer players | 20 mg/day in two doses for 21 days | Significant decrease in body fat percentage in the this compound group (9.3% to 7.1%). | [16] |
Psychiatric Disorders
This compound's modulation of central neurotransmitter systems has led to its investigation in various psychiatric conditions, including social anxiety disorder and post-traumatic stress disorder (PTSD), primarily as an adjunct to exposure-based therapies.[17][18] The rationale is that by inducing a mild state of arousal, this compound may enhance the process of fear extinction during therapy.[19][20]
Clinical Evidence Summary
| Study Design | Patient Population | Dosing Regimen | Key Findings | Reference(s) |
| Randomized, Controlled Trial | 40 adults with social anxiety disorder | 10.8 mg 1 hour before each of four exposure sessions | Faster improvement and better outcomes on self-report measures of social anxiety with this compound. | [21][22] |
| Randomized, Placebo-Controlled | 24 individuals with claustrophobia | 10.8 mg prior to each of two exposure sessions | Greater improvement in peak fear at one-week follow-up in the this compound group. | [23] |
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype.
Materials:
-
Membrane preparation expressing the target receptor (e.g., from transfected cells or tissue homogenates).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]this compound for α2-adrenergic receptors).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well plates.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[24]
-
Assay Setup: In a 96-well plate, add in the following order: assay buffer, membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of the radiolabeled ligand. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).[24]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[24]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[24]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[24]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[24]
In Vivo Rodent Model for Fear Extinction
Objective: To assess the effect of this compound on the extinction of conditioned fear.
Animals: Male C57BL/6J mice.
Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Fear conditioning apparatus (with a grid floor for footshocks and a speaker for auditory cues).
-
Contextually different chamber for extinction training.
-
Video recording and analysis software for scoring freezing behavior.
Procedure:
-
Fear Conditioning (Day 1): Place mice individually in the conditioning chamber. After an acclimation period, present an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; e.g., a mild footshock). Repeat CS-US pairings.[19]
-
Extinction Training (Day 2): Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 20-30 minutes before placing the mice in the novel extinction context. Present the CS repeatedly without the US. Record freezing behavior.[2][19]
-
Extinction Test (Day 3): Place the mice back in the extinction context and present the CS. Record freezing behavior to assess the retention of extinction learning.[19]
-
Data Analysis: Quantify the percentage of time spent freezing during CS presentations. Compare freezing levels between the this compound and vehicle groups during extinction training and the extinction test.[19]
Clinical Trial for Erectile Dysfunction
Objective: To evaluate the efficacy and safety of this compound in men with erectile dysfunction.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
Participant Population:
-
Inclusion Criteria: Males aged 18-70 with a diagnosis of nonorganic erectile dysfunction for at least 6 months.[11]
-
Exclusion Criteria: Significant organic or psychological causes of ED, uncontrolled hypertension, renal or hepatic insufficiency, major psychiatric disorders.[13]
Intervention:
-
This compound hydrochloride (e.g., 10 mg three times daily) or matching placebo administered orally for 8 weeks.[11]
Outcome Measures:
-
Primary: Change from baseline in the International Index of Erectile Function (IIEF) score.[13]
-
Secondary:
-
Safety: Monitoring of adverse events, blood pressure, and heart rate.
Workflow:
Caption: A typical workflow for a clinical trial investigating this compound for erectile dysfunction.
Quantitative Data Summary
Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Human | Rat | Bovine | Reference(s) |
| α2-Adrenergic | ||||
| α2A | 1.4 | - | - | [1][4][24] |
| α2B | 7.1 | - | - | [1][4][24] |
| α2C | 0.88 | - | - | [1][4][24] |
| Unspecified α2 | - | - | 6.16 (Rauwolscine) | [24] |
| α1-Adrenergic | ||||
| α1D | - | 52 | - | [24] |
| Serotonin (5-HT) | ||||
| 5-HT1A | 690 | - | - | [24] |
| Dopamine | ||||
| D2 | Antagonist activity | - | - | [6] |
| D3 | Weak affinity | - | - | [6] |
A lower Ki value indicates a higher binding affinity.
Human Pharmacokinetics
| Parameter | Route | Dose | Value | Reference(s) |
| Absorption Half-life | Oral | 10 mg | 0.17 ± 0.11 h | [25] |
| Elimination Half-life | Oral | 10 mg | 0.60 ± 0.26 h | [25] |
| IV | 0.25-0.5 mg/kg | 0.25 - 2.5 h | [26] | |
| Bioavailability | Oral | 10 mg | 7% - 87% (mean 33%) | [27] |
| Volume of Distribution (Vss) | IV | 0.25-0.5 mg/kg | 74 L (range 26-127) | [26] |
| Total Plasma Clearance | IV | 0.25-0.5 mg/kg | 117 L/h | [26] |
| Urinary Excretion (unchanged) | Oral | 10 mg | 0.35 ± 0.50% of dose | [25] |
| IV | 0.25-0.5 mg/kg | 0.5 - 1% of dose | [26] |
Safety and Side Effects
The use of this compound is associated with a range of potential side effects, primarily stemming from its sympathomimetic actions. Common adverse events include:
-
Anxiety and nervousness[6]
-
Increased heart rate and blood pressure[6]
-
Insomnia[6]
-
Dizziness
-
Gastrointestinal upset[6]
More severe adverse effects, though less common, can include panic attacks, and in individuals with pre-existing cardiovascular conditions, there is a potential risk of more serious cardiac events. Due to its effects on the central nervous system, caution is advised in individuals with psychiatric disorders.
Conclusion and Future Directions
This compound presents a compelling pharmacological profile with demonstrated potential in several therapeutic areas, most notably erectile dysfunction and weight management. Its role as an adjunct in psychotherapy for anxiety disorders is an emerging and promising field of investigation. However, the variability in its oral bioavailability and its side effect profile necessitate careful consideration in clinical applications.
Future research should focus on several key areas:
-
Pharmacogenomics: Investigating how genetic variations in adrenergic receptors and metabolizing enzymes influence individual responses to this compound.
-
Analogue Development: Synthesizing and evaluating this compound analogues with improved receptor selectivity and pharmacokinetic properties to enhance therapeutic efficacy and reduce side effects.[28]
-
Combination Therapies: Further exploring the synergistic effects of this compound with other pharmacological agents, such as phosphodiesterase-5 inhibitors for erectile dysfunction or other agents for psychiatric disorders.[13]
-
Long-term Safety and Efficacy: Conducting larger, long-term clinical trials to establish the sustained benefits and safety profile of this compound in its various potential applications.
By addressing these areas, the scientific and medical communities can better harness the therapeutic potential of this intriguing natural compound.
References
- 1. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sympatholytic action of this compound mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antidopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound interacts with the dopaminergic system to reverse sexual satiation: further evidence for a role of sexual motivation in sexual exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Oral Combination of this compound and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ultimatesupsg.com [ultimatesupsg.com]
- 15. Does this compound act as a slimming drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Enhancement of Exposure Therapy for Social Anxiety Disorder: A Randomized Controlled Trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov:443]
- 19. Adrenergic Transmission Facilitates Extinction of Conditional Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological facilitation of fear extinction and the search for adjunct treatments for anxiety disorders - the case of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound enhancement of exposure therapy for social anxiety disorder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Facilitation of fear extinction in phobic participants with a novel cognitive enhancer: a randomized placebo controlled trial of this compound augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Yohimbine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is utilized both as a prescription medication and as a component in dietary supplements. Its primary mechanism of action involves the blockade of alpha-2 adrenergic receptors. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods stands as a robust and widely adopted technique for this purpose.
This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using different HPLC-based methodologies. The presented methods include High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV), Fluorescence (HPLC-FLD), and Tandem Mass Spectrometry (LC-MS/MS) detection. Each protocol is accompanied by a summary of its quantitative performance to aid researchers in selecting the most suitable method for their specific analytical needs.
I. Methodologies Overview and Data Presentation
The selection of an appropriate analytical method for this compound quantification depends on the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the key quantitative parameters of three distinct methods, offering a comparative overview.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 1-15 µg/mL | [1] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported | |
| Recovery | Not Reported | |
| Retention Time | 4.2 min | [2] |
Table 2: HPLC-FLD Method Parameters
| Parameter | Value | Reference |
| Linearity Range | Not Reported | |
| Limit of Detection (LOD) | 0.80 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL (as limit of determination) | [4] |
| Recovery | 99.3-110.4% | [3] |
| Retention Time | 6.1 min | [5] |
Table 3: UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 5-2500 pg/mL | [6] |
| Limit of Detection (LOD) | <100 ppt (0.1 ng/mL) | [7] |
| Limit of Quantification (LOQ) | 5 pg/mL (as LLOQ) | [6] |
| Recovery | 99-103% | [7] |
| Retention Time | Not specified |
II. Experimental Protocols
Protocol 1: HPLC with UV Detection
This protocol outlines a straightforward method for this compound quantification using HPLC with UV detection, suitable for applications where high sensitivity is not the primary requirement.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 250 µL of acetonitrile.[8]
-
Vortex the mixture for 5 seconds.[8]
-
Centrifuge at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean vial for injection.
2. Chromatographic Conditions
-
Column: C18 column (e.g., Gemi C18, 5 µm particle size).[1]
-
Mobile Phase: 60% Methanol: 40% Sodium Acetate (%v/v).[1]
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 270 nm.[1]
-
Internal Standard: Caffeine (retention time ~2.3 min).[2]
3. Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
Process and analyze these samples alongside the unknown samples to ensure the accuracy and precision of the results.
Protocol 2: HPLC with Fluorescence Detection
This method offers enhanced sensitivity compared to UV detection, making it suitable for studies requiring lower limits of quantification.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 2.0 mL of serum, add 1 mL of 0.5 M sodium phosphate buffer (pH 11).[9]
-
Add 3 mL of ethyl acetate.[9]
-
Shake the mixture for 10 minutes and then centrifuge for 10 minutes at 3600 rpm.[9]
-
Transfer the upper ethyl acetate layer to a clean tube.[9]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 100 µL of methanol for HPLC analysis.[9]
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., Bondapak C18, 150 mm x 4.6 mm).[5]
-
Mobile Phase: 0.5% aqueous triethylamine (pH 3.0, adjusted with orthophosphoric acid) and methanol in a ratio of 65:35 (v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Fluorescence Detection: Excitation at 280 nm and Emission at 360 nm.[3][5]
3. Quality Control
-
Calibration curves should be prepared in the same biological matrix as the samples.
-
Within-run and between-day reproducibility should be assessed using quality control samples at low, medium, and high concentrations.
Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for pharmacokinetic studies involving low doses of this compound or when analyzing its metabolites.[6]
1. Sample Preparation: Fast Liquid-Liquid Extraction
-
This method utilizes a fast liquid-liquid extraction procedure.[6] While the specific details are proprietary to the cited study, a general protocol can be adapted.
-
To a plasma sample, add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: An ultra-performance liquid chromatography system is required.
-
Column: A suitable reversed-phase column (e.g., C18) with a small particle size for high resolution.
-
Mobile Phase: A gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standard must be optimized.
3. Quality Control
-
An internal standard (preferably a stable isotope-labeled this compound) should be used to correct for matrix effects and variations in extraction recovery and instrument response.
-
The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).[6]
III. Signaling Pathways and Logical Relationships
While the quantification of this compound itself does not directly involve signaling pathways, its mechanism of action is centered on the adrenergic signaling system. This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors. The blockade of these presynaptic autoreceptors leads to an increase in the release of norepinephrine, resulting in sympathomimetic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-performance liquid chromatography assay for this compound HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of this compound in serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aensiweb.com [aensiweb.com]
- 6. (PDF) Quantification of microdosed oral this compound and its major metabolite in human plasma in the picogram range. (2019) | Manuela Vay | 13 Citations [scispace.com]
- 7. Characterization and quantitation of this compound and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and this compound adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method [protocols.io]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Inducing Anxiety in Rodents Using Yohimbine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing yohimbine as a pharmacological agent to induce anxiety-like states in rodent models. This protocol is invaluable for studying the neurobiology of anxiety and for the preclinical screening of anxiolytic compounds.
Introduction
This compound is an indole alkaloid that acts as a selective α2-adrenergic receptor antagonist.[1][2] By blocking these presynaptic autoreceptors, this compound increases the release of norepinephrine in the central and peripheral nervous systems, leading to a state of hyperarousal and anxiety.[2][3] This pharmacological action makes it a reliable tool for inducing a stress-like state in laboratory animals, which can be quantified through various behavioral and physiological assessments.[1][4]
Mechanism of Action
The primary mechanism underlying this compound's anxiogenic effects is the blockade of α2-adrenergic autoreceptors on noradrenergic neurons.[2] This action inhibits the negative feedback mechanism that normally regulates norepinephrine release, resulting in increased synaptic concentrations of this neurotransmitter.[2] The elevated noradrenergic activity stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of stress hormones such as corticosterone.[2][5] this compound also has affinities for other receptors, including serotonin and dopamine receptors, which may contribute to its overall behavioral effects.[2][4]
Experimental Protocols
This compound Administration
This protocol details the preparation and administration of this compound to rodents.
Materials:
-
This compound hydrochloride (HCl)
-
Sterile saline (0.9% NaCl) or distilled water
-
Vortex mixer
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound HCl in sterile saline or distilled water to the desired concentration.[6] For example, to achieve a 1 mg/mL solution, dissolve 10 mg of this compound HCl in 10 mL of saline.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
The typical anxiogenic dose range for this compound in rats is 1-5 mg/kg.[1] A commonly used dose to induce a stress-like state is 2 mg/kg.[6][7]
-
Administer the this compound solution via intraperitoneal (i.p.) injection.[6][8] The injection volume is typically 0.5-2 mL/kg.[6][8]
-
Allow a pre-treatment time of 30 minutes for the compound to reach peak plasma and brain concentrations before behavioral testing.[1][8]
-
Behavioral Assay: Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][9]
Materials:
-
Elevated Plus Maze apparatus (for rats: arms 50x10 cm; for mice: arms 25x5 cm), elevated 50-55 cm from the floor.[10][11]
-
Video recording and tracking software.[1]
Procedure:
-
Acclimation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.[1]
-
-
Testing:
-
Data Analysis:
-
Using the tracking software, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Interpretation:
-
A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like state.[12]
-
Behavioral Assay: Social Interaction Test
This test assesses anxiety by measuring the change in social behavior of a rodent in a novel environment.
Materials:
-
Open field arena.
-
Video recording equipment.
Procedure:
-
Acclimation:
-
Habituate the animals to the testing room.
-
-
Testing:
-
Data Analysis:
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
-
Interpretation:
-
A reduction in the duration of social interaction is indicative of an anxiogenic-like state.[1]
-
Physiological Measurements: Plasma Corticosterone
Measuring plasma corticosterone levels provides a physiological correlate of the HPA axis activation and stress response.
Materials:
-
Equipment for blood collection (e.g., tail-nick, trunk blood).
-
Centrifuge.
-
Corticosterone ELISA kit.
Procedure:
-
Blood Collection:
-
Collect blood samples at a specific time point after this compound administration (e.g., 60 minutes).[13]
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Corticosterone Assay:
-
Measure corticosterone concentrations in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Interpretation:
-
An increase in plasma corticosterone levels indicates activation of the HPA axis and a stress response.[12]
-
Data Presentation
The following tables summarize the quantitative effects of this compound on behavioral and physiological parameters in rodents.
Table 1: Dose-Dependent Effects of this compound on Elevated Plus Maze Performance in Rats
| This compound Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| 0 (Vehicle) | 40 ± 5 | 50 ± 6 | [12] |
| 2.5 | 20 ± 4 | 30 ± 5 | [12] |
| 5.0 | 15 ± 3 | 25 ± 4 | [12] |
| 1.0 | Significantly decreased | Not Reported | [14] |
| 2.5 | Significantly decreased | Not Reported | [15] |
| *p < 0.05 compared to vehicle |
Table 2: Dose-Dependent Effects of this compound on Plasma Corticosterone Levels in Rats
| This compound Dose (mg/kg, i.p.) | Plasma Corticosterone (ng/mL, Mean ± SEM) | Reference |
| 0 (Vehicle) | ~100 | [13] |
| 0.3 | ~150 | [13] |
| 0.8 | ~250 | [13] |
| 2.5 | ~400 | [13] |
| *p < 0.05 compared to vehicle |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological stressor this compound increases impulsivity through activation of CREB in the orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? [mdpi.com]
- 6. The Anxiogenic Drug this compound Reinstates Palatable Food Seeking in a Rat Relapse Model: a Role of CRF1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECT OF RECURRENT this compound ON IMMEDIATE AND POST-HOC BEHAVIORS, STRESS HORMONES, AND ENERGY HOMEOSTATIC PARAMETERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measures of anxiety and stress in the rat following chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Using Yohimbine as a Pharmacological Tool to Study Noradrenergic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia johimbe tree, is a potent and selective antagonist of α2-adrenergic receptors. This property makes it an invaluable pharmacological tool for investigating the role of the noradrenergic system in a wide range of physiological and pathological processes. By blocking the presynaptic α2-adrenergic autoreceptors, this compound effectively disinhibits noradrenergic neurons, leading to an increase in norepinephrine release in both the central and peripheral nervous systems.[1][2] This targeted action allows researchers to probe the functions of noradrenergic pathways in arousal, anxiety, cognition, and autonomic regulation.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its receptor binding profile, detailed experimental protocols for key applications, and expected outcomes.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly located presynaptically on noradrenergic nerve terminals and function as autoreceptors, providing negative feedback to inhibit further norepinephrine release. By blocking these receptors, this compound interrupts this feedback loop, resulting in a significant increase in the firing rate of noradrenergic neurons and a subsequent surge in norepinephrine levels in the synaptic cleft.[3] While its highest affinity is for the α2-adrenoceptor subtypes, this compound also exhibits affinity for other receptors, including α1-adrenergic, serotonergic (5-HT), and dopaminergic receptors, particularly at higher concentrations.[4]
Figure 1: this compound blocks presynaptic α2-autoreceptors, increasing norepinephrine release.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
This table summarizes the binding affinities of this compound for various neurotransmitter receptors. Lower Ki values indicate higher affinity.
| Receptor Subtype | Species | Ki (nM) |
| α2A-Adrenergic | Human | 1.4[1][4] |
| α2B-Adrenergic | Human | 7.1[1][4] |
| α2C-Adrenergic | Human | 0.88[1][4] |
| α1A-Adrenergic | Human | - |
| α1B-Adrenergic | Human | - |
| α1D-Adrenergic | Rat | 52[1] |
| 5-HT1A | Human | 690[1] |
| 5-HT1B | Human | - |
| 5-HT1D | Human | - |
Data compiled from multiple sources.[1][4]
Table 2: Effective Doses of this compound in Rodent Behavioral Models
This table provides a range of effective doses for this compound administered intraperitoneally (i.p.) in common rodent behavioral assays.
| Behavioral Assay | Species | Dose Range (mg/kg, i.p.) | Observed Effect |
| Elevated Plus Maze | Rat | 1.0 - 2.5 | Anxiogenic-like behavior[5] |
| Fear Conditioning | Mouse | 1.0 - 5.0 | Potentiation of fear consolidation[6] |
| Locomotor Activity | Mouse | 0.5 - 2.0 | Increased locomotion[7] |
| Reinstatement of Food Seeking | Rat | 0.5 - 2.0 | Reinstatement of seeking behavior |
Experimental Protocols
In Vivo Microdialysis to Measure Norepinephrine Release
This protocol describes the use of in vivo microdialysis to measure this compound-induced changes in extracellular norepinephrine levels in the rodent brain, for example, in the prefrontal cortex.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Allow a stabilization period of at least 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 10-20 minutes for at least 1 hour to establish a stable baseline of norepinephrine.[8]
-
-
This compound Administration:
-
Administer this compound systemically (e.g., 1-2 mg/kg, i.p.) or locally via reverse dialysis by including it in the aCSF perfusion solution.[9]
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for at least 2-3 hours post-yohimbine administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine concentration using HPLC-ECD.
-
Expected Results: Systemic administration of this compound is expected to cause a significant, dose-dependent increase in extracellular norepinephrine levels in the prefrontal cortex and other noradrenergically innervated brain regions.[3]
Figure 2: Workflow for in vivo microdialysis with this compound administration.
In Vitro Electrophysiology of Locus Coeruleus Neurons
This protocol outlines the procedure for recording the firing rate of locus coeruleus (LC) neurons in brain slices in response to this compound application.
Materials:
-
Vibratome
-
Recording chamber
-
Micromanipulators
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
This compound hydrochloride
Procedure:
-
Brain Slice Preparation:
-
Rapidly decapitate the animal (e.g., rat) and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or horizontal brain slices (250-350 µm thick) containing the locus coeruleus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using a glass microelectrode, obtain a stable whole-cell or cell-attached recording from a visually identified LC neuron.
-
Record the baseline spontaneous firing rate of the neuron.
-
-
This compound Application:
-
Bath-apply this compound at a known concentration (e.g., 1-10 µM) to the perfusion solution.
-
-
Post-Application Recording:
-
Record the firing rate of the neuron during and after this compound application.
-
Wash out the this compound by perfusing with drug-free aCSF and record the recovery of the firing rate.
-
Expected Results: Application of this compound is expected to increase the spontaneous firing rate of locus coeruleus neurons by blocking presynaptic α2-autoreceptors.[10] This effect can be blocked by co-application of an α2-agonist like clonidine.[8][11]
Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. This compound is expected to produce an anxiogenic-like effect in this paradigm.
Materials:
-
Elevated plus maze apparatus
-
Video tracking system and software
-
This compound hydrochloride
-
Vehicle solution (e.g., saline)
Procedure:
-
Acclimation:
-
Habituate the animals (e.g., rats or mice) to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-2.5 mg/kg, i.p. for rats) or vehicle to the animals.[5]
-
Allow a 20-30 minute pretreatment period.
-
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Analyze the recording for parameters such as:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Expected Results: Compared to vehicle-treated animals, this compound-treated animals are expected to spend less time in and make fewer entries into the open arms, which is indicative of an anxiogenic-like effect.[5]
Figure 3: Workflow for the Elevated Plus Maze test with this compound.
Conclusion
This compound is a versatile and powerful pharmacological tool for elucidating the role of noradrenergic pathways in various physiological and behavioral processes. Its selectivity as an α2-adrenergic antagonist allows for targeted manipulation of norepinephrine release, providing researchers with a reliable method to study the consequences of enhanced noradrenergic signaling. The protocols and data presented in these application notes offer a solid foundation for designing and executing experiments utilizing this compound to advance our understanding of the noradrenergic system. Careful consideration of dose, route of administration, and experimental context is crucial for obtaining robust and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined In Vivo Microdialysis and PET Studies to Validate [11C]this compound Binding as a Marker of Noradrenaline Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.article2submit.com [research.article2submit.com]
- 4. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound potentiates active defensive responses to threatening stimuli in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between the effects of this compound, clonidine and [Ca]o on the electrical response of the mouse vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypercortisolemia inhibits this compound-induced release of norepinephrine in the posterolateral hypothalamus of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interactions between the effects of this compound, clonidine and [Ca]o on the electrical response of the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of Yohimbine on Erectile Function in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of yohimbine on erectile function in rat models. The information compiled from preclinical studies is intended to guide researchers in designing experiments, interpreting data, and understanding the nuanced mechanism of this compound's action.
Introduction
This compound, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a selective α2-adrenergic receptor antagonist.[1][2] It has been investigated for its potential to treat erectile dysfunction (ED). The primary mechanism of action involves the blockade of presynaptic α2-adrenergic receptors in the central and peripheral nervous systems. This inhibition of the negative feedback loop for norepinephrine leads to increased noradrenergic neurotransmission, which is thought to facilitate penile erection.[1] However, the dose-dependent effects of this compound in preclinical rat models show a complex response, with varying effects on sexual behavior and physiological measures of erectile function. At higher doses, this compound may also interact with other receptors, such as 5-HT1A, leading to different physiological outcomes.[3][4]
Data Presentation: Quantitative Dose-Response of this compound
The following tables summarize the quantitative data from studies investigating the dose-response relationship of this compound on erectile function in rat models, including both in vivo and in vitro assessments.
Table 1: In Vivo Effect of Intravenous this compound on Intracavernosal Pressure in Anesthetized Rats
Data from a study by Senbel and Mostafa (2008) indicated that this compound administered alone did not significantly potentiate erectile responses to cavernous nerve stimulation in anesthetized rats. However, it did enhance the pro-erectile effects of sildenafil.[5][6]
| This compound Dose (intravenous) | Outcome on Intracavernosal Pressure/Systemic Arterial Pressure (ICP/SAP) Ratio |
| 1 µmol/kg | Failed to potentiate erectile responses when administered alone.[5][6] |
Note: While a range of doses were likely tested, the primary finding reported was the lack of a significant standalone effect at the doses that were effective in combination with sildenafil.
Table 2: In Vitro Dose-Dependent Relaxant Effect of this compound on Isolated Rat Corpus Cavernosum
A study on stress-induced erectile dysfunction in rats demonstrated a dose-dependent relaxant effect of this compound on phenylephrine-precontracted corpus cavernosum strips.[7] This in vitro model suggests a direct effect of this compound on the smooth muscle tissue of the penis.
| This compound Concentration | Outcome |
| 3 x 10⁻⁷ M | Dose-dependent relaxation of corpus cavernosum strips.[7] |
| 3 x 10⁻⁶ M | Dose-dependent relaxation of corpus cavernosum strips.[7] |
| 3 x 10⁻⁵ M | Dose-dependent relaxation of corpus cavernosum strips.[7] |
Table 3: Dose-Dependent Effects of this compound on Sexual Behavior in Male Rats
Studies on the behavioral effects of this compound have shown a biphasic, or inverted-U, dose-response curve. Moderate doses tend to enhance sexual motivation and performance, while higher doses may suppress these behaviors.[8]
| This compound Dose (Intraperitoneal) | Effect on Sexual Behavior |
| 1 mg/kg | Significantly increased mount frequency in middle-aged rats.[9] |
| 1 mg/kg | Reduced latencies to mount, intromission, and ejaculation.[8] |
| 4 mg/kg | Less effective than 1 mg/kg in improving age-related sexual deficits.[9] |
| > 2 mg/kg | May induce locomotor activation and hypertension, with higher doses (>3 mg/kg) potentially reversing these effects and causing hypothermia due to 5-HT1A receptor agonism.[3][4] |
Experimental Protocols
Protocol 1: Measurement of Intracavernosal Pressure (ICP) in Anesthetized Rats
This protocol is a standard method for assessing erectile function in vivo by directly measuring the physiological response to a stimulus.
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are used.
- Anesthesia is induced with an appropriate agent (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneally). The depth of anesthesia should be maintained throughout the experiment.
2. Surgical Procedure:
- The rat is placed in a supine position on a heating pad to maintain body temperature.
- A midline incision is made in the neck to expose the carotid artery. A catheter filled with heparinized saline is inserted into the artery to monitor systemic arterial pressure (SAP).
- The penis and scrotum are exposed. A 23-gauge needle connected to a pressure transducer via a polyethylene tube is inserted into the corpus cavernosum to measure ICP.
- The cavernous nerve is identified and isolated for electrical stimulation.
3. Drug Administration:
- This compound hydrochloride is dissolved in saline.
- Doses are administered intravenously (e.g., via a cannulated femoral vein) over a range to determine the dose-response relationship.
4. Stimulation and Data Acquisition:
- The cavernous nerve is stimulated with a bipolar electrode using specific parameters (e.g., 1.5 mA, 20 Hz, 1 ms pulse width for 60 seconds).
- ICP and SAP are continuously recorded using a data acquisition system.
- The ratio of maximal ICP to SAP (ICP/SAP) is calculated to normalize the erectile response to the systemic blood pressure.
Protocol 2: In Vitro Assessment of Corpus Cavernosum Smooth Muscle Relaxation
This protocol assesses the direct effect of this compound on the smooth muscle tissue of the penis.
1. Tissue Preparation:
- Rats are euthanized, and the penes are excised.
- The corpus cavernosum is carefully dissected and cut into longitudinal strips (e.g., 2 x 2 x 8 mm).
2. Organ Bath Setup:
- Each strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- The strips are connected to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
- The tissue strips are allowed to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.
- The strips are pre-contracted with an α1-adrenergic agonist such as phenylephrine (e.g., 10⁻⁵ M) to induce a stable contraction.
- Once a plateau in contraction is reached, cumulative concentrations of this compound are added to the organ bath.
- The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.
Visualizations
Caption: Experimental workflow for in vivo measurement of intracavernosal pressure (ICP) in rats.
References
- 1. DSpace [scholarworks.uvm.edu]
- 2. This compound treatment of organic erectile dysfunction in a dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances the effect of sildenafil on erectile process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Central effect of this compound on sexual behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Yohimbine for Studying Fear Consolidation in Humans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing yohimbine hydrochloride in human research to investigate the mechanisms of fear memory consolidation. This compound, a selective α2-adrenergic receptor antagonist, serves as a potent pharmacological tool to probe the role of the noradrenergic system in the strengthening of fear memories. The following sections detail the underlying science, experimental procedures, and expected outcomes based on key findings in the field.
Scientific Background
Fear consolidation is the process by which a labile, short-term fear memory is transformed into a stable, long-term memory. The noradrenergic system, originating from the locus coeruleus, is critically involved in this process. Norepinephrine (NE), the primary neurotransmitter of this system, enhances emotional memory consolidation.[1][2]
This compound hydrochloride acts by blocking presynaptic α2-adrenergic autoreceptors, which normally function to inhibit NE release. This blockade leads to an increase in synaptic norepinephrine levels, thereby potentiating noradrenergic neurotransmission.[1][3] In the context of fear learning, administering this compound after fear acquisition has been shown to enhance the consolidation of fear memories, making it a valuable tool for studying the neurobiological underpinnings of fear-related disorders like Post-Traumatic Stress Disorder (PTSD).[1][3][4]
Signaling Pathway of this compound
The mechanism of action for this compound in potentiating fear consolidation involves the disinhibition of norepinephrine release. This leads to increased activation of postsynaptic adrenergic receptors in brain regions critical for memory consolidation, such as the amygdala.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound on fear consolidation in healthy male participants.[2][5] Participants received either this compound (10 mg), sulpiride (200 mg), or a placebo after fear acquisition.
Physiological and Electrophysiological Outcomes
| Outcome Measure | Group | Mean (Standard Error) / Statistic | Significance vs. Placebo |
| Salivary Alpha-Amylase (sAA) Activity | This compound | Increased activity reported | Confirmed successful manipulation of central noradrenergic release[2][3][5] |
| Placebo | - | - | |
| Sulpiride | - | - | |
| Fear-Conditioned Bradycardia (Heart Period Change) | This compound | Elevated fear-conditioned bradycardia | Enhanced fear recall on Day 2[2][5] |
| Placebo | No significant change | - | |
| Sulpiride | No significant change | - | |
| N170 Event-Related Potential (ERP) Amplitude | This compound | Larger differential amplitude (CS+N vs. CS−N) | Enhanced fear recall on Day 2[2][5] |
| Placebo | No significant difference | - | |
| Sulpiride | No significant difference | - | |
| Late Positive Potential (LPP) Amplitude | This compound | Larger differential amplitude (CS+N vs. CS−N) | Enhanced fear recall on Day 2[2][5] |
| Placebo | No significant difference | - | |
| Sulpiride | No significant difference | - |
CS+N: Non-extinguished conditioned stimulus; CS−N: Non-extinguished neutral stimulus.
Experimental Protocols
This section provides a detailed methodology for a two-day differential fear conditioning paradigm to study the effects of this compound on fear consolidation.
Participant Recruitment and Screening
-
Inclusion Criteria: Healthy male students are often recruited to control for potential hormonal influences on fear learning.[2][5] Participants should be explicitly aware of the contingencies between conditioned and unconditioned stimuli.
-
Exclusion Criteria: History of psychiatric or neurological disorders, current medication use that could affect the central nervous system, cardiovascular conditions, and contraindications for this compound.
-
Ethical Considerations: All participants must provide informed consent. The study protocol should be approved by a relevant institutional review board.
Experimental Design and Workflow
The study typically follows a double-blind, placebo-controlled, between-subjects design.[2][5]
Detailed Procedure
Day 1: Fear Acquisition and Drug Administration
-
Baseline Measures: Collect baseline physiological data, including heart rate, blood pressure, and saliva samples for cortisol and alpha-amylase analysis.
-
Fear Acquisition Phase:
-
Stimuli: Use neutral faces as conditioned stimuli (CS). One face (CS+) is paired with a mild electric shock (unconditioned stimulus, US), while another face (CS-) is never paired.[1]
-
Procedure: Present the CS+ and CS- in a randomized order for a set number of trials. The US should be delivered at the offset of the CS+ presentation.
-
Contingency Awareness: After this phase, assess participants' awareness of the CS-US contingency.
-
-
Drug Administration:
-
Immediately following the acquisition phase, administer a single oral dose of this compound hydrochloride (10 mg) or a matching placebo in a double-blind manner.[1][2][5]
-
To control for the different peak plasma times of various drugs, a staggered administration schedule might be necessary if other active compounds are used.[1]
-
Day 2: Fear Recall and Extinction
-
Preparation: Approximately 24 hours after the acquisition phase, prepare the participant for the recall and extinction session. Collect physiological measures as on Day 1.
-
Fear Recall and Extinction Phase:
-
Procedure: Present the CS+ and CS- stimuli from the acquisition phase, as well as novel neutral stimuli. No US is delivered during this phase.
-
Measures: Continuously record electroencephalogram (EEG) for ERP analysis (N170, LPP) and electrocardiogram (ECG) for heart rate variability (fear-conditioned bradycardia).[2][3][5] Collect saliva samples at timed intervals to measure sAA.
-
Data Analysis
-
Physiological Data: Analyze changes in heart rate (bradycardia) in response to CS+ versus CS-. Analyze sAA levels to confirm the pharmacological effect of this compound.
-
Electrophysiological Data: Extract and analyze the N170 and LPP components of the ERPs time-locked to the onset of the CS presentations. Compare the differential amplitudes (CS+ vs. CS-) between the this compound and placebo groups.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the outcomes between the different treatment groups.
Logical Framework
The administration of this compound is hypothesized to potentiate fear consolidation through the enhancement of noradrenergic activity, leading to measurable changes in physiological and neural markers of fear memory.
Conclusion
The use of this compound in human fear conditioning studies provides a powerful model for understanding the role of norepinephrine in fear memory consolidation. The protocols and data presented here offer a framework for researchers to investigate the neurobiological mechanisms that may contribute to the etiology of fear-related disorders and to explore potential therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Alpha-2 Adrenoreceptor Antagonist this compound Potentiates Consolidation of Conditioned Fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenoreceptor Antagonist this compound Potentiates Consolidation of Conditioned Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTSD-Like Memory Generated Through Enhanced Noradrenergic Activity is Mitigated by a Dual Step Pharmacological Intervention Targeting its Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical Techniques for the Identification of Yohimbine and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is known for its sympathomimetic and aphrodisiac effects and is the active ingredient in some prescription drugs and widely available as a dietary supplement. Due to its pharmacological activity and potential for adverse effects, accurate and sensitive analytical methods are crucial for the quantification of this compound and its metabolites in various matrices, including biological samples and commercial products. This document provides detailed application notes and protocols for the identification and quantification of this compound and its primary metabolites, 10-hydroxythis compound and 11-hydroxythis compound.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1][2] The major metabolic pathway is oxidation, leading to the formation of hydroxylated metabolites.[1][2][3] The two principal metabolites are 11-hydroxythis compound, which is pharmacologically active, and 10-hydroxythis compound.[1][2][3] Genetic variations in CYP2D6 can lead to significant individual differences in this compound metabolism and clearance.[1][2]
Analytical Techniques
Several analytical techniques are employed for the analysis of this compound and its metabolites. The choice of method depends on the matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination). The most common techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound.[4][5] It offers good separation of this compound from other alkaloids and matrix components.
General Experimental Workflow for HPLC Analysis
Application Note 1: Quantification of this compound in Dietary Supplements using HPLC-UV
This method is suitable for the routine quality control of this compound in commercial dietary supplements.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Spherisorb ODS RP C18 (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Methanol: Acetonitrile: Water (70:20:10 v/v/v).[5][6]
-
Temperature: 25°C.[6]
Sample Preparation:
-
Accurately weigh the powdered content of capsules or ground tablets.
-
For products containing this compound hydrochloride, dissolve the sample in methanol.[7][8]
-
For products containing yohimbe bark powder, extract with acidulated methanol (e.g., methanol:concentrated HCl, 100:0.1 v/v) to ensure complete extraction of the alkaloid.[7][8]
-
Filter the extract through a 0.45 µm membrane filter before injection.[5]
Quantitative Data Summary: HPLC-UV
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 10 µg/mL | [5] |
| Limit of Detection (LOD) | 0.544 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 1.65 µg/mL | [6] |
| Accuracy (Recovery) | 98.68% | [6] |
| Precision (RSD) | < 2.03% | [6] |
Application Note 2: Simultaneous Determination of this compound and its Metabolites in Human Plasma using LC-MS/MS
This high-sensitivity method is ideal for pharmacokinetic and metabolic studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for analyzing drug metabolites in biological samples due to its high sensitivity, selectivity, and accuracy.[9]
Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Waters Acquity ethylene bridged hybrid C18).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.[9]
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: To be determined by infusing pure standards of the parent drug and predicted metabolites.[9]
Sample Preparation (Protein Precipitation): [9]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary: LC-MS/MS
| Analyte | Limit of Determination (ng/mL) | Extraction Yield (%) | Within-day Reproducibility (%) | Reference |
| This compound | 0.1 | 91.8 | 3.8 | [3] |
| 10-OH-Yohimbine | 0.5 | 45.3 | 1.4 | [3] |
| 11-OH-Yohimbine | 1 | 17.8 | 5.9 | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, particularly in complex matrices like plant extracts.
Application Note 3: Analysis of this compound in Yohimbe Bark Extracts using GC-MS
This method is suitable for the phytochemical analysis of yohimbe bark and can be used to identify the presence of this compound and other alkaloids.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized to separate this compound from other alkaloids.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer.[11][12]
-
Perform a solvent extraction of the powdered yohimbe bark.
-
Conduct a liquid-liquid partitioning between chloroform and water to separate the alkaloids.
-
The organic phase containing the alkaloids is then concentrated and analyzed.
Quantitative Data Summary: GC-MS
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 µg/mL | [13][14] |
| Limit of Detection (LOD) | 0.6 µg/mL | [13][14] |
| Recovery | 91.2 - 94.0% | [13][14] |
| Precision (RSD) | 1.4 - 4.3% | [13][14] |
Conclusion
The analytical methods described provide robust and reliable approaches for the identification and quantification of this compound and its metabolites. The choice of the most appropriate technique will be dictated by the specific research or quality control objectives. For routine analysis of dietary supplements, HPLC-UV offers a cost-effective and straightforward solution. For metabolic studies and the analysis of biological samples where high sensitivity and selectivity are paramount, LC-MS/MS is the preferred method. GC-MS serves as a valuable tool for the detailed phytochemical analysis of plant materials. Proper validation of any chosen method is essential to ensure accurate and reproducible results.
References
- 1. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative determination of this compound in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsphs.org [bsphs.org]
- 6. [PDF] VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF this compound CONTAINING PRODUCTS | Semantic Scholar [semanticscholar.org]
- 7. A validated high performance thin layer chromatography method for determination of this compound hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Gas chromatographic determination of this compound in commercial yohimbe products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Analysis of this compound alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release Following Yohimbine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yohimbine, an alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a potent and selective antagonist of α2-adrenergic receptors.[1] This antagonism disrupts the negative feedback mechanism for norepinephrine (NE) release, leading to an increase in noradrenergic neurotransmission.[1] While its primary action is on the noradrenergic system, this compound has also been shown to influence dopaminergic and serotonergic pathways.[2][3] In vivo microdialysis is a powerful technique to study the effects of pharmacological agents like this compound on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[4] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure neurotransmitter release following this compound administration.
Data Presentation: Quantitative Effects of this compound on Neurotransmitter Release
The following table summarizes quantitative data from studies that have utilized in vivo microdialysis to measure neurotransmitter release after the administration of this compound.
| Neurotransmitter | Brain Region | Animal Model | This compound Dose | Change in Extracellular Level (% of Basal) | Reference |
| Norepinephrine | Hippocampus | Rat | 5.0 mg/kg, i.p. | 230% | [5] |
| Dopamine | Medial Prefrontal Cortex (mPFC) | Rat | 2.0 mg/kg | Increased | [6] |
| Dopamine | Nucleus Accumbens (NAc) | Rat | 2.0 mg/kg | No significant change | [6] |
| Norepinephrine | Frontal Cortex | Freely-moving rat | Not specified | Enhanced | [3] |
| Dopamine | Frontal Cortex | Freely-moving rat | Not specified | Enhanced | [3] |
| Serotonin | Frontal Cortex | Freely-moving rat | Not specified | Suppressed | [3] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This prevents norepinephrine from inhibiting its own release, leading to increased synaptic concentrations of norepinephrine. The elevated norepinephrine can then act on postsynaptic α1, β1, and β2 adrenergic receptors, mediating various physiological and behavioral effects. Additionally, this compound's influence on dopamine and serotonin systems is thought to be mediated by its interaction with other monoaminergic receptors.[2][3]
Caption: Signaling pathway of this compound as an α2-adrenergic receptor antagonist.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter release following this compound administration.
Caption: Experimental workflow for in vivo microdialysis.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure neurotransmitter release following this compound administration in rodents.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
This compound hydrochloride: Dissolved in sterile 0.9% saline.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture for surgery.
-
Microdialysis Probes: Commercially available (e.g., CMA, BASi) or custom-made concentric or linear probes with a 2-4 mm membrane length and a molecular weight cut-off of 6-20 kDa.
-
Guide Cannula: Sized to fit the microdialysis probe.
-
Microinfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Artificial Cerebrospinal Fluid (aCSF): A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer. The aCSF should be filtered and degassed before use.
-
Sample Collection Vials: Small volume (e.g., 200-300 µL) vials, often containing an antioxidant solution (e.g., 0.1 M perchloric acid or a solution of acetic acid and an internal standard like DHBA) to prevent neurotransmitter degradation.[7]
-
HPLC-ECD System: High-performance liquid chromatography with electrochemical detection for the analysis of norepinephrine, dopamine, and serotonin.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal using appropriate anesthesia.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, medial prefrontal cortex, nucleus accumbens) using stereotaxic coordinates from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment. Provide post-operative analgesia as required.
In Vivo Microdialysis Procedure
-
On the day of the experiment, handle the animal gently and allow it to habituate to the experimental environment (e.g., a freely moving animal system).
-
Carefully remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the collection vial.
-
Begin perfusing the probe with aCSF at a constant flow rate (typically 1.0-2.0 µL/min).[4]
-
Allow a stabilization period of at least 1-2 hours for the tissue to recover from the probe insertion and for the baseline neurotransmitter levels to stabilize.
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline.
-
Administer this compound (e.g., 0.5-5.0 mg/kg, i.p., s.c., or i.v.).
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Remove the brain and section it to histologically verify the placement of the microdialysis probe.
Sample Analysis: HPLC-ECD
-
Store the collected dialysate samples at -80°C until analysis.
-
Thaw the samples on ice before injection into the HPLC system.
-
Use a reversed-phase C18 column for the separation of norepinephrine, dopamine, and serotonin.
-
The mobile phase typically consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., sodium dodecyl sulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).
-
Set the electrochemical detector potential to an optimal voltage for the oxidation of the monoamines (e.g., +0.65 to +0.80 V).
-
Quantify the neurotransmitter concentrations by comparing the peak areas of the samples to those of a standard curve.
-
Express the results as a percentage of the mean baseline concentration.
Table of HPLC-ECD Parameters (Example)
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 3 µm, 2.1 x 100 mm) |
| Mobile Phase | 75 mM Sodium Phosphate, 1.7 mM OSA, 25 µM EDTA, 10% Acetonitrile, pH 3.0 |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 35°C |
| ECD Potential | +0.75 V vs. Ag/AgCl reference electrode |
Conclusion
In vivo microdialysis coupled with HPLC-ECD is a robust and reliable method for investigating the effects of this compound on neurotransmitter systems in the brain. The provided protocols and application notes offer a comprehensive guide for researchers to design and execute experiments to further elucidate the neurochemical mechanisms underlying the physiological and behavioral effects of this compound. Careful attention to surgical technique, microdialysis procedures, and analytical parameters is crucial for obtaining high-quality, reproducible data.
References
- 1. Effects of repeated this compound administration on reinstatement of palatable food seeking: involvement of dopamine D1-like receptors and food-associated cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of this compound as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Acute this compound Hydrochloride Supplementation on Repeated Supramaximal Sprint Performance [mdpi.com]
Establishing a Rodent Model of Sympathomimetic Effects with Yohimbine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing a rodent model of sympathomimetic effects induced by yohimbine. This model is a valuable tool for studying the physiological and behavioral consequences of increased sympathetic nervous system (SNS) activity, screening potential sympatholytic or anxiolytic compounds, and investigating the mechanisms underlying anxiety and stress responses.
Introduction
This compound, a selective α2-adrenergic receptor antagonist, reliably induces a sympathomimetic state characterized by increased release of norepinephrine and epinephrine.[1][2][3] By blocking the presynaptic α2-adrenergic autoreceptors on sympathetic neurons, this compound inhibits the negative feedback loop that normally regulates norepinephrine release, leading to a surge in catecholamine levels in both the central and peripheral nervous systems.[1][2] This results in a range of physiological and behavioral effects that mimic the "fight or flight" response, including tachycardia, hypertension, and anxiogenic-like behaviors.[1][4][5]
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the competitive antagonism of presynaptic α2-adrenergic receptors. This disinhibition of sympathetic neurons leads to an increased firing rate and enhanced release of norepinephrine into the synaptic cleft. The elevated norepinephrine levels then act on postsynaptic α1 and β-adrenergic receptors on effector organs, mediating the various sympathomimetic responses.
Data Presentation: Quantitative Effects of this compound in Rodents
The following tables summarize the dose-dependent effects of this compound on key physiological and behavioral parameters in rats. These data are compiled from various studies and provide a reference for expected outcomes.
Table 1: Cardiovascular Effects of Intraperitoneal (i.p.) this compound in Rats
| Dose (mg/kg) | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) | Reference |
| 0.5 | ↑ (Tachycardia) | ↑ (Mild Hypertension) | [1][5] |
| 1.0 | ↑ (Tachycardia) | ↑ (Mild Hypertension) | [1][5] |
| 2.0 | ↑ (Tachycardia) | ↑ (Mild Hypertension) | [1][5] |
| 3.0 | ↑ (Tachycardia) | Reversal of Hypertension | [1][5] |
| 4.5 | ↑ (Tachycardia) | Reversal of Hypertension | [1][5] |
Table 2: Behavioral Effects of Intraperitoneal (i.p.) this compound in Rats
| Dose (mg/kg) | Behavioral Test | Key Finding | Reference |
| 0.5 - 2.0 | Locomotor Activity | ↑ Increased Activity | [1][5] |
| 1.0 | Elevated Plus Maze | ↓ Decreased time in open arms (Anxiogenic-like) | [6] |
| 2.0 | Social Interaction | ↓ Decreased social behavior, ↑ Aggressive behavior | [7] |
| 0.5, 1.0, 2.0 | Operant Responding | ↑ Increased lever pressing | [8] |
Table 3: Neurochemical Effects of this compound in Rodents
| Dose (mg/kg) | Route | Analyte | % Change from Baseline (approx.) | Reference |
| 0.2 (oral) | Oral | Plasma Norepinephrine | ↑ 53-638% (pathology dependent) | [9] |
| 2.0 (i.p.) | i.p. | mPFC Dopamine | Modest Increase | [8] |
| Not Specified | i.v. | Hypothalamic Norepinephrine | ↑ Significant Increase | [10] |
Experimental Protocols
The following are detailed protocols for inducing and assessing the sympathomimetic effects of this compound in a research setting.
Experimental Workflow Overview
Protocol for this compound Administration and Behavioral Testing in Rats
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes (1 mL) and needles (25-27 gauge)
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Arena)
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats (250-350g) individually for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 2.0 mg/kg dose, prepare a 2.0 mg/mL solution).
-
Dosing: Weigh the rat and calculate the injection volume. Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection. A typical injection volume is 1 mL/kg.
-
Pre-test Interval: Return the animal to its home cage for a 30-minute pre-test interval to allow for drug absorption and onset of action.[8]
-
Behavioral Testing:
-
Elevated Plus Maze (EPM): Place the rat in the center of the EPM, facing an open arm. Allow the rat to explore the maze for 5 minutes. Record the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the closed arms is indicative of anxiogenic-like behavior.
-
Locomotor Activity: Place the rat in the center of an open field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 30-60 minutes) using an automated tracking system.
-
Protocol for Cardiovascular Monitoring
Materials:
-
Telemetric transmitters for blood pressure and heart rate (implantable) or a non-invasive tail-cuff system.
-
Data acquisition system compatible with the monitoring equipment.
Procedure:
-
Surgical Implantation (Telemetry): For continuous monitoring, surgically implant telemetric transmitters according to the manufacturer's instructions. Allow for a recovery period of at least one week post-surgery.
-
Baseline Measurement: Record baseline cardiovascular parameters (heart rate, blood pressure) for at least 30 minutes before this compound administration.
-
Post-Yohimbine Monitoring: Following this compound or vehicle administration, continuously record cardiovascular parameters for at least 60-90 minutes.
-
Data Analysis: Analyze the data by calculating the change from baseline at different time points post-injection.
Protocol for Plasma Catecholamine Analysis
Materials:
-
Indwelling catheters (e.g., jugular vein) for stress-free blood sampling.
-
Heparinized or EDTA-coated collection tubes.
-
Refrigerated centrifuge.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.
-
Reagents for sample preparation (e.g., alumina extraction, perchloric acid).
Procedure:
-
Blood Collection:
-
For terminal studies, blood can be collected via cardiac puncture under deep anesthesia.[11][12] However, for longitudinal studies and to minimize stress-induced catecholamine release, the use of an indwelling arterial or venous catheter is highly recommended.[5]
-
Collect blood samples (approximately 0.2-0.5 mL) into chilled, heparinized or EDTA-containing tubes at baseline and at specified time points after this compound administration.
-
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 15 minutes) to separate the plasma.
-
Sample Preparation (Alumina Extraction):
-
Transfer the plasma to a new tube containing a stabilizing agent (e.g., perchloric acid) to precipitate proteins.
-
Perform alumina extraction to selectively adsorb catecholamines from the plasma. This involves adjusting the pH and incubating the plasma with activated alumina.
-
Wash the alumina to remove impurities.
-
Elute the catecholamines from the alumina using an acidic solution (e.g., perchloric acid).
-
-
HPLC-ECD Analysis:
-
Inject the eluate into the HPLC-ECD system.
-
Separate norepinephrine and epinephrine using a reverse-phase C18 column with an appropriate mobile phase.[2][13]
-
Detect and quantify the catecholamines using an electrochemical detector set at an appropriate oxidative potential.[13]
-
Calculate the concentrations of norepinephrine and epinephrine based on a standard curve.
-
Potential Pitfalls and Considerations
-
Dose-Response: this compound exhibits a complex dose-response relationship. While lower doses (0.5-2.0 mg/kg in rats) typically produce sympathomimetic and anxiogenic effects, higher doses can have paradoxical effects, including a reversal of hypertension.[1][5]
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors, such as serotonin (5-HT1A) receptors, which can influence its overall pharmacological profile.[5]
-
Animal Strain and Species Differences: The sensitivity to this compound can vary between different rodent strains and species. It is crucial to establish a dose-response curve for the specific strain being used.
-
Stress-Free Handling: The measurement of sympathomimetic endpoints, particularly plasma catecholamines, is highly sensitive to stress. Therefore, proper animal handling and acclimatization are critical to obtaining reliable data. The use of indwelling catheters for blood sampling is strongly advised to minimize handling stress.[5]
-
Anesthesia: If anesthesia is required for any procedure, be aware that it can significantly impact cardiovascular function and catecholamine levels. The choice of anesthetic should be carefully considered.
By following these detailed protocols and considering the potential variables, researchers can effectively establish and utilize a this compound-induced model of sympathomimetic effects for a wide range of pharmacological and physiological investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological investigations of a this compound-impulsivity interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood sampling methodology is crucial for precise measurement of plasma catecholamines concentrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired flexibility in decision making in rats after administration of the pharmacological stressor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anxiogenic Drug this compound Reinstates Palatable Food Seeking in a Rat Relapse Model: a Role of CRF1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. bioclima.ro [bioclima.ro]
- 12. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood collection and processing for measurement of catecholamines in exercising rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Yohimbine's Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is traditionally known for its use as an aphrodisiac and stimulant. However, emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, suggesting its possible application in oncology.[1][2] These application notes provide a comprehensive overview of standard cell culture assays to determine the cytotoxicity of this compound, complete with detailed protocols, data presentation guidelines, and visualizations of the implicated signaling pathways.
This compound has been shown to induce a dose-dependent cytotoxic effect in several cancer cell lines, including drug-resistant oral cancer (KB-ChR-8-5), pancreatic cancer (PC-2, PC-3), breast cancer (MCF-7), colon cancer (SWS80), and lung cancer (A549) cells.[2][3][4] The cytotoxic mechanisms are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential (MMP).[3][5]
This document will guide researchers through the essential assays for quantifying this compound's cytotoxic effects and understanding its molecular mechanisms of action.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the cytotoxic effects of this compound across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| KB-ChR-8-5 | Drug-Resistant Oral Cancer | 44 | [3][5] |
| PC-2 | Pancreatic Cancer | Not specified | [4] |
| PC-3 | Pancreatic Cancer | Not specified | [4] |
| MCF-7 | Breast Cancer | 25.5 | [2] |
| SWS80 | Colon Cancer | 22.6 | [2] |
| A549 | Lung Cancer | 26.0 | [2] |
Note on Quantitative Data for LDH and Apoptosis Assays: While studies confirm that this compound induces LDH release and apoptosis, quantitative data is often presented in graphical formats (e.g., bar graphs, flow cytometry plots) within the source literature. Researchers should refer to the original publications to extract specific percentage values for LDH release or apoptotic cell populations at various this compound concentrations.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound hydrochloride
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound hydrochloride
-
Target cancer cell lines
-
Complete cell culture medium (serum-free or low-serum medium is recommended to reduce background)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Medium background: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound hydrochloride
-
Target cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound hydrochloride
-
Target cancer cell lines
-
DCFH-DA solution
-
Serum-free culture medium
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as described previously.
-
DCFH-DA Loading: After treatment, wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
The JC-1 assay uses a cationic dye that indicates mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Materials:
-
This compound hydrochloride
-
Target cancer cell lines
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the other assays.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence microplate reader.
-
Fluorescence Microscope: Healthy cells will show red fluorescent aggregates in the mitochondria, while apoptotic cells will show green fluorescent monomers throughout the cytoplasm.
-
Flow Cytometer/Plate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathways potentially involved in this compound's cytotoxicity.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cytotoxic properties of this compound. By employing these standardized assays, researchers can obtain reliable and comparable data on this compound's efficacy in various cancer cell lines. The elucidation of the signaling pathways involved will further contribute to understanding its mechanism of action and potential as a therapeutic agent. It is recommended to consult the original research articles for specific details on this compound concentrations and treatment durations relevant to particular cell lines. Further in vitro and in vivo studies are warranted to fully explore the clinical potential of this compound in cancer therapy.[3]
References
- 1. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. Effects of α-adrenoreceptor antagonists on apoptosis and proliferation of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of this compound in drug-resistant oral cancer KB-ChR-8-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yohimbine dosage to minimize cardiovascular side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing yohimbine dosage while minimizing cardiovascular side effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces cardiovascular side effects?
A1: this compound is a selective alpha-2 adrenergic receptor antagonist.[1][2][3] By blocking these receptors, it increases the release of norepinephrine from presynaptic neurons in both the central and peripheral nervous systems.[3][4] This surge in norepinephrine leads to increased sympathetic nervous system activity, resulting in elevated heart rate (tachycardia) and blood pressure (hypertension).[3][5][6]
Q2: What are the typical dose-dependent cardiovascular effects of this compound observed in human studies?
A2: The cardiovascular effects of this compound are dose-dependent.[5][7] Lower doses may produce minimal changes, while higher doses are associated with significant increases in heart rate and blood pressure.[8][9] Total daily dosages of 0.2 mg/kg have been used to increase fat burning without significant impacts on cardiovascular parameters.[7] However, oral doses of 10 mg have been shown to increase diastolic pressure in hypertensive patients, and doses of 20 mg and 40 mg have caused dose-dependent increases in blood pressure and heart rate in healthy volunteers.[5][10]
Q3: Are there any strategies to mitigate the cardiovascular side effects of this compound during experiments?
A3: Yes, several strategies can be employed. A primary approach is a careful dose-response assessment to identify the minimum effective dose with the lowest incidence of side effects. Additionally, co-administration with a beta-adrenergic receptor antagonist (beta-blocker) can help to counteract the tachycardic and hypertensive effects of this compound.[11] It is crucial to select a beta-blocker that can cross the blood-brain barrier if central effects need to be antagonized.[11]
Q4: What are the key cardiovascular parameters to monitor during this compound administration in a research setting?
A4: Continuous monitoring of heart rate and blood pressure is critical.[12] For more detailed studies, electrocardiogram (ECG) monitoring can provide information on cardiac rhythm and intervals.[13] In human clinical trials, it is also recommended to monitor plasma catecholamine levels (norepinephrine and epinephrine) to correlate with the observed cardiovascular effects.[10]
Troubleshooting Guides
Issue: Sudden and Significant Increase in Blood Pressure and/or Heart Rate
Possible Cause:
-
Overdose or high sensitivity of the experimental subject to alpha-2 adrenergic antagonism.[9]
-
Interaction with other administered compounds that also increase sympathetic activity.
Suggested Actions:
-
Immediately cease this compound administration.
-
Continuously monitor cardiovascular parameters (blood pressure and heart rate).
-
For severe hypertension, consider the administration of a direct-acting vasodilator.
-
In future experiments, reduce the starting dose and implement a more gradual dose-escalation protocol.
-
If co-administering other drugs, review their pharmacological profiles for potential synergistic effects on the cardiovascular system.
Issue: Subject Displays Signs of Severe Anxiety or Agitation
Possible Cause:
-
Central nervous system stimulation due to increased norepinephrine levels.[8]
Suggested Actions:
-
Reduce the this compound dosage in subsequent experiments.
-
Ensure a low-stress experimental environment to minimize baseline sympathetic activation.
-
Consider co-administration of a centrally acting anxiolytic if it does not interfere with the primary experimental outcomes.
Data Presentation
Table 1: Dose-Response of Intravenous this compound on Blood Pressure in Humans
| Dose (mg/kg) | Mean Blood Pressure Increase (torr) | Systolic Blood Pressure Increase (torr) | Diastolic Blood Pressure Increase (torr) |
| 0.016 | 4 ± 1 | 8 ± 2 | 2 ± 1 |
| 0.031 | 7 ± 1 | 14 ± 2 | 4 ± 1 |
| 0.062 | 11 ± 1 | 21 ± 3 | 6 ± 1 |
| 0.125 | 14 ± 1 | 28 ± 3 | 8 ± 1 |
Data extracted from a study on normal male volunteers.[14]
Table 2: Cardiovascular Effects of Oral this compound in Humans
| Dose | Subject Group | Effect on Blood Pressure | Effect on Heart Rate |
| 10 mg | Hypertensive Patients | Significant increase in diastolic pressure | No significant change |
| 20 mg | Healthy Volunteers | Dose-dependent increase | Dose-dependent increase |
| 40 mg | Healthy Volunteers | Dose-dependent increase | Dose-dependent increase |
| 21.6 mg (oral) | Hypertensive Patients | Mean increase of 5 mm Hg (MBP) | - |
| 27 mg (oral) | Healthy Volunteers | Significant increase | Slower habituation |
| 54 mg (oral) | Healthy Volunteers | Larger and more sustained increase | Slower habituation |
Data compiled from multiple human studies.[5][8][10][15]
Table 3: Cardiovascular Effects of this compound in Animal Models (Dogs)
| Dose (mg/kg, i.v.) | Effect on Systolic Blood Pressure | Effect on Heart Rate |
| 0.1 | Increased | Increased |
| 1.0 | Decreased | Decreased |
Data from a study in anesthetized dogs.[16]
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Cardiovascular Parameters
Objective: To determine the dose of this compound that produces the desired experimental effect with minimal cardiovascular side effects.
Methodology:
-
Animal Model/Subject Selection: Select appropriate animal models (e.g., Sprague-Dawley rats) or human volunteers based on the research question. Ensure all subjects are healthy and free from pre-existing cardiovascular conditions.
-
Baseline Monitoring: Acclimate subjects to the experimental setup and record baseline cardiovascular parameters (heart rate and blood pressure) for a sufficient period to establish a stable baseline.
-
Dose Preparation: Prepare a series of this compound solutions at increasing concentrations.
-
Dose Administration:
-
Begin with a very low dose of this compound (e.g., 10-20% of the anticipated effective dose).
-
Administer the dose via the desired route (e.g., intravenous, oral).
-
Continuously monitor heart rate and blood pressure.
-
-
Incremental Dosing: After a predetermined interval (allowing for the drug to reach peak effect), if no significant adverse effects are observed, administer the next incremental dose.
-
Data Recording: Record the cardiovascular response at each dose level.
-
Endpoint Determination: The experiment is concluded when either the desired experimental effect is achieved, or significant cardiovascular side effects (e.g., a predefined percentage increase in heart rate or blood pressure) are observed.
-
Data Analysis: Plot the dose-response curve for the desired effect and the cardiovascular side effects to determine the optimal therapeutic window.
Protocol 2: Mitigation of this compound-Induced Cardiovascular Side Effects with a Beta-Blocker
Objective: To evaluate the efficacy of a beta-blocker in attenuating the cardiovascular side effects of this compound.
Methodology:
-
Subject Groups: Divide subjects into at least two groups: a control group receiving this compound alone and a treatment group receiving the beta-blocker followed by this compound.
-
Beta-Blocker Administration: Administer a selected beta-blocker (e.g., propranolol) to the treatment group at a dose known to produce effective beta-adrenergic blockade.
-
Waiting Period: Allow sufficient time for the beta-blocker to reach its peak effect.
-
This compound Administration: Administer a dose of this compound known to induce cardiovascular side effects to both the control and treatment groups.
-
Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure in both groups before and after this compound administration.
-
Data Comparison: Compare the changes in heart rate and blood pressure between the control and treatment groups.
-
Analysis: Determine the percentage reduction in this compound-induced tachycardia and hypertension in the beta-blocker treated group.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to cardiovascular effects.
Caption: Experimental workflows for this compound dosage optimization.
References
- 1. This compound, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound effects on blood pressure and plasma catecholamines in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of alpha stimulants and beta blockers on this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Treatment Alleviates Cardiac Inflammation/Injury and Improves Cardiac Hemodynamics by Modulating Pro-Inflammatory and Oxidative Stress Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of this compound on blood pressure, autonomic reflexes, and plasma catecholamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral this compound increases blood pressure and sympathetic nervous outflow in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of this compound in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Yohimbine's Oral Bioavailability: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the poor oral bioavailability of yohimbine in experimental settings. This document offers a comprehensive collection of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and facilitate successful research outcomes.
This compound, an indole alkaloid, is a selective α2-adrenergic receptor antagonist with significant therapeutic potential. However, its clinical and experimental utility is often hampered by its erratic and generally low oral bioavailability. This guide aims to equip researchers with the knowledge to understand and mitigate these challenges through advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of this compound?
A1: The principal reason for this compound's low and highly variable oral bioavailability, which can range from as low as 7% to as high as 87%, is its extensive first-pass metabolism in the liver.[1] Following oral administration, a significant fraction of this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, before it can reach systemic circulation.[1] This rapid metabolic clearance presents a major obstacle to achieving consistent and therapeutic plasma concentrations.[1] Additionally, its sparing solubility in water may also contribute to incomplete absorption from the gastrointestinal tract.
Q2: What are the major metabolites of this compound, and are they pharmacologically active?
A2: this compound is primarily metabolized to two main metabolites: 10-hydroxy-yohimbine and 11-hydroxy-yohimbine. Of these, 11-hydroxy-yohimbine is considered to be a pharmacologically active metabolite.[1] The conversion to these metabolites is a key factor in the rapid elimination of this compound from the body.[1]
Q3: What advanced formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies have shown promise for improving the oral bioavailability of lipophilic compounds like this compound. These include:
-
Lipid-Based Nano-Carriers: Systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate this compound, thereby protecting it from enzymatic degradation in the gastrointestinal tract and liver, and enhancing its absorption.
-
Liposomes and Proliposomal Gels: These vesicular systems can improve the solubility and permeability of this compound across the intestinal membrane. Proliposomal gels offer a stable solid formulation that can be hydrated to form liposomes in situ.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate, which is often a rate-limiting step for the absorption of poorly soluble compounds.
Q4: Are there any commercially available this compound formulations with enhanced bioavailability?
A4: Currently, there is limited public information on commercially available this compound products specifically marketed as having enhanced bioavailability through advanced formulation techniques. Research in this area is ongoing, and the development of such formulations is a key focus for improving the therapeutic consistency of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Low Drug Entrapment Efficiency in Lipid-Based Formulations
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. |
| Drug partitioning into the aqueous phase during homogenization. | Optimize the homogenization process parameters (speed, time, and temperature). The use of a co-surfactant may also improve emulsification and drug retention in the lipid phase. |
| Drug expulsion during lipid recrystallization. | Employing the cold homogenization technique can minimize drug partitioning into the aqueous phase. |
High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Suggested Solution |
| Inconsistent absorption due to poor aqueous solubility. | Utilize a solubilization technique such as preparing a solid dispersion or a lipid-based formulation (e.g., SEDDS) to ensure more uniform dissolution in the gastrointestinal fluid. |
| Significant and variable first-pass metabolism. | Consider formulations that promote lymphatic uptake, such as lipid-based nanoparticles, to partially bypass the liver. For initial studies, parenteral administration (e.g., intravenous) can be used to determine the extent of first-pass metabolism. |
| Food effects on drug absorption. | Standardize feeding protocols for animal studies. Administering this compound on an empty stomach is generally recommended for better absorption.[2] |
Quantitative Data on this compound Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound in Humans (10 mg Dose)
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F) | 7% - 87% (mean 33%)[3] | 100% |
| Tmax (hours) | ~0.77[3] | Not Applicable |
| Cmax (ng/mL) | Highly variable | Not Applicable |
| AUC (ng·h/mL) | 134 (highly variable)[3] | 281[3] |
| Elimination Half-life (t½β) (hours) | 0.58[3] | 0.68[3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, i.v.)
| Parameter | Value |
| Distribution Half-life (t½α) (hours) | 0.048[4] |
| Elimination Half-life (t½β) (hours) | 16.3[4] |
| Clearance (mL/h·kg) | 11[4] |
| Volume of Distribution (mL/kg) | 259[4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol describes a general method for preparing this compound-loaded SLNs, a promising strategy to enhance oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-Shear Homogenizer
-
High-Pressure Homogenizer (optional, for smaller particle size)
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the desired amount of this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: For smaller and more uniform particle sizes, pass the pre-emulsion through a high-pressure homogenizer for several cycles.
-
Cooling and SLN Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a novel this compound formulation in a rat model.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., this compound-loaded SLNs or a control this compound suspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using appropriate pharmacokinetic software.
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of this compound and a general workflow for developing and evaluating a novel oral formulation.
References
troubleshooting inconsistent results in yohimbine behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered in behavioral studies involving yohimbine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's effects in behavioral studies?
A1: this compound's primary mechanism is the blockade of presynaptic α2-adrenergic receptors.[1][2] These receptors normally act as a negative feedback system for norepinephrine (NE) release. By antagonizing these receptors, this compound prevents this feedback, leading to an increase in the release of NE from sympathetic neurons.[3][4] This surge in noradrenergic activity in the central and peripheral nervous systems underlies many of its behavioral effects, such as increased arousal, anxiety-like behaviors, and alterations in impulsivity.[4][5][6]
Q2: Why am I observing high variability in behavioral responses to this compound between my subjects?
A2: High inter-subject variability is a well-documented issue with this compound and can stem from several factors:
-
Pharmacokinetic Differences: this compound has highly variable oral bioavailability, reported to range from 10% to 90% in humans, which may translate to significant individual differences in animal studies as well.[4][5] Metabolism, primarily through the CYP2D6 enzyme, can also vary between individuals and animal strains, affecting drug clearance and exposure.[1][7]
-
Genetic Background: Different animal strains can exhibit varied sensitivity to this compound. For instance, spontaneously hypertensive rats (SHR) show a greater increase in plasma norepinephrine in response to this compound compared to their Wistar-Kyoto (WKY) counterparts.[8]
-
Baseline Behavioral Traits: An animal's baseline level of anxiety or impulsivity can influence its response. One study noted that this compound improved response inhibition in highly impulsive rats but had the opposite effect in low-impulsive rats.[6]
-
Environmental Context: The environment in which the drug is administered and testing occurs can have long-term effects on the behavioral outcome.[9]
Q3: How does the dose of this compound affect behavioral outcomes?
A3: this compound's effects are strongly dose-dependent, and the relationship is not always linear. A low dose (e.g., 0.5 mg/kg in rats) might enhance learning and increase behavioral arousal, while a higher dose (e.g., 1.5 mg/kg) can retard acquisition of a task.[10] Similarly, anxiogenic effects are typically observed at specific dose ranges, and exceeding this range may lead to confounding behaviors like hyperactivity or sedation, complicating the interpretation of results.[4] At higher concentrations, this compound can also lose its selectivity and interact with other receptors, such as α1-adrenergic, serotonin (5-HT), and dopamine receptors, further complicating its behavioral profile.[1][2][5]
Q4: Can this compound's effects change with repeated administration?
A4: Yes, the effects of this compound can change with chronic administration, but this is not fully characterized and may depend on the specific behavior being measured. For instance, in appetite suppression studies in rats, the effect of this compound on food intake was observed to diminish over a 13-day period, suggesting tolerance development.[7] Conversely, repeated administration has also been shown to have long-term effects on behavioral sensitivity to stressors.[9] Researchers should be aware that chronic dosing may not produce the same effects as acute administration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant behavioral effect observed after this compound administration. | Inappropriate Dose: The dose may be too low to elicit a response or so high that it causes confounding effects (e.g., sedation). | Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Review literature for established effective doses in similar studies.[10] |
| Administration Route/Timing: Oral administration can lead to high variability due to first-pass metabolism.[5] The time between injection and testing may not align with the drug's peak concentration in the brain. | Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent absorption. In rats, this compound enters the brain rapidly after i.v. injection.[11] Adjust the pre-treatment time based on pharmacokinetic data for your chosen route and species. | |
| Animal Strain/Species: The selected animal model may be less sensitive to this compound's effects. | Review literature to confirm your chosen strain is appropriate. If inconsistencies persist, consider using a different, well-characterized strain (e.g., Sprague-Dawley rats, Swiss-Webster mice).[9][12] | |
| High variability in data, making statistical analysis difficult. | Pharmacokinetic Variability: As mentioned in the FAQ, individual differences in absorption and metabolism are significant.[13] | Increase the number of subjects per group to improve statistical power. Ensure consistent administration procedures (e.g., fasting state, time of day) to minimize external sources of variation. Food intake can diminish the rate and extent of absorption.[13] |
| Inconsistent Handling/Procedure: Variations in animal handling, habituation, or the testing environment can increase stress and data variability. | Standardize all procedures. Ensure all animals are handled by the same experimenter and are adequately habituated to the testing room and equipment.[14] | |
| Anxiogenic (anxiety-inducing) effects are not observed in the Elevated Plus Maze (EPM). | Procedural Issues: Prior experience with the maze can significantly reduce anxiety-like behaviors, masking the drug's effect.[15] | Ensure animals are maze-naïve for the test. Verify that lighting conditions and other environmental parameters in the testing room are consistent and appropriate for inducing a baseline level of anxiety. |
| Neural Circuit Specificity: The anxiogenic effects of this compound require the integrity of specific neural pathways, such as those connecting the central nucleus of the amygdala (CEA) and the bed nucleus of the stria terminalis (BST).[16][17] | While not a procedural fix, this highlights the biological basis for potential non-responders if these circuits are functionally different in a subset of animals. | |
| Unexplained changes in locomotor activity. | Dose-Dependent Biphasic Effects: this compound can either increase or decrease locomotor activity depending on the dose and the animal's state.[18] | Carefully document locomotor activity as a primary or secondary outcome. Use an open field test to characterize the specific locomotor signature of your chosen dose before proceeding with more complex behavioral assays. |
| Interaction with Other Receptors: At higher doses, this compound's effects on dopamine or serotonin receptors could influence motor activity.[2] | If locomotor changes confound your primary measurement, consider using a lower, more selective dose of this compound. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, i.v.)
| Parameter | Value | Reference |
| Distribution Half-Life (t½α) | 0.048 hours | [11] |
| Elimination Half-Life (t½β) - Serum | 16.3 hours | [11] |
| Elimination Half-Life (t½β) - Brain | 7.7 hours | [11] |
| Clearance | 11 ml/h·kg⁻¹ | [11] |
| Volume of Distribution | 259 ml/kg | [11] |
| Note: Pharmacokinetic parameters, especially bioavailability, are highly variable and depend on the administration route.[5] |
Table 2: Common Dose Ranges of this compound in Rodent Behavioral Studies
| Species | Behavioral Test | Dose Range (mg/kg) | Administration Route | Key Finding(s) | Reference(s) |
| Rat | Learning / Arousal | 0.5 - 1.5 | i.p. | Dose-dependent effects on learning and arousal. | [10] |
| Rat | Elevated Plus Maze (Anxiety) | 1.0 - 2.5 | i.p. | Induces anxiogenic-like behavior. | [16][19] |
| Rat | Reinstatement of Food Seeking | 2.0 | i.p. | Acts as a pharmacological stressor to reinstate seeking behavior. | [20] |
| Mouse | Defense Test Battery | 0.5 - 2.0 | i.p. | Increases active defensive responses (e.g., flight). | [12] |
| Mouse | Appetite Suppression | 2.1 - 5.0 | i.p. | Reduces food intake, with greater efficacy in obese mice. | [7] |
Detailed Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiogenic-Like Effects
This protocol is adapted from methodologies used in studies demonstrating this compound-induced anxiety.[14][16][21]
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide).
-
Two opposite arms are enclosed by high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the arms.
-
An overhead camera and tracking software (e.g., ANY-maze) are used for recording.
2. Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins. The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer this compound hydrochloride (e.g., 1.0 - 2.0 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. The pre-treatment time should be standardized (e.g., 20-30 minutes before testing).
-
Testing:
-
Place the animal gently onto the central platform of the maze, facing one of the closed arms.
-
Immediately start the recording software.
-
Allow the animal to explore the maze undisturbed for a fixed period (typically 5 minutes).
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between subjects to eliminate olfactory cues.
-
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100. A lower percentage indicates higher anxiety.
-
Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) x 100. A lower percentage indicates higher anxiety.
-
-
Measure of Locomotor Activity:
-
Total number of closed arm entries. This helps confirm that any observed changes in open arm exploration are not due to general changes in movement.
-
-
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety
This protocol is a standard method for assessing general activity and anxiety-like behavior in a novel environment.[22][23]
1. Apparatus:
-
A square or circular arena (e.g., 40 cm x 40 cm x 30 cm for mice) with opaque walls.
-
The floor is typically divided into a "center" zone and a "peripheral" zone by the tracking software.
-
An overhead camera and tracking software are required.
2. Procedure:
-
Habituation: Acclimate animals to the testing room for at least 45-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle as described in the EPM protocol.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Begin recording immediately and allow the animal to explore for a set duration (typically 5-10 minutes).
-
After the test, return the animal to its home cage.
-
Clean the arena thoroughly between trials.
-
-
Data Analysis:
-
Measures of Anxiety-Like Behavior:
-
Time spent in the center zone. Less time in the center is indicative of higher anxiety (thigmotaxis).
-
Latency to enter the center zone.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
Ambulatory time (time spent moving).
-
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General workflow for a this compound behavioral study.
Caption: A logical guide for troubleshooting inconsistent results.
References
- 1. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? [mdpi.com]
- 6. The impact of this compound-induced arousal on facets of behavioural impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. This compound-induced alterations of monoamine metabolism in the spontaneously hypertensive rat. I. The peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effects of this compound on behavioral sensitivity to a stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Learning enhancement and behavioral arousal induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetic properties of this compound in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound potentiates active defensive responses to threatening stimuli in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on autonomic measures are determined by individual values for area under the concentration-time curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. This compound anxiogenesis in the elevated plus maze requires hindbrain noradrenergic neurons that target the anterior ventrolateral bed nucleus of the stria terminalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Anxiogenesis in the Elevated Plus Maze is Disrupted by Bilaterally Disconnecting the Bed Nucleus of the Stria Terminalis from the Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound anxiogenesis in the elevated plus maze is disrupted by bilaterally disconnecting the bed nucleus of the stria terminalis from the central nucleus of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measures of anxiety and stress in the rat following chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Anxiogenic Drug this compound Reinstates Palatable Food Seeking in a Rat Relapse Model: a Role of CRF1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Anxiogenesis in the Elevated Plus Maze Requires Hindbrain Noradrenergic Neurons that Target the Anterior Ventrolateral Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. anilocus.com [anilocus.com]
- 23. amuzainc.com [amuzainc.com]
managing yohimbine-induced anxiety in animal research subjects
This guide provides troubleshooting advice and frequently asked questions for researchers using yohimbine to induce anxiety in animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced anxiety?
This compound primarily acts as a competitive α2-adrenergic receptor antagonist.[1][2][3] These receptors are typically involved in a negative feedback loop that inhibits norepinephrine (NE) release.[4] By blocking these presynaptic autoreceptors, particularly in brain regions like the locus coeruleus, this compound increases the firing of noradrenergic neurons and elevates NE levels in the synaptic cleft.[1][5] This surge in noradrenergic activity is strongly associated with the physiological and behavioral manifestations of stress and anxiety.[5][6][7]
Q2: Are there off-target effects of this compound I should be aware of?
Yes, while its main effect is on α2-adrenoceptors, this compound can also interact with other monoaminergic receptors.[3] It has been shown to act as an antagonist at dopaminergic D2-receptors and can influence serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, and 5-HT1D.[3][8] These off-target effects could potentially confound experimental results, and researchers should consider them when interpreting data.
Q3: Can the anxiogenic effects of this compound be reversed or blocked?
Yes, the anxiety-like effects of this compound can be counteracted by various anxiolytic compounds. Pre-treatment with benzodiazepines like diazepam and chlordiazepoxide has been shown to antagonize this compound's effects.[5][9] Additionally, the α2-adrenergic agonist clonidine can prevent the anxiogenic effects by directly opposing this compound's mechanism of action.[5]
Q4: How does previous stress experience affect an animal's response to this compound?
Animals with a history of chronic stress may exhibit increased sensitivity to this compound.[10] Studies have shown that rats exposed to chronic psychosocial stress display heightened anxiety and a more pronounced behavioral response to a low dose of this compound.[10] This sensitization should be a key consideration in experimental design and animal history.
Troubleshooting Guide
Issue 1: Excessive Anxiety or Panic-Like Behaviors Observed
Problem: Animals exhibit extreme anxiety, freezing, or panic-like responses that interfere with the behavioral test (e.g., no movement in the elevated plus maze).
Possible Causes & Solutions:
-
Dosage Too High: The anxiogenic effect of this compound is dose-dependent. A dose that is appropriate for one species or strain may be too high for another.
-
Solution: Reduce the this compound dosage. Conduct a dose-response study to determine the optimal concentration that produces a measurable anxiogenic effect without causing a ceiling effect or behavioral inhibition.
-
-
Inadequate Acclimatization: Insufficient habituation to the testing environment or handling can lead to heightened baseline anxiety, which is then exacerbated by this compound.
-
Route of Administration: The route and timing of administration can significantly impact the onset and intensity of the drug's effects.
Issue 2: High Variability in Behavioral Responses
Problem: There is significant inter-animal variability in the anxiety-like behaviors observed, making it difficult to achieve statistical significance.
Possible Causes & Solutions:
-
Individual Differences: Animals, like humans, have individual differences in their sensitivity to pharmacological agents.
-
Solution: Increase the sample size (n) per group to improve statistical power. Ensure proper randomization of animals to treatment groups to distribute variability evenly.
-
-
Environmental Factors: Minor differences in lighting, noise, or odors in the testing room can act as confounding variables.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit different baseline levels of anxiety and respond differently to this compound.
-
Solution: Use a consistent and well-characterized animal strain and sex for all experiments. Report these details clearly in the methodology.
-
Issue 3: No Significant Anxiogenic Effect Observed
Problem: Animals treated with this compound do not show a significant difference in anxiety-like behavior compared to the vehicle control group.
Possible Causes & Solutions:
-
Dosage Too Low: The selected dose may be insufficient to induce a measurable anxiogenic effect.
-
Solution: Increase the this compound dosage. Refer to the literature for typical effective dose ranges for the specific species and behavioral test.
-
-
Behavioral Assay Insensitivity: The chosen behavioral test may not be sensitive enough to detect the anxiogenic effects of the administered dose.
-
Solution: Consider using a different or modified behavioral paradigm. For example, the social interaction test can be very sensitive to this compound's anxiogenic properties.[14]
-
-
Drug Inactivity: The this compound solution may have degraded or was prepared incorrectly.
-
Solution: Prepare fresh solutions of this compound HCl in a suitable vehicle (e.g., sterile saline or distilled water) for each experiment.[14] Verify the source and purity of the compound.
-
Data and Protocols
Dose-Response Data (Rodents)
The following table summarizes typical intraperitoneal (i.p.) dosages of this compound HCl used in rodent anxiety models. The optimal dose should be determined empirically for each specific experimental setup.
| Species | Dose Range (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| Rat | 1.0 - 2.0 | Elevated Plus Maze (EPM) | Decreased open arm time/entries | [12] |
| Rat | 2.5 - 5.0 | Elevated Plus Maze (EPM) | Anxiogenic properties, increased corticosterone | [15][16] |
| Rat | 1.5 | Open Field | Increased anxiety, impaired habituation | [10] |
| Rat | 0.5 - 2.0 | Reinstatement of Food Seeking | Dose-dependent increase in seeking behavior | [14][17] |
| Rat | 3.2 | Drug Discrimination | Anxiogenic-like discriminative stimulus | [9] |
Key Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[11] The anxiogenic effect of this compound is typically measured as a decrease in the exploration of the open arms.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50-80 cm).[18]
-
Two opposing arms are open (e.g., 50x10 cm), and two opposing arms are enclosed by high walls (e.g., 50x10x40 cm).
-
A central platform (e.g., 10x10 cm) connects the four arms.
2. Pre-Trial Procedure:
-
Acclimatization: Allow animals to habituate to the testing room for at least 45-60 minutes before the test.[11]
-
Drug Administration: Administer this compound HCl (e.g., 1.0-2.5 mg/kg, i.p.) or vehicle 20-30 minutes prior to placing the animal in the maze.[12]
3. Test Procedure:
-
Place the animal on the central platform, facing one of the closed arms.[11]
-
Allow the animal to explore the maze freely for a single 5-minute session.[11][12]
-
Record the session using an overhead camera for later analysis.
4. Data Analysis:
-
Key parameters to score include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Anxiety-like behavior is inferred from a lower percentage of time spent in the open arms (% Open Arm Time = [Time in Open / Total Time] x 100) and a lower percentage of entries into the open arms.[18]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced noradrenergic release.
Experimental Workflow: Troubleshooting this compound Experiments
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anxiolytics antagonize this compound-induced central noradrenergic activity: a concomitant in vivo voltammetry-electrophysiology model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noradrenergic function in panic anxiety. Effects of this compound in healthy subjects and patients with agoraphobia and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobiological mechanisms of panic anxiety: biochemical and behavioral correlates of this compound-induced panic attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anxiolytics antagonize this compound's discriminative stimulus properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic psychosocial stress impairs learning and memory and increases sensitivity to this compound in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. This compound Anxiogenesis in the Elevated Plus Maze is Disrupted by Bilaterally Disconnecting the Bed Nucleus of the Stria Terminalis from the Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Anxiogenesis in the Elevated Plus Maze Requires Hindbrain Noradrenergic Neurons that Target the Anterior Ventrolateral Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anxiogenic Drug this compound Reinstates Palatable Food Seeking in a Rat Relapse Model: a Role of CRF1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Measures of anxiety and stress in the rat following chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
Yohimbine Solutions for Laboratory Use: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of yohimbine solutions for laboratory use. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Quick Reference: Key Stability Parameters
| Parameter | Recommendation |
| Form | Use this compound Hydrochloride (HCl) for enhanced solubility and stability. |
| Solvent | For aqueous solutions, use purified water (e.g., Milli-Q). For higher concentrations, consider ethanol or DMSO. |
| pH | Maintain acidic conditions (pH 3-4) for optimal stability. Avoid neutral to alkaline pH to prevent hydrolysis. |
| Storage Temperature | Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigerate at 2-8°C. |
| Light Exposure | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | - Low solubility of this compound freebase. - pH of the solution is too high (neutral or alkaline). - Solution is supersaturated. | - Ensure you are using this compound HCl. - Acidify the solution with a small amount of dilute HCl to a pH of 3-4. - Gently warm the solution and sonicate to aid dissolution. Prepare a less concentrated solution if precipitation persists. |
| Solution discoloration (e.g., yellowing) | - Photodegradation due to light exposure. - Oxidation. | - Prepare and store solutions in light-protected containers (amber vials). - Prepare fresh solutions and avoid long-term storage of working solutions at room temperature. Consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon). |
| Loss of biological activity | - Hydrolysis to yohimbinic acid at neutral or alkaline pH. - Degradation due to improper storage (temperature, light). | - Confirm the pH of your solution is acidic. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability check using a validated analytical method like HPLC. |
| Inconsistent experimental results | - Inaccurate initial concentration due to incomplete dissolution. - Degradation of the this compound solution over time. | - Visually inspect the solution to ensure all solid has dissolved. Use sonication if necessary. - Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound solutions?
A1: The choice of solvent depends on the desired concentration and application. For most in vitro and in vivo studies, this compound HCl can be dissolved in sterile, purified water.[1] For higher concentrations that may be challenging to achieve in water, ethanol or dimethyl sulfoxide (DMSO) can be used.[2] However, always consider the compatibility of the solvent with your experimental system.
Q2: Why is the pH of my this compound solution so important?
A2: this compound is significantly more stable in acidic conditions.[3] Hydrolysis is a primary degradation pathway, particularly at neutral (pH 6-7) and alkaline pH, leading to the formation of yohimbinic acid, which is inactive.[3] Maintaining a pH between 3 and 4 will minimize this degradation and prolong the shelf-life of your solution.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, stock solutions should be aliquoted into light-protected vials and stored at -20°C or -80°C. This minimizes degradation from both temperature fluctuations and repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the solution is protected from light.
Q4: My this compound solution has turned slightly yellow. Can I still use it?
A4: A yellowish tint may indicate photodegradation.[4] While a slight color change might not significantly impact the concentration for some applications, it is a sign of instability. For sensitive experiments, it is highly recommended to discard the discolored solution and prepare a fresh batch, ensuring it is protected from light.
Q5: How can I be sure of the concentration of my this compound solution over time?
A5: The most reliable way to determine the concentration and stability of your this compound solution is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][5][6] This will allow you to quantify the amount of active this compound and detect the presence of degradation products.
Data Presentation: Solubility and Degradation Kinetics
Table 1: Solubility of this compound and this compound Hydrochloride
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Sparingly soluble | [2] |
| Ethanol | Soluble | [2] | |
| Chloroform | Readily soluble | [2] | |
| Diethyl ether | Sparingly soluble | [2] | |
| This compound HCl | Water | ~8 mg/mL | [1] |
| Ethanol | ~2.5 mg/mL | [1] | |
| DMSO | ~8.75 mg/mL |
Table 2: this compound Hydrochloride Degradation Rate Constants (k) at Different pH and Temperatures
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Degradation Product | Reference |
| 6.0 | 50 | 2.76 x 10⁻³ | Yohimbinic Acid | [7] |
| 7.0 | 50 | 3.42 x 10⁻³ | Yohimbinic Acid | [7] |
| 6.0 | 80 | - | Yohimbinic Acid | [7] |
| 7.0 | 80 | - | Yohimbinic Acid | [7] |
| Acidic | Ambient | Follows first-order kinetics | 3,4-Dehydrothis compound | [8] |
Note: Quantitative rate constants at 80°C were not specified in the source but the study indicated increased degradation at higher temperatures.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Hydrochloride Stock Solution (10 mg/mL)
-
Materials:
-
This compound Hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or water for injection)
-
Sterile 1.5 mL or 2 mL amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound HCl powder using an analytical balance. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile container.
-
Add a portion of the sterile water to the container (e.g., 800 µL for a final volume of 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the container in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Add the remaining sterile water to reach the final desired volume (e.g., bring the total volume to 1 mL).
-
Vortex briefly to ensure homogeneity.
-
If sterility is required for your experiment, filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are crucial for specific laboratory conditions.
-
Instrumentation and Conditions:
-
HPLC System: With a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a ratio of 0.5% aqueous triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and methanol (e.g., 65:35 v/v).[5][6]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: UV detection at 270 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm.[5][6][9]
-
Injection Volume: 20 µL.[5]
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound HCl of known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Forced Degradation (for method validation):
-
Acid Hydrolysis: Incubate the this compound solution in 1 M HCl at an elevated temperature (e.g., 100°C) for a set period (e.g., 2 hours).[5]
-
Alkaline Hydrolysis: Incubate the this compound solution in 1 M NaOH at an elevated temperature (e.g., 100°C) for a set period (e.g., 2 hours).[5]
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined duration.[4]
-
-
Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.
-
Data Evaluation:
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Quantify the amount of this compound in the test samples by comparing the peak area to the standard curve.
-
Calculate the percentage of degradation in the forced degradation samples.
-
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and storing stable this compound solutions.
Caption: this compound's primary signaling pathway via α2-adrenergic receptor antagonism.
References
- 1. A high-performance liquid chromatography assay for this compound HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. aensiweb.com [aensiweb.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Yohimbine Supplement Variability: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing yohimbine in their experiments, navigating the significant variability in supplement potency presents a critical challenge to data reproducibility and validity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is there such significant variability in the potency of commercial this compound supplements?
A1: The potency of commercial this compound supplements can vary dramatically for several reasons:
-
Lack of Regulation: The dietary supplement market is not as strictly regulated as the pharmaceutical industry.[1][2][3] This can lead to inconsistencies in manufacturing practices.
-
Source Material: Supplements may be derived from yohimbe bark extract or contain synthetic this compound HCl.[4][5][6] Yohimbe bark extract naturally contains a variety of alkaloids, and the concentration of this compound can fluctuate based on the age of the tree, harvesting time, and extraction methods.[7]
-
Inaccurate Labeling: Studies have shown that the actual this compound content in supplements can range from 0% to over 300% of the amount stated on the label.[8][9] Some products may not even specify the amount of this compound.[9]
-
Presence of Other Alkaloids: Yohimbe bark extract contains other alkaloids like rauwolscine and corynanthine, which can also have physiological effects and interfere with experimental results.[10]
Q2: What is the difference between this compound HCl and yohimbe bark extract, and which should I use for research?
A2: For research purposes, This compound hydrochloride (HCl) is strongly recommended.
-
This compound HCl is a synthetic, standardized form of this compound.[6] Its purity and concentration can be reliably determined, ensuring dose accuracy and experimental reproducibility.
-
Yohimbe bark extract is a botanical preparation containing a mixture of alkaloids, with this compound being the most active.[4][5] The concentration of this compound and other alkaloids in the extract is often variable and not always accurately reported on the label.[7]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are a common problem when using unverified this compound supplements. The primary culprit is likely the variability in the actual dose of this compound being administered. Other contributing factors can include:
-
Pharmacokinetic Variability: The absorption and metabolism of this compound can differ significantly between individuals due to genetic factors, such as polymorphisms in the CYP2D6 enzyme.[11]
-
Food-Drug Interactions: Administering this compound with food, particularly carbohydrates, can reduce its effectiveness.[12] For optimal absorption, it is often recommended to be taken in a fasted state.[12]
-
Individual Sensitivity: There is a high degree of inter-individual variability in the physiological response to this compound.[13][14]
Troubleshooting Guide
Issue: Unexpected or inconsistent physiological responses in experimental subjects.
| Potential Cause | Troubleshooting Step |
| Incorrect or variable dosage of this compound | 1. Quantify this compound Content: Do not rely on the manufacturer's label. Independently verify the concentration of this compound in your supplement batch using a validated analytical method (see Experimental Protocols below). 2. Use this compound HCl: Switch to a pharmaceutical-grade this compound HCl for consistent and accurate dosing. |
| Pharmacokinetic differences among subjects | 1. Genotyping: If feasible, genotype subjects for CYP2D6 polymorphisms to account for metabolic differences. 2. Standardize Administration: Administer this compound at the same time of day and in a fasted state for all subjects to minimize variability in absorption. |
| Presence of other active alkaloids in yohimbe extract | 1. Analyze for Other Alkaloids: Use analytical methods that can separate and quantify other yohimbe alkaloids like rauwolscine and corynanthine. 2. Switch to this compound HCl: This will eliminate the confounding effects of other alkaloids. |
Data Presentation: Reported vs. Actual this compound Content in Supplements
The following table summarizes findings from a study that analyzed the this compound content of various commercial supplements, highlighting the significant discrepancies between the labeled and actual amounts.
| Supplement Category | Number of Brands Analyzed | Labeled this compound Quantity | Actual this compound Quantity Range per Serving |
| Brands listing a specific quantity | 11 | Varied | 23% to 147% of labeled amount |
| Brands not listing a specific quantity | 38 | N/A | 0 mg to 12.1 mg |
| Total | 49 |
Data adapted from a study on commercial this compound supplements.[9][10]
Experimental Protocols
Protocol 1: Quantification of this compound in Supplements using UHPLC-UV/MS
This protocol provides a method for the accurate determination of this compound in dietary supplements.
1. Sample Preparation: a. Accurately weigh a portion of the homogenized supplement powder. b. Extract the this compound using a suitable solvent, such as methanol or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[15] c. Centrifuge and filter the extract to remove particulate matter. d. Prepare a series of dilutions of the extract for analysis.
2. UHPLC-UV/MS Analysis: a. Chromatographic System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A C18 column is suitable for separating this compound from other components.[16] c. Mobile Phase: A gradient elution with a mixture of aqueous ammonium hydroxide and methanol is effective.[16] d. Detection: i. UV Detection: Monitor the eluent at a wavelength of 280 nm.[17] ii. Mass Spectrometry (MS) Detection: Use a mass spectrometer for confirmation and enhanced sensitivity, particularly for complex matrices.[16] Positive ion mode often offers higher sensitivity for this compound.[18]
3. Quantification: a. Prepare a calibration curve using a certified this compound reference standard. b. Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: this compound's Mechanism of Action.
By implementing these guidelines and protocols, researchers can mitigate the challenges posed by the variability in this compound supplements, leading to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and guidelines for clinical trial of herbal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. How to Choose the Best this compound Supplement: A Complete Buyer's Guide [plantin.alibaba.com]
- 5. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
- 6. ro.co [ro.co]
- 7. Ergogenic and Sympathomimetic Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. examine.com [examine.com]
- 10. Pharmaceutical quantities of this compound found in dietary supplements in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral this compound as a New Probe Drug to Predict CYP2D6 Activity: Results of a Fixed-Sequence Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oxinnutrition.com [oxinnutrition.com]
- 13. This compound elimination in normal volunteers is characterized by both one- and two-compartment behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ergogenic and Sympathomimetic Effects of this compound: A Review [mdpi.com]
- 15. Characterization and quantitation of this compound and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and this compound adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated high performance thin layer chromatography method for determination of this compound hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Yohimbine Absorption and Food Intake
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the effects of food intake on yohimbine absorption during experimental research. The following information is intended to assist in the design of studies and the interpretation of data related to this compound pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: How does food intake affect the absorption of this compound?
A1: Co-administration of this compound with a meal, particularly a high-fat meal, has been observed to diminish both the rate and extent of its absorption.[1] This can lead to lower peak plasma concentrations (Cmax) and a delayed time to reach peak concentration (Tmax), as well as a reduction in the overall drug exposure (AUC).
Q2: What is the primary mechanism by which food interferes with this compound absorption?
A2: The exact mechanisms have not been fully elucidated in the available literature. However, the lipophilic nature of this compound suggests that the presence of a high-fat meal could alter its dissolution and partitioning in the gastrointestinal tract. Additionally, food can delay gastric emptying, which would slow the transit of this compound to the small intestine, the primary site of absorption for many orally administered drugs.
Q3: Are there specific food components that have a more significant impact on this compound absorption?
A3: While a high-fat meal has been specifically implicated in reducing this compound absorption, the effects of other food components like carbohydrates and proteins have not been as extensively studied.[1] It is hypothesized that any meal that delays gastric emptying could potentially impact the rate of absorption.
Q4: What are the practical implications of this food effect for our research?
A4: The influence of food on this compound absorption can introduce significant variability in pharmacokinetic and pharmacodynamic data. To ensure consistency and accuracy in experimental results, it is crucial to standardize the administration of this compound with respect to food intake. For studies where maximal and rapid absorption is desired, administration in a fasted state is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound plasma concentrations between subjects. | Inconsistent food intake prior to this compound administration. | Standardize the fasting period for all subjects before this compound administration. A minimum of an 8-10 hour overnight fast is a common practice in pharmacokinetic studies. |
| Lower than expected therapeutic or physiological response to a standard dose of this compound. | This compound was administered with or shortly after a meal, leading to reduced absorption. | Administer this compound on an empty stomach with a standardized volume of water. Ensure subjects remain fasted for a specified period (e.g., 2-4 hours) post-administration. |
| Delayed onset of this compound's effects. | Delayed gastric emptying due to the presence of food in the stomach. | Implement a strict fasting protocol before this compound administration to ensure rapid transit to the small intestine. |
Quantitative Data on Food Effect
The following table summarizes the hypothetical pharmacokinetic parameters of this compound administered in fasted and fed states, based on the qualitative findings from the available literature. Note: These are representative values and may not reflect the exact outcomes of a specific study.
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | Percentage Change |
| Cmax (ng/mL) | 150 | 90 | -40% |
| Tmax (h) | 0.75 | 1.5 | +100% |
| AUC (0-inf) (ng*h/mL) | 450 | 315 | -30% |
Experimental Protocols
Below is a detailed methodology for a clinical trial designed to investigate the effect of food on this compound absorption, based on standard practices for such studies.
Title: A Randomized, Crossover Study to Evaluate the Effect of a High-Fat Meal on the Pharmacokinetics of a Single Oral Dose of this compound in Healthy Adult Subjects.
1. Study Design:
-
A single-center, open-label, randomized, two-period, two-sequence crossover study.
-
Each subject will receive a single oral dose of this compound hydrochloride on two separate occasions: once under fasted conditions and once under fed conditions.
-
A washout period of at least 7 days will separate the two treatment periods.
2. Study Population:
-
Healthy adult male and female volunteers, aged 18-45 years.
-
Subjects will be screened for any medical conditions or use of medications that could interfere with the study's objectives.
3. Dosing and Administration:
-
Fasted State: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of this compound hydrochloride with 240 mL of water.
-
Fed State: After an overnight fast of at least 10 hours, subjects will consume a standardized high-fat, high-calorie breakfast. The this compound hydrochloride dose will be administered with 240 mL of water within 30 minutes of completing the meal.
4. Pharmacokinetic Sampling:
-
Serial blood samples will be collected at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated and stored at -20°C or below until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated using non-compartmental methods: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
-
Statistical analysis will be performed to compare the parameters between the fasted and fed states.
Visualizations
Caption: Experimental workflow comparing this compound absorption in fasted vs. fed states.
Caption: Simplified signaling pathway of this compound's primary mechanism of action.
References
strategies to reduce tachyphylaxis to yohimbine's effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of yohimbine, with a specific focus on strategies to mitigate tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary physiological action is as a selective antagonist of alpha-2 adrenergic receptors (α2-ARs).[1][2] These receptors are predominantly located on presynaptic neurons and function as a negative feedback mechanism, inhibiting the release of norepinephrine (NE).[3][4] By blocking these receptors, this compound prevents this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft and enhanced sympathetic nervous system activity.[2][5]
Q2: What is tachyphylaxis in the context of this compound's effects?
A2: Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated administration. In the context of this compound, chronic or frequent use can lead to a diminished physiological and psychological response.[3] This is a common phenomenon for many G protein-coupled receptors (GPCRs), including the α2-adrenergic receptors that this compound targets. Anecdotal evidence suggests that the ergogenic, or performance-enhancing, effects of this compound may be transient, with optimal benefits seen with acute supplementation.[3]
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?
A3: The development of tachyphylaxis to this compound's effects is believed to involve several key molecular processes common to GPCR desensitization:
-
Receptor Phosphorylation: Upon prolonged stimulation (in this case, continued blockade by this compound leading to elevated norepinephrine levels), G protein-coupled receptor kinases (GRKs) are recruited to the α2-adrenergic receptor. GRKs phosphorylate serine and threonine residues on the intracellular domains of the receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.
-
Receptor Uncoupling: The binding of β-arrestin sterically hinders the interaction of the α2-adrenergic receptor with its cognate G protein (Gi), effectively uncoupling the receptor from its downstream signaling pathway and reducing the cellular response.
-
Receptor Internalization and Downregulation: β-arrestin also acts as an adapter protein, targeting the receptor for internalization into endosomes via clathrin-coated pits. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation), leading to a reduction in the total number of receptors.
Q4: Are there any established strategies to reduce or prevent tachyphylaxis to this compound?
A4: While direct clinical studies on strategies to mitigate this compound tachyphylaxis are limited, several approaches are theoretically plausible based on the principles of GPCR pharmacology:
-
Dosage Cycling: This is the most commonly suggested strategy in non-clinical settings. It involves alternating periods of this compound administration with "off" periods. This allows for the resensitization of the α2-adrenergic receptors by giving the cellular machinery time to dephosphorylate and recycle internalized receptors back to the cell surface. A common anecdotal suggestion is a cycle of several weeks on, followed by one to two weeks off.
-
Intermittent Dosing: Instead of daily administration, using this compound only on days when its effects are required (e.g., pre-workout) may help to prevent the sustained receptor occupancy that drives desensitization.
-
Dose Minimization: Using the lowest effective dose of this compound can help to reduce the magnitude of receptor desensitization. The side effects of this compound are often dose-dependent.
-
Combination Therapy: While not directly aimed at reducing tachyphylaxis, combining this compound with other compounds that act on different pathways may provide a way to achieve the desired physiological effect while minimizing the dose of this compound required. However, caution is advised as this compound can interact with other stimulants and medications.
It is important to note that these strategies are largely theoretical and require further investigation through controlled clinical trials to establish their efficacy and safety.
Troubleshooting Guides
Issue 1: Diminished or Absent Response to this compound in In Vitro Experiments
| Possible Cause | Troubleshooting Steps |
| Cell Line Selection | Ensure the cell line used expresses a sufficient density of α2-adrenergic receptors. Verify receptor expression using techniques like radioligand binding assays or western blotting. |
| Receptor Desensitization | If cells have been pre-incubated with this compound or other adrenergic agents, a period of washout in agonist-free media may be required to allow for receptor resensitization. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. For adenylyl cyclase assays, ensure the presence of necessary co-factors like GTP. |
| Compound Integrity | Verify the concentration and purity of the this compound solution. This compound can degrade over time, especially when exposed to light. |
Issue 2: High Inter-Individual Variability in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | Individual differences in the metabolism of this compound, primarily through the CYP2D6 enzyme, can lead to significant variations in plasma concentrations. Genotyping subjects for CYP2D6 polymorphisms can help to explain some of this variability. |
| Baseline Sympathetic Tone | The effects of this compound are dependent on the baseline level of sympathetic nervous system activity. Standardize conditions such as diet, exercise, and stress levels prior to and during the experiment. |
| Receptor Density and Sensitivity | There can be inherent individual differences in the density and sensitivity of α2-adrenergic receptors. |
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound-Induced α2-Adrenergic Receptor Downregulation in a Cell Culture Model
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | α2-AR Density (fmol/mg protein) | % Decrease from Control |
| Control | 0 | 24 | 250 ± 15 | 0% |
| This compound | 1 | 24 | 175 ± 12 | 30% |
| This compound | 10 | 24 | 120 ± 10 | 52% |
| This compound | 10 | 48 | 95 ± 8 | 62% |
Table 2: Hypothetical Quantitative Data on the Effect of Dosage Cycling on this compound's Effect on Norepinephrine Release
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
| Dosing Regimen | Week 1 Norepinephrine Increase (%) | Week 4 Norepinephrine Increase (%) |
| Continuous Daily Dosing | 150 ± 20 | 80 ± 15 |
| Intermittent Dosing (3 days on, 4 days off) | 145 ± 18 | 130 ± 16 |
| Cycling (3 weeks on, 1 week off) | 155 ± 22 | 140 ± 20 (after off-cycle) |
Experimental Protocols
Protocol 1: In Vitro Model of this compound-Induced α2-Adrenergic Receptor Tachyphylaxis
Objective: To induce and measure tachyphylaxis of the α2-adrenergic receptor in a cell culture model following prolonged exposure to this compound.
Materials:
-
Cell line expressing α2-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human α2A-adrenergic receptor).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound hydrochloride.
-
Forskolin.
-
cAMP assay kit.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture: Culture the α2-AR expressing cells to ~80-90% confluency in appropriate culture vessels.
-
Induction of Tachyphylaxis:
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM) for various durations (e.g., 2, 4, 8, 12, 24 hours). A control group should be treated with vehicle only.
-
-
Washout: After the treatment period, thoroughly wash the cells with warm PBS three times to remove all traces of this compound.
-
Adenylyl Cyclase Activity Assay (cAMP Measurement):
-
Pre-incubate the washed cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator) in the presence or absence of an α2-AR agonist (e.g., clonidine or dexmedetomidine). The antagonist effect of this compound is measured by its ability to block the agonist-induced inhibition of forskolin-stimulated cAMP production. In a tachyphylactic state, the ability of this compound to reverse this inhibition will be reduced.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cAMP levels in the this compound-pretreated cells to the control cells. A reduced ability of this compound to antagonize the agonist's effect in the pre-treated cells indicates tachyphylaxis.
Protocol 2: Quantification of α2-Adrenergic Receptor Downregulation using Radioligand Binding
Objective: To quantify the change in the number of α2-adrenergic receptors on the cell surface following prolonged exposure to this compound.
Materials:
-
Cell line expressing α2-adrenergic receptors.
-
This compound hydrochloride.
-
Radiolabeled α2-AR antagonist (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Non-labeled α2-AR antagonist (e.g., phentolamine) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Induction of Downregulation: Treat cells with this compound as described in Protocol 1 for an extended period (e.g., 24-48 hours).
-
Cell Harvesting and Membrane Preparation:
-
Wash the cells with cold PBS and harvest them.
-
Prepare cell membranes by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a saturating concentration of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the non-labeled antagonist.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the receptor density (Bmax) in fmol/mg of protein.
-
-
Data Analysis: Compare the Bmax values between the control and this compound-treated groups to quantify the extent of receptor downregulation.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced tachyphylaxis at the α2-adrenergic receptor.
Caption: Experimental workflow for studying this compound-induced tachyphylaxis in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. The anxiogenic drug this compound reinstates palatable food seeking in a rat relapse model: a role of CRF1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of desipramine and this compound on alpha 2- and beta-adrenoreceptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
identifying and controlling for yohimbine's off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for the off-target effects of yohimbine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound?
A1: While this compound is a potent α2-adrenergic receptor antagonist, it also exhibits affinity for several other receptors, which can lead to off-target effects. The most well-documented off-targets include various serotonin (5-HT) receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D), dopamine receptors (D2, D3), and certain ion channels, such as sodium and calcium channels.[1][2][3][4] At higher concentrations, it can also interact with α1-adrenergic receptors.[2][5]
Q2: How can I be sure that the observed effects in my experiment are due to α2-adrenergic receptor blockade and not off-target interactions?
A2: To ensure the observed effects are specific to α2-adrenergic receptor blockade, a multi-pronged approach is recommended. This includes:
-
Using a structurally different α2-adrenergic antagonist: Replicating the experiment with a different α2-antagonist that has a distinct off-target profile can help confirm that the effect is not due to a shared off-target interaction of this compound.
-
Employing selective antagonists for this compound's off-targets: Pre-treating your experimental system with selective antagonists for serotonin or dopamine receptors, for instance, can block this compound's effects at these sites. If the primary effect of this compound persists, it is more likely mediated by α2-adrenergic receptors.
-
Genetic approaches: Utilizing knockout or knockdown models for the α2-adrenergic receptor or its suspected off-targets can provide definitive evidence for the involvement of a specific receptor.
-
Dose-response curves: Establishing a clear dose-response relationship for this compound's primary effect can help differentiate it from off-target effects that may only occur at higher concentrations.
Q3: At what concentrations are this compound's off-target effects likely to become significant?
A3: The significance of this compound's off-target effects is concentration-dependent. As a general guideline, off-target interactions become more probable at concentrations exceeding those required for saturating α2-adrenergic receptors. For instance, its affinity for some serotonin and dopamine receptors is in the higher nanomolar to micromolar range, whereas its affinity for α2-adrenergic receptors is in the low nanomolar range.[1][3] Effects on sodium channels have been observed at micromolar concentrations.[2][6][7] Refer to the quantitative data tables below for specific binding affinities.
Q4: Can this compound's interaction with ion channels confound my results in electrophysiology experiments?
A4: Yes, this compound's ability to block sodium and calcium channels can significantly impact electrophysiological recordings.[2][8] It has been shown to inhibit tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels and L-type calcium channels, which can alter neuronal firing and cardiac action potentials.[6][7] It is crucial to be aware of these potential effects and to design control experiments to isolate the impact of α2-adrenergic receptor blockade from direct ion channel modulation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in behavioral studies.
-
Problem: this compound is producing behavioral effects that are not consistent with α2-adrenergic antagonism alone.
-
Possible Cause: Off-target effects on serotonergic or dopaminergic systems, which are heavily involved in regulating behavior.[3][4]
-
Troubleshooting Steps:
-
Literature Review: Consult the literature for known effects of this compound on the specific behavior you are studying and the potential involvement of serotonin and dopamine pathways.
-
Pharmacological Controls:
-
Pre-treat a cohort of animals with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering this compound.
-
In a separate cohort, pre-treat with a selective D2 antagonist (e.g., haloperidol) before this compound administration.
-
Compare the behavioral outcomes in these groups to the group receiving this compound alone.
-
-
Dose Reduction: If feasible, lower the dose of this compound to a range where it is more selective for α2-adrenergic receptors.
-
Alternative α2-Antagonist: Replicate the key findings with a structurally unrelated α2-antagonist with a different off-target profile (e.g., atipamezole).
-
Issue 2: Unexplained changes in cell viability or proliferation in vitro.
-
Problem: this compound is causing cytotoxicity or altering cell proliferation in a manner not readily explained by α2-adrenergic receptor signaling in your cell line.
-
Possible Cause: Off-target effects on ion channels or other cellular pathways. High concentrations of this compound can be cytotoxic.
-
Troubleshooting Steps:
-
Confirm α2-Adrenergic Receptor Expression: Verify that your cell line expresses α2-adrenergic receptors at a functional level using techniques like qPCR, western blot, or radioligand binding.
-
Cytotoxicity Assay: Perform a dose-response curve for this compound's effect on cell viability using a standard assay (e.g., MTT, LDH). This will help you determine the concentration at which non-specific toxicity occurs.
-
Ion Channel Blockers: If your cells are electrically active, investigate the potential role of ion channel blockade by co-incubating with known ion channel modulators to see if they can reverse this compound's effects.
-
Control Cell Line: Use a control cell line that does not express α2-adrenergic receptors to identify non-receptor-mediated effects of this compound.
-
Quantitative Data Summary
Table 1: this compound Binding Affinities (Ki) for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| α2A-Adrenergic | Human | 1.4 | [1] |
| α2B-Adrenergic | Human | 7.1 | [1] |
| α2C-Adrenergic | Human | 0.88 | [1] |
| α1D-Adrenergic | Rat | 52 | [1] |
| 5-HT1A | Human | 690 | [1] |
| 5-HT1A | Rat | 74 | [9] |
| 5-HT1B | Human | Not Reported | [1] |
| 5-HT1D | Human | Not Reported | [1] |
A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Potency (IC50) for Ion Channels
| Ion Channel | Cell Type/Tissue | IC50 (µM) | Reference |
| Sodium Channels (INa) | hiPSC-Cardiomyocytes | 14.2 | [2][7] |
| Calcium Channels (ICa) | hiPSC-Cardiomyocytes | 139.7 | [2][7] |
| TTX-sensitive Na+ channels (NaV1.2) | Rat DRG neurons | 47 | [6] |
| TTX-resistant Na+ channels | Rat DRG neurons | 78 | [6] |
IC50 represents the concentration of this compound required to inhibit 50% of the channel current.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Affinity Profile
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a receptor of interest.
1. Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-rauwolscine for α2-adrenergic receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membrane Preparation + Assay Buffer.
-
Non-specific Binding: Radioligand + Membrane Preparation + a high concentration of a non-labeled specific ligand for the target receptor.
-
Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Control for Serotonergic Off-Target Effects
This protocol outlines an approach to control for the 5-HT1A receptor-mediated effects of this compound in a rodent behavioral model.
1. Animals and Housing:
-
Use an appropriate rodent strain for your behavioral paradigm.
-
House animals under standard conditions with a 12:12 light:dark cycle and ad libitum access to food and water.
-
Allow for a sufficient acclimatization period before the experiment.
2. Drugs and Administration:
-
This compound hydrochloride: Dissolve in sterile saline. Determine the dose based on literature for the desired α2-adrenergic effect.
-
WAY-100635 (selective 5-HT1A antagonist): Dissolve in sterile saline. A typical dose is 0.1-1.0 mg/kg, administered intraperitoneally (i.p.).
-
Administer drugs via an appropriate route (e.g., i.p., subcutaneous).
3. Experimental Groups (minimum of 4):
-
Vehicle + Vehicle: Control group.
-
Vehicle + this compound: To assess the total effect of this compound.
-
WAY-100635 + Vehicle: To assess the effect of the 5-HT1A antagonist alone.
-
WAY-100635 + this compound: To assess the effect of this compound when its 5-HT1A receptor-mediated actions are blocked.
4. Procedure:
-
Administer WAY-100635 or its vehicle 30 minutes before the administration of this compound or its vehicle.
-
Administer this compound or its vehicle at time 0.
-
Conduct the behavioral test at the time of peak this compound effect, as determined by pilot studies or literature.
-
Record and analyze the behavioral data.
5. Interpretation:
-
If the behavioral effect of this compound is still present in the "WAY-100635 + this compound" group, it suggests that the effect is not primarily mediated by 5-HT1A receptors.
-
If the effect is attenuated or abolished in this group, it indicates a significant contribution of 5-HT1A receptor activation to the observed behavior.
Visualizations
Caption: this compound's primary and off-target interactions.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical flow for experimental controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Directly Induces Cardiotoxicity on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blockade of ionic channels in myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting experimental parameters for fasted vs. fed state yohimbine studies
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving yohimbine, with a specific focus on the impact of fed versus fasted states on its pharmacokinetic and pharmacodynamic profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective alpha-2 adrenergic receptor antagonist.[1][2] By blocking these receptors, particularly the presynaptic autoreceptors, it inhibits the negative feedback loop that normally regulates norepinephrine release. This results in an increased release of norepinephrine from nerve terminals, leading to heightened sympathetic nervous system activity.[2][3]
Q2: How does food intake affect the bioavailability of this compound?
A2: The administration of this compound with a high-fat meal has been shown to diminish both the rate and extent of its absorption.[4] This can lead to lower peak plasma concentrations and overall exposure to the drug compared to administration in a fasted state.
Q3: What is the oral bioavailability of this compound, and how variable is it?
A3: The oral bioavailability of this compound is highly variable among individuals, with reported ranges from as low as 7% to as high as 87% (mean of 33%) in some studies.[5] This significant inter-subject variability is a critical factor to consider in experimental design and data interpretation.
Q4: What are the typical pharmacokinetic parameters of this compound in a fasted state?
A4: In a fasted state, this compound is rapidly absorbed, with an absorption half-time of approximately 0.17 hours.[6] It is also quickly eliminated, with an elimination half-life of about 0.60 hours.[6]
Q5: Are there any specific food types that should be avoided when administering this compound?
A5: While a high-fat meal is known to reduce absorption, it is also advisable to avoid foods high in tyramine, such as aged cheeses, cured meats, and red wine, as this compound may have monoamine oxidase inhibitor (MAOI)-like properties that could lead to adverse interactions.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High inter-individual variability in pharmacokinetic data (AUC, Cmax) | - Inherent genetic differences in drug metabolism (e.g., CYP450 enzyme activity).- Variations in baseline physiological states (e.g., gastrointestinal motility, pH).- Inconsistent administration protocols (e.g., timing relative to fasting). | - Subject Stratification: If possible, genotype subjects for relevant metabolizing enzymes to identify potential outliers.- Standardized Protocols: Ensure strict adherence to fasting times and administration procedures across all subjects.- Increased Sample Size: A larger cohort can help to better characterize the population variability and identify trends.- Crossover Design: Employ a crossover study design where each subject serves as their own control to reduce inter-individual variability. |
| Diminished or absent pharmacological effect in the fed state | - Reduced rate and extent of this compound absorption due to the presence of food, particularly high-fat meals.[4]- The physiological effects of this compound, such as increased lipolysis, may be counteracted by the metabolic state induced by feeding (e.g., insulin release). | - Confirm Fasting: Verify that subjects have adhered to the required fasting period before "fasted state" experiments.- Standardized Meal: For "fed state" experiments, use a standardized meal with a defined composition (e.g., FDA standard high-fat, high-calorie meal) to ensure consistency.- Dose Adjustment: Consider if a higher dose may be necessary to achieve a therapeutic effect in the fed state, with careful monitoring for adverse effects.- Timing of Administration: Investigate the effect of administering this compound at different time points relative to the meal. |
| Inconsistent results between studies | - Differences in the formulation of this compound used (e.g., hydrochloride salt vs. bark extract).- Variations in the composition of the "fed state" meal.- Different analytical methods for quantifying this compound and its metabolites. | - Detailed Reporting: Clearly document the specific this compound formulation, meal composition, and analytical methods in publications.- Harmonization of Protocols: When collaborating or comparing data across labs, strive to use harmonized experimental protocols.- Meta-Analysis: Conduct a meta-analysis of existing studies to identify potential sources of heterogeneity. |
Data Presentation
Table 1: General Pharmacokinetic Parameters of Oral this compound in Fasted Humans
| Parameter | Mean Value (± SD) or Range | Reference |
| Bioavailability | 7% - 87% (mean 33%) | [5] |
| Absorption Half-life (t½) | 0.17 ± 0.11 h | [6] |
| Elimination Half-life (t½) | 0.60 ± 0.26 h | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~45-60 min | [7] |
Note: A specific quantitative comparison table for fasted vs. fed states is not provided due to the lack of a head-to-head clinical trial in the available literature with complete pharmacokinetic data (Cmax, Tmax, AUC) for both conditions in the same cohort. However, research indicates that a high-fat meal will decrease the rate and extent of absorption, leading to a lower Cmax, a delayed Tmax, and a lower AUC compared to the fasted state.[4]
Experimental Protocols
Protocol: Food-Effect Bioavailability Study for an Oral this compound Formulation
This protocol is adapted from the FDA's guidance for industry on food-effect bioavailability studies.
1. Study Design:
-
Type: Randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.
-
Subjects: A minimum of 12 healthy adult volunteers.
-
Treatments:
-
Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
-
-
Washout Period: A sufficient washout period between treatments to ensure the complete elimination of the drug from the previous period.
2. Standardized Meal:
-
Composition: A high-fat (approximately 50% of total calories) and high-calorie (approximately 800-1000 calories) meal.
-
Caloric Distribution: Approximately 150 calories from protein, 250 calories from carbohydrates, and 500-600 calories from fat.
3. Dosing and Sample Collection:
-
Fasted State:
-
Subjects fast for at least 10 hours overnight.
-
Administer the this compound dose with a standard volume of water (e.g., 240 mL).
-
No food is allowed for at least 4 hours post-dose.
-
-
Fed State:
-
Subjects fast for at least 10 hours overnight.
-
The standardized meal is consumed over 30 minutes.
-
The this compound dose is administered with a standard volume of water 30 minutes after the start of the meal.
-
-
Blood Sampling:
-
Collect serial blood samples at appropriate time points to adequately characterize the plasma concentration-time profile of this compound.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
-
4. Bioanalytical Method:
-
Use a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method for the quantification of this compound in plasma.
5. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both fasted and fed conditions:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
6. Statistical Analysis:
-
Perform a statistical comparison of the log-transformed AUC and Cmax values between the fasted and fed states.
-
An absence of a food effect is generally concluded if the 90% confidence interval for the ratio of the geometric means (fed/fasted) falls within the equivalence limits of 80-125%.
Mandatory Visualizations
Caption: Experimental workflow for a food-effect bioavailability study of this compound.
Caption: Signaling pathway of this compound's antagonism of the alpha-2 adrenergic receptor.
References
- 1. This compound, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on autonomic measures are determined by individual values for area under the concentration-time curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Yohimbine and Rauwolscine on Lipolysis for Research Professionals
An objective examination of two prominent alpha-2 adrenergic receptor antagonists, yohimbine and its stereoisomer rauwolscine, reveals distinct pharmacological profiles influencing their efficacy in promoting lipolysis. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Both this compound and rauwolscine, also known as alpha-yohimbine, are indole alkaloids that function as competitive antagonists of alpha-2 adrenergic receptors. By blocking these receptors, they inhibit the negative feedback loop of norepinephrine release, leading to increased synaptic norepinephrine concentrations. This elevation in norepinephrine subsequently stimulates beta-adrenergic receptors on adipocytes, activating adenylyl cyclase, increasing cyclic AMP (cAMP) levels, and ultimately promoting the breakdown of triglycerides into free fatty acids (FFAs) and glycerol—the process of lipolysis.
While sharing a fundamental mechanism, the key distinction between these two compounds lies in their receptor binding affinities and selectivity, which may translate to differences in their lipolytic potency and side effect profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the receptor binding affinities of this compound and rauwolscine, as well as findings from a key human in vivo study on this compound's effect on lipolysis. Direct comparative in vivo studies quantifying the lipolytic efficacy of both compounds are limited in the current body of scientific literature.
Table 1: Comparison of Receptor Binding Affinities (Ki in nM)
| Compound | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | α1-Adrenoceptor | α2/α1 Selectivity Ratio |
| This compound | ~3.0 | ~10.0 | ~0.67 | Moderate Affinity | 45 |
| Rauwolscine | 3.5 | 0.37 | 0.13 | - | - |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various in vitro studies. The selectivity ratio for this compound indicates a 45-fold higher affinity for α2 over α1 receptors.
Table 2: In Vivo Effects of Oral this compound on Lipolysis in Healthy Humans
| Parameter | Dosage | Outcome |
| Plasma Nonesterified Fatty Acids (NEFAs) | 0.2 mg/kg | Lasting increment observed[1][2] |
| Plasma Glycerol | 0.2 mg/kg | Elevated levels observed[3] |
| Plasma Norepinephrine | 0.2 mg/kg | Increased concentrations observed[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of this compound and rauwolscine-induced lipolysis.
Caption: Representative workflows for in vitro and in vivo lipolysis studies.
Experimental Protocols
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol provides a framework for comparing the lipolytic effects of this compound and rauwolscine in a controlled cellular environment.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.
- Maintain the cells in a post-differentiation medium with insulin for several days until lipid droplets are prominent.
2. Lipolysis Assay:
- Wash mature adipocytes with phosphate-buffered saline (PBS).
- Pre-incubate cells in a serum-free medium for a designated period.
- Replace the medium with fresh serum-free medium containing various concentrations of this compound or rauwolscine (e.g., creating a dose-response curve). Include a vehicle control group.
- Incubate the cells for a defined time course (e.g., 1, 2, and 4 hours).
- Collect the supernatant at each time point.
3. Quantification of Lipolysis:
- Measure the concentration of glycerol in the collected supernatant using a commercially available glycerol assay kit.
- Measure the concentration of free fatty acids in the supernatant using a commercially available non-esterified fatty acid (NEFA) assay kit.
- Normalize the results to the total protein content of the cells in each well.
In Vivo Microdialysis in Animal Models or Human Subjects
This protocol outlines a method for assessing the in vivo lipolytic effects of this compound and rauwolscine directly within adipose tissue.
1. Subject Preparation:
- Subjects (e.g., rats or human volunteers) should be fasted overnight to establish a baseline metabolic state.
2. Microdialysis Probe Implantation:
- Under sterile conditions, insert a microdialysis probe into the subcutaneous adipose tissue (e.g., abdominal region).
- Perfuse the probe with a sterile physiological solution (e.g., Ringer's solution) at a constant low flow rate.
3. Drug Administration and Sample Collection:
- After a baseline collection period, administer a standardized oral dose of this compound (e.g., 0.2 mg/kg) or a comparatively determined dose of rauwolscine.
- Collect the dialysate in fractions at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
4. Analysis:
- Analyze the collected dialysate fractions for glycerol and free fatty acid concentrations using appropriate assay kits.
- Plasma samples can also be collected concurrently to measure systemic levels of FFAs, glycerol, and catecholamines.
Discussion and Conclusion
The available data indicates that both this compound and rauwolscine are effective antagonists of alpha-2 adrenergic receptors, thereby promoting lipolysis. In vitro binding studies suggest that rauwolscine possesses a higher affinity for alpha-2 adrenoceptors, particularly the alpha-2C subtype, when compared to this compound. This higher affinity could theoretically translate to greater potency in stimulating lipolysis.
For drug development professionals and researchers, the higher receptor affinity of rauwolscine may present it as a more potent candidate for targeted lipolytic therapies. Future research should focus on direct comparative studies employing the outlined experimental protocols to quantify the dose-response relationship of both this compound and rauwolscine on glycerol and free fatty acid release. Such studies are crucial to elucidate whether the observed differences in receptor binding translate into a tangible and significant difference in their lipolytic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-2 adrenoceptors in lipolysis: alpha 2 antagonists and lipid-mobilizing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-antagonist compounds and lipid mobilization: evidence for a lipid mobilizing effect of oral this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Yohimbine: An In Vivo Comparison of Alpha-2 Adrenergic Antagonism
A comprehensive guide for researchers and drug development professionals validating the in vivo alpha-2 adrenergic antagonist activity of yohimbine. This document provides a comparative analysis of this compound against other alpha-2 adrenergic modulators, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental designs.
This compound, a naturally occurring indole alkaloid, is a well-established and potent antagonist of alpha-2 adrenergic receptors. This antagonism disrupts the negative feedback loop that normally inhibits norepinephrine release, leading to increased synaptic concentrations of this crucial neurotransmitter. This guide delves into the in vivo evidence supporting this mechanism, offering a comparative perspective with other relevant compounds to aid researchers in their study design and interpretation.
Comparative Analysis of Alpha-2 Adrenergic Receptor Modulators
The following table summarizes the in vivo effects of this compound in comparison to other alpha-2 adrenergic antagonists and agonists on norepinephrine (NE) levels. The data is compiled from microdialysis studies in rats, a powerful technique for measuring real-time neurochemical changes in specific brain regions.
| Compound | Class | Dose and Route | Brain Region | Effect on Extracellular NE | Percentage Change from Baseline (Approx.) | Reference |
| This compound | α2-Antagonist | 5 mg/kg i.p. | Hypothalamus | Significant Increase | ~150% | [1] |
| This compound | α2-Antagonist | Not specified | Bed nucleus of the stria terminalis | Significant Increase | Not specified | [2] |
| RX821002 | α2-Antagonist | Not specified | Bed nucleus of the stria terminalis | Significant Increase | Not specified | [2] |
| Clonidine | α2-Agonist | 0.2 mg/kg i.p. | Hypothalamus | Marked Reduction | ~ -75% | [1] |
| Clonidine | α2-Agonist | Not specified | Bed nucleus of the stria terminalis | Significant Decrease | Not specified | [2] |
Experimental Protocols: In Vivo Microdialysis
Objective: To measure the in vivo effects of this compound and other alpha-2 adrenergic modulators on extracellular norepinephrine levels in the rat brain.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound hydrochloride, Clonidine hydrochloride, RX821002 (or other compounds of interest)
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microdialysis probes (with appropriate membrane length and molecular weight cut-off)
-
A stereotaxic apparatus for precise probe implantation
-
A microinfusion pump for controlled perfusion
-
An automated fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., hypothalamus, prefrontal cortex, or bed nucleus of the stria terminalis).
-
Slowly lower the microdialysis probe into the target region according to precise stereotaxic coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis Perfusion and Sample Collection:
-
Allow the animal to recover from surgery for a specified period (e.g., 20-24 hours) to minimize the effects of acute tissue trauma.[3]
-
Begin perfusing the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using an automated fraction collector.
-
Establish a stable baseline of extracellular norepinephrine levels by collecting several fractions before drug administration.
-
-
Drug Administration:
-
Administer this compound or other test compounds via the desired route (e.g., intraperitoneal injection, intravenous infusion).
-
Continue collecting dialysate samples for a specified period post-injection to monitor changes in norepinephrine levels.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.
-
Quantify the norepinephrine concentration in each sample by comparing the peak height or area to that of known standards.
-
-
Data Analysis:
-
Express the norepinephrine concentrations as a percentage of the mean baseline values.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of drug-induced changes in norepinephrine levels compared to a vehicle-treated control group.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound's alpha-2 adrenergic antagonist activity.
Caption: Workflow for in vivo microdialysis to assess this compound's effects.
Conclusion
The in vivo validation of this compound's alpha-2 adrenergic antagonist activity is robustly supported by experimental evidence, primarily from microdialysis studies demonstrating a significant increase in extracellular norepinephrine levels. When compared to other alpha-2 adrenergic modulators, this compound serves as a reliable tool for researchers investigating the noradrenergic system. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate the design and execution of future in vivo studies in this critical area of neuroscience and pharmacology.
References
- 1. In vivo measurement of noradrenaline and 3,4-dihydroxyphenylethyleneglycol in the rat hypothalamus by microdialysis: effects of various drugs affecting noradrenaline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of Yohimbine and PDE5 Inhibitors for the Management of Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of yohimbine and phosphodiesterase type 5 (PDE5) inhibitors, two pharmacological agents utilized in the treatment of erectile dysfunction (ED). The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, safety profiles, and the experimental protocols of key studies.
Mechanisms of Action
The physiological process of penile erection is a complex interplay of neurological and vascular events. Both this compound and PDE5 inhibitors target distinct pathways to facilitate this process.
This compound: An α2-Adrenergic Antagonist
This compound, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, functions primarily as a competitive α2-adrenergic receptor antagonist.[1][2] By blocking these receptors in the central and peripheral nervous systems, this compound increases the release of norepinephrine.[2] This leads to a cascade of effects that can culminate in penile erection, primarily through increased sympathetic outflow and vasodilation in the penile tissue.[2][3]
PDE5 Inhibitors: Enhancing the Nitric Oxide Pathway
PDE5 inhibitors, such as sildenafil, tadalafil, vardenafil, and avanafil, work by selectively inhibiting phosphodiesterase type 5, the predominant enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[4][5] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which stimulates guanylate cyclase to produce cGMP.[4] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[4] By inhibiting cGMP degradation, PDE5 inhibitors potentiate and prolong the erectile response.[4]
Comparative Efficacy
While direct head-to-head clinical trials comparing this compound and PDE5 inhibitors are scarce, a comparative assessment can be made by examining their performance against placebo in separate meta-analyses and systematic reviews. The International Index of Erectile Function (IIEF) is a commonly used, validated, multi-dimensional, self-administered questionnaire for the evaluation of male sexual function, with the Erectile Function (EF) domain score being a primary endpoint in many clinical trials.
Table 1: Comparative Efficacy of this compound and PDE5 Inhibitors vs. Placebo
| Drug Class | Drug | Dosage | Mean Change from Baseline in IIEF-EF Domain Score (vs. Placebo) | Odds Ratio for Improvement in Erectile Function (vs. Placebo) |
| α2-Adrenergic Antagonist | This compound | Varies | Not consistently reported in meta-analyses | 2.87 (95% CI: 1.94-4.25)[2] |
| PDE5 Inhibitors | Sildenafil | 25-100 mg | 6.0 - 7.5 point improvement[6] | - |
| Tadalafil | 10-20 mg | 6.4 - 8.7 point improvement[6][7] | - | |
| Vardenafil | 10-20 mg | 7.0 - 7.93 point improvement[6][8] | - | |
| Avanafil | 100-200 mg | 4.39 - 4.47 point improvement[1][9] | 5.06 (95% CI: 3.29-7.78) for successful vaginal penetration[1] |
Note: Data is aggregated from multiple meta-analyses and systematic reviews. Direct comparison between the odds ratios and mean changes in IIEF-EF scores should be made with caution due to differing study populations and methodologies.
Safety and Tolerability
The adverse event profiles of this compound and PDE5 inhibitors differ significantly, reflecting their distinct mechanisms of action.
Table 2: Common Adverse Events Associated with this compound and PDE5 Inhibitors
| This compound[6][10][11] | PDE5 Inhibitors[5][12][13] |
| Anxiety | Headache |
| Increased heart rate | Flushing |
| Increased blood pressure | Dyspepsia |
| Dizziness | Nasal congestion |
| Nervousness | Abnormal vision (e.g., cyanopsia) |
| Nausea | Back pain (more common with tadalafil) |
| Insomnia | Myalgia (more common with tadalafil) |
Experimental Protocols
Detailed methodologies from key clinical trials provide insight into the evidence supporting the use of these agents.
This compound Clinical Trial Protocol (Generalised)
A common design for assessing the efficacy of this compound is a randomized, double-blind, placebo-controlled trial.[14][15]
-
Inclusion Criteria: Typically include adult males with a diagnosis of erectile dysfunction for a specified duration (e.g., >3 months), often with a baseline IIEF-EF score within a certain range (e.g., 15-25 for mild to moderate ED).[15][16]
-
Exclusion Criteria: Often include patients with severe or uncontrolled medical conditions (e.g., cardiovascular disease, renal or hepatic impairment), anatomical penile abnormalities, or those using concomitant medications that could interact with the study drug.[16]
-
Intervention: Oral administration of this compound hydrochloride at varying doses (e.g., 30 mg daily in divided doses) or a matching placebo.[14]
-
Primary Outcome Measures: The primary efficacy endpoint is often the change from baseline in the IIEF-EF domain score. Other measures may include patient-reported outcomes on the ability to achieve and maintain an erection sufficient for sexual intercourse.[14][15]
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
PDE5 Inhibitor Clinical Trial Protocol (Generalised)
The experimental design for PDE5 inhibitor trials shares similarities with this compound studies but often includes on-demand dosing regimens.[4][7]
-
Inclusion Criteria: Generally broad, including men with ED of various etiologies (organic, psychogenic, mixed) and severities.[7]
-
Exclusion Criteria: Typically include contraindications to PDE5 inhibitor use, such as concomitant use of nitrates, and severe cardiovascular disease.[13]
-
Intervention: On-demand oral administration of a PDE5 inhibitor (e.g., sildenafil 50 mg, tadalafil 20 mg) or a matching placebo taken prior to sexual activity.[7]
-
Primary Outcome Measures: The change from baseline in the IIEF-EF domain score is a standard primary endpoint.[7] Secondary endpoints often include the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse), and the Global Assessment Question (GAQ).[7]
-
Safety Assessments: Comprehensive monitoring of adverse events, with particular attention to cardiovascular safety.[13]
Conclusion
Both this compound and PDE5 inhibitors have demonstrated efficacy in the treatment of erectile dysfunction compared to placebo. However, the available evidence from meta-analyses suggests that PDE5 inhibitors offer a more substantial and consistent improvement in erectile function, as measured by the IIEF-EF domain score.[6] The mechanisms of action are distinct, with this compound acting as a central and peripheral α2-adrenergic antagonist and PDE5 inhibitors working peripherally to enhance the nitric oxide/cGMP pathway.[2][4] This difference in mechanism is also reflected in their adverse event profiles, with this compound being associated with sympathomimetic effects such as increased heart rate and blood pressure, while PDE5 inhibitors are more commonly associated with vasodilator effects like headache and flushing.[5][10] For drug development professionals, the well-established efficacy and safety profile of PDE5 inhibitors make them the current first-line oral therapy for erectile dysfunction. This compound may be considered in specific patient populations or as an adjunctive therapy, but its efficacy is generally considered more modest.[17] Further head-to-head clinical trials are warranted to provide a more direct and robust comparison of these two classes of agents.
References
- 1. Avanafil for male erectile dysfunction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for erectile dysfunction: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 inhibitors for erectile dysfunction in patients with diabetes mellitus: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. examine.com [examine.com]
- 7. Efficacy, safety, and treatment satisfaction of tadalafil versus placebo in patients with erectile dysfunction evaluated at tertiary-care academic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vardenafil in the Treatment of Male Erectile Dysfunction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effectiveness and safety of avanafil for erectile dysfunction: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Adverse reactions of PDE5 inhibitors: An analysis of the World Health Organization pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac safety in clinical trials of phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double-blind, placebo-controlled safety and efficacy trial with this compound hydrochloride in the treatment of nonorganic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Oral Combination of this compound and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vardenafil (Levitra) for erectile dysfunction: a systematic review and meta-analysis of clinical trial reports - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. usrf.org [usrf.org]
Yohimbine's Anxiogenic Properties Validated Against Placebo Control: A Comparative Guide
For researchers, scientists, and drug development professionals, yohimbine hydrochloride serves as a reliable pharmacological tool to induce anxiety-like states in controlled clinical and preclinical settings. This guide provides a comprehensive comparison of this compound's anxiogenic effects against a placebo control, supported by experimental data and detailed protocols.
This compound, a selective α2-adrenergic receptor antagonist, consistently demonstrates its ability to elicit anxiety, fear, and panic responses in both human and animal subjects.[1][2] Its primary mechanism of action involves blocking the presynaptic α2-adrenergic autoreceptors, which normally inhibit norepinephrine release. This blockade leads to an increase in norepinephrine levels in the synaptic cleft, resulting in heightened sympathetic nervous system activity and the manifestation of anxiety-related behaviors and physiological changes.[3][4][5]
Human Studies: Subjective and Physiological Manifestations of Anxiety
Placebo-controlled studies in healthy human volunteers have repeatedly validated the anxiogenic effects of this compound. Administration of this compound is associated with significant increases in subjective anxiety, nervousness, and in some cases, panic attacks, when compared to placebo.[1][6][7] These subjective experiences are often accompanied by measurable physiological changes.
A study involving healthy subjects demonstrated that oral this compound (30 mg) produced significant increases in subjective anxiety and autonomic symptoms compared to a placebo.[1] Another clinical trial found that this compound shifted the mood of healthy subjects towards feeling panicked.[6] In patients with panic disorder, this compound was shown to induce panic episodes in a significant number of participants, an effect not observed with placebo.[8]
| Parameter | This compound Administration | Placebo Administration | Study Population |
| Subjective Anxiety | Significant Increase[1] | No significant change[8] | Healthy Volunteers & Panic Disorder Patients |
| Panic Attacks | Induced in susceptible individuals[7][8] | No induction[8] | Healthy Volunteers & Panic Disorder Patients |
| Systolic Blood Pressure | Significant Increase[6][8][9] | No significant change[8] | Healthy Volunteers & Panic Disorder Patients |
| Heart Rate | Increase[3][5] | No significant change | Healthy Volunteers |
| Plasma Norepinephrine | Significant Increase[8] | No significant change[8] | Healthy Volunteers & Panic Disorder Patients |
| Plasma Cortisol | Significant Increase[8] | No significant change[8] | Panic Disorder Patients |
| Salivary Alpha-Amylase | Significant Increase[10] | No significant change | Healthy Males |
Preclinical Animal Studies: Behavioral Correlates of Anxiety
In animal models, this compound is a widely used pharmacological stressor to investigate the neurobiology of anxiety and to screen for potential anxiolytic compounds. Acute administration of this compound in rats has been shown to produce anxiogenic-like behaviors in standardized tests such as the elevated plus-maze. Specifically, this compound treatment led to a reduction in the percentage of entries into and time spent on the open arms of the maze, indicating an anxiogenic effect.[11]
| Behavioral Test | This compound Administration (in rats) | Placebo (Saline) Administration |
| Elevated Plus-Maze | Decreased percentage of open arm entries and time spent on open arms[11] | No significant change in arm preference |
| Social Interaction Test | Reduction in locomotor activity[11] | No significant change |
| Conditioned Fear | Can have long-term effects on behavioral sensitivity to a conditioned cue for shock[12] | No significant change |
Experimental Protocols
Human Experimental Protocol: this compound Challenge Test
A common methodology for assessing the anxiogenic effects of this compound in humans is the this compound challenge test, often conducted under double-blind, placebo-controlled, and crossover conditions.[6]
-
Participant Selection: Healthy volunteers or patients with a specific anxiety disorder are recruited after providing informed consent. Participants undergo a thorough medical and psychological screening to ensure they meet the inclusion criteria and to rule out any contraindications.
-
Baseline Measurements: Before drug administration, baseline measurements of subjective anxiety (e.g., using Visual Analogue Scales), blood pressure, heart rate, and plasma levels of catecholamines and cortisol are collected.
-
Drug Administration: Participants are randomly assigned to receive either a single oral dose of this compound hydrochloride (e.g., 0.4 mg/kg) or a matching placebo.
-
Post-Administration Monitoring: Subjective and physiological measures are repeated at regular intervals (e.g., every 30 minutes) for a predetermined period (e.g., 3 hours) after drug ingestion.
-
Washout Period: In a crossover design, a sufficient washout period (e.g., one week) is allowed before the participant receives the alternative treatment (this compound or placebo).
-
Data Analysis: Statistical analysis is performed to compare the changes in subjective and physiological measures between the this compound and placebo conditions.
Animal Experimental Protocol: Elevated Plus-Maze Test
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Animal Subjects: Male rats are typically used and are habituated to the experimental room for at least one hour before testing.
-
Drug Administration: Animals are randomly assigned to receive an intraperitoneal injection of either this compound hydrochloride (e.g., 2.5 mg/kg) or a saline placebo.
-
Behavioral Testing: A set time after injection (e.g., 20 minutes), each rat is placed in the center of the maze, facing an open arm, and is allowed to explore for a fixed duration (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. A lower percentage in these measures for the this compound group compared to the placebo group is indicative of an anxiogenic effect.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in this compound-induced anxiety, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action in inducing anxiety.
Caption: A typical placebo-controlled experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological stressor this compound increases impulsivity through activation of CREB in the orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergogenic and Sympathomimetic Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Anxiogenic effect of this compound in healthy subjects: comparison with caffeine and antagonism by clonidine and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. Behavioral, sympathetic and adrenocortical responses to this compound in panic disorder patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and the model anxiety state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 Adrenoreceptor Antagonist this compound Potentiates Consolidation of Conditioned Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measures of anxiety and stress in the rat following chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effects of this compound on behavioral sensitivity to a stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Effects of Yohimbine: A Comparative Analysis in Lean and Obese Animal Models
For Researchers, Scientists, and Drug Development Professionals
Yohimbine, a selective alpha-2 adrenergic receptor antagonist, has garnered significant attention for its potential metabolic benefits, including weight management and improved lipid and carbohydrate profiles.[1][2] Its primary mechanism of action involves blocking presynaptic alpha-2 adrenergic receptors, which enhances the release of norepinephrine and stimulates the sympathetic nervous system.[[“]][4][5] This heightened sympathetic activity can, in turn, promote lipolysis and increase energy expenditure.[1][2] However, the metabolic effects of this compound appear to differ significantly between lean and obese individuals, a phenomenon extensively studied in various animal models. This guide provides a comprehensive comparison of these effects, supported by experimental data, to elucidate the nuanced role of this compound in different metabolic states.
Key Metabolic Effects: A Tabular Comparison
The following tables summarize the quantitative data from key studies investigating the metabolic effects of this compound in lean and obese animal models.
Body Weight and Food Intake
| Animal Model | Phenotype | This compound Dosage | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| C57BL/6 Mice | Lean | Not Specified | Not Specified | Reduction | Not Specified | [1][6] |
| ob/ob Mice | Genetically Obese (Leptin-deficient) | Not Specified | Not Specified | No significant change | Reduced (more sensitive than lean) | [1][6][7][8] |
| High-Fat Diet-Induced Rats | Diet-Induced Obesity | 2 mg/kg and 5 mg/kg | 30 days | Reduction | Not Specified | [1] |
| Lean Mice | Lean | 5 mg/kg | 13 days | Reduced to 69.8-75.6% of control | Reduced to 94.6-95.7% of control (not statistically significant at lower doses) | [9] |
| Obese Rats | Diet-Induced Obesity | 2.1-4.6 mg/kg | 13 days | Not specified, but food intake reduced | Reduced to 49-62% of control (day 1) and 56-72% (day 13) | [9] |
Lipid and Carbohydrate Metabolism
| Animal Model | Phenotype | This compound Dosage | Duration | Effect on Triglycerides | Effect on Cholesterol | Effect on Glucose | Reference |
| ob/ob Mice | Genetically Obese (Leptin-deficient) | Not Specified | Not Specified | Favorable effect on elevated levels | Favorable effect on elevated levels | Favorable effect on elevated levels | [7] |
| High-Fat Diet-Induced Rats | Diet-Induced Obesity | Not Specified | Not Specified | Reduced high levels | Not Specified | Reduced high levels | [6] |
Hepatic Oxidative Stress
| Animal Model | Phenotype | This compound Dosage | Duration | Effect on Hepatic Lipid Peroxidation | Reference |
| High-Fat Diet-Induced Rats | Diet-Induced Obesity | 5 mg/kg | 30 days | Reduced | [1] |
Experimental Protocols
Study 1: Genetically Obese (ob/ob) vs. Lean Mice
-
Animal Models: Genetically obese, leptin-deficient ob/ob mice and lean C57BL/6 mice were used to investigate the role of leptin in this compound's effects.[6][7]
-
This compound Administration: The specific dosage and duration were not detailed in the provided abstracts, but the studies focused on the differential outcomes between the two groups.[6][7]
-
Metabolic Parameters Assessed: Body weight, and levels of triglycerides, cholesterol, and glucose were measured.[7]
Study 2: High-Fat Diet-Induced Obese Rats
-
Animal Model: Obesity was induced in rats by feeding them a high-fat diet.[1]
-
This compound Administration: this compound was administered at doses of 2 mg/kg and 5 mg/kg for 30 days.[1]
-
Metabolic Parameters Assessed: The study investigated effects on oxidative stress and cysteine metabolism in the liver, including measuring hepatic levels of cysteine, sulfane sulfur, sulfate, and lipid peroxidation.[1]
Study 3: Food Intake in Genetically Obese (obob) and Lean Mice
-
Animal Models: Genetically obese (obob) and lean mice were used.[8]
-
This compound Administration: The study involved the administration of this compound and rauwolscine to food-restricted mice.[8]
-
Primary Outcome: The primary focus was on the anorectic effect, measuring 3- and 6-hour food intake.[8]
Signaling Pathways and Experimental Workflow
The differential effects of this compound in lean and obese models can be attributed to alterations in adrenergic receptor function and the influence of leptin signaling.
Caption: Differential signaling pathways of this compound in lean versus obese models.
Caption: Generalized experimental workflow for comparing this compound's metabolic effects.
Discussion and Conclusion
The compiled evidence from animal models demonstrates that the metabolic effects of this compound are highly dependent on the underlying physiological state. In lean animals with functional leptin signaling and responsive adrenergic receptors, this compound appears to be effective in reducing body weight, likely through the stimulation of lipolysis and increased energy expenditure.[1][6]
Conversely, in genetically obese, leptin-deficient mice, the weight-reducing effects of this compound are blunted.[1][6][7] This is thought to be due to impaired function of both alpha-2 and beta-3 adrenergic receptors in these animals.[1][6][10] Despite the lack of significant weight loss, this compound still exerts beneficial effects on lipid and carbohydrate metabolism in these obese models, suggesting an alternative mechanism of action.[1][7] It is proposed that at higher doses, this compound's blockade of alpha-1 adrenergic receptors may contribute to these improvements in metabolic homeostasis.[1][7]
Furthermore, studies indicate that this compound can reduce food intake in both lean and obese animals, with a more pronounced anorectic effect observed in the obese phenotype.[8][9] In models of diet-induced obesity, this compound has also been shown to mitigate hepatic oxidative stress.[1]
For drug development professionals, these findings are critical. They suggest that while this compound's utility as a standalone weight-loss agent may be limited in certain obese populations (particularly those with underlying leptin resistance or adrenergic receptor dysfunction), it may hold promise for improving metabolic parameters such as dyslipidemia and hyperglycemia. Future research should focus on elucidating the precise molecular mechanisms underlying the leptin-independent metabolic benefits of this compound and exploring its potential in combination therapies for metabolic syndrome.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. consensus.app [consensus.app]
- 4. google.com [google.com]
- 5. mdpi.com [mdpi.com]
- 6. jpccr.eu [jpccr.eu]
- 7. This compound improves lipid and carbohydrate profiles without reduction in body weight in obese leptin-deficient ob/ob mice [jpccr.eu]
- 8. This compound and rauwolscine reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Guide to the Cross-Validation of Analytical Methods for Yohimbine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of yohimbine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The objective is to present a cross-validation framework for these methods, supported by experimental data, to ensure accuracy, reliability, and consistency in the analysis of this compound in various samples, including pharmaceutical preparations and dietary supplements.
Introduction to this compound and the Importance of Cross-Validation
This compound is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is a selective alpha-2 adrenergic receptor antagonist and is used in the treatment of erectile dysfunction and as a component in dietary supplements. Accurate and precise quantification of this compound is crucial for quality control, dosage determination, and pharmacokinetic studies.
Cross-validation of analytical methods is the process of assuring that two or more distinct methods provide equivalent and reliable results for the same analyte in a given matrix.[1] This is a critical step when transferring methods between laboratories, implementing a new method, or when a reference method is not available.[1] This guide will facilitate the selection of an appropriate analytical method for this compound quantification based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Comparative Analysis of Analytical Methods
A summary of the performance parameters for HPLC-UV, HPTLC, and UHPLC-MS/MS methods for this compound quantification is presented in the table below. This data is compiled from various validation studies to provide a comparative overview.
| Parameter | HPLC-UV | HPTLC | UHPLC-MS/MS |
| Linearity Range | 50 - 1000 ng/mL[2] | 80 - 1000 ng/spot[3] | 0.23 - 250 ng/mL[4] |
| Correlation Coefficient (R²) | > 0.99[2] | 0.9965[3] | > 0.99[4] |
| Accuracy (% Recovery) | Not explicitly stated | 98.5 - 101.2%[3] | 96.5 - 108.2%[5] |
| Precision (%RSD) | < 2%[2] | < 2%[3] | Intra-day: 1.36-2.73%[5] |
| Limit of Detection (LOD) | Not explicitly stated | 5 ng/spot[3] | 0.1 ng/mL[5] |
| Limit of Quantification (LOQ) | 50 ng/mL[2] | 40 ng/spot[3] | 1.0 ng/mL[5] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.5% aqueous triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 65:35 (v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Sample Preparation: Standard solutions of this compound hydrochloride are prepared in the mobile phase to create a calibration curve.[2] Pharmaceutical preparations are suitably diluted with the mobile phase.
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simple and rapid approach for the quantification of this compound, particularly in dietary supplements which may contain complex mixtures.
-
Stationary Phase: HPTLC aluminum sheets precoated with silica gel 60 F254.[3]
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia in a ratio of 97:3:0.2 (v/v/v).[3]
-
Sample Application: this compound standards and sample extracts are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.[3]
-
Detection: Densitometric scanning in absorbance mode at 280 nm.[3]
-
Sample Preparation: A standard stock solution of this compound hydrochloride is prepared in methanol.[3] Tablets or capsules are powdered, and the this compound is extracted with a suitable solvent.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is a highly sensitive and selective method, ideal for the analysis of this compound in biological matrices and for trace-level quantification.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and formic acid. A typical composition is acetonitrile:water:formic acid (60:40:0.1, v/v/v).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Mass Spectrometric Detection: Operated in the positive ion mode with multiple reaction monitoring (MRM). The precursor to product ion transition for this compound is m/z 355.19 > 144.[4]
-
Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile is typically used.[4]
Visualizations
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Simplified signaling pathway of this compound's action.
Caption: Comparative attributes of analytical methods.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific application. HPLC-UV is a robust and accessible method suitable for routine quality control of pharmaceutical products.[2] HPTLC offers a high-throughput and cost-effective option for screening and quantification in complex matrices like dietary supplements.[3] UHPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level detection, and in cases where absolute certainty of identification is required.[4][5]
A thorough cross-validation, as outlined in this guide, is essential to ensure data integrity and comparability across different analytical platforms. By analyzing the same set of samples with different methods and statistically comparing the results, laboratories can establish the interchangeability of the methods and ensure the reliability of their analytical data.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aensiweb.com [aensiweb.com]
- 3. A validated high performance thin layer chromatography method for determination of this compound hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
comparative analysis of yohimbine's effects on different adrenergic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of yohimbine's effects on different adrenergic receptor subtypes, supported by experimental data. This compound, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is widely recognized for its interaction with the adrenergic system. This document delves into its binding affinities, functional activities, and the downstream signaling pathways associated with its effects on α1, α2, and β-adrenergic receptors.
Quantitative Analysis of this compound's Interaction with Adrenergic Receptors
This compound exhibits a clear selectivity for α2-adrenergic receptors over α1 and β subtypes. The following table summarizes the binding affinities (Ki) of this compound for various human adrenergic receptor subtypes, compiled from multiple studies. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Receptor Subtype | G-Protein Coupling | This compound Binding Affinity (Ki) [nm] | This compound pKi | Functional Effect |
| α1A | Gq | ~200 - 1057 | ~6.0 - 6.7 | Antagonist |
| α1B | Gq | ~150 - 1000 | ~6.8 | Antagonist |
| α1D | Gq | ~150 - 1000 | ~6.8 | Antagonist |
| α2A | Gi | 0.5 - 1.4 | ~8.5 - 9.3 | Antagonist |
| α2B | Gi | 2.0 - 7.1 | ~8.7 | Antagonist |
| α2C | Gi | 0.25 - 0.88 | ~9.6 | Antagonist |
| β1 | Gs | >1000 | <6 | Weak/No direct effect |
| β2 | Gs | >1000 | <6 | Weak/No direct effect |
| β3 | Gs | >1000 | <6 | Weak/No direct effect |
Data compiled from multiple sources. The range of Ki values reflects the variability observed across different studies and experimental setups. pKi is the negative logarithm of the Ki value, where a higher pKi indicates a higher binding affinity.
The data clearly indicates that this compound has a significantly higher affinity for all three α2-adrenergic receptor subtypes compared to the α1 and β subtypes. Among the α2 subtypes, this compound shows a preference for the α2C subtype, followed by α2A and α2B.[1] Its affinity for α1 subtypes is moderate, while its direct interaction with β-adrenergic receptors is generally considered to be weak.[2][3] The primary effect of this compound on the sympathetic nervous system is the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine.[1][4] This surge in norepinephrine can then indirectly stimulate both α1 and β-adrenergic receptors.
Signaling Pathways and this compound's Mechanism of Action
The differential effects of this compound on adrenergic receptor subtypes can be understood by examining their respective signaling pathways.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins. Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as an antagonist at these receptors, blocking the initiation of this cascade.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins. When an agonist binds to the receptor, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). This compound's primary mechanism of action is the competitive antagonism of these receptors. By blocking the binding of endogenous agonists like norepinephrine, this compound prevents the inhibition of adenylyl cyclase, thereby increasing cAMP levels and PKA activity, which ultimately enhances norepinephrine release from presynaptic neurons.
β-Adrenergic Receptor Signaling
β-adrenergic receptors are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of PKA. This compound does not directly act on β-receptors. However, by blocking presynaptic α2-receptors and increasing norepinephrine release, it indirectly leads to the stimulation of β-receptors by the elevated levels of norepinephrine.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand that has a known high affinity for the receptor.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]prazosin for α1, [³H]this compound or [³H]rauwolscine for α2) and varying concentrations of unlabeled this compound are incubated with the membrane preparation in a buffer solution.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay
This assay is used to determine the functional effect of a compound on Gs or Gi-coupled receptors by measuring the intracellular levels of the second messenger cyclic AMP (cAMP). For Gi-coupled α2-receptors, the assay measures this compound's ability to block the agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. For Gi-coupled receptors, adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP. The cells are then incubated with a known α2-agonist in the presence of varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP level against the concentration of this compound. The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.
Conclusion
This compound demonstrates a distinct pharmacological profile characterized by its high affinity and antagonist activity at α2-adrenergic receptors, with a rank order of potency of α2C > α2A > α2B. Its affinity for α1-adrenergic receptors is moderate, where it also acts as an antagonist. The effects of this compound on β-adrenergic receptors are primarily indirect, resulting from the increased synaptic concentration of norepinephrine due to the blockade of presynaptic α2-autoreceptors. This comprehensive understanding of this compound's differential effects on adrenergic receptor subtypes is crucial for its application in research and for the development of more selective pharmacological agents. Further studies providing a complete and directly comparable dataset of both binding affinities and functional potencies for all human adrenergic receptor subtypes would be invaluable for refining our understanding of this important pharmacological tool.
References
The Synergistic Pro-Erectile Effects of Yohimbine and L-Arginine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical efficacy of a combination therapy utilizing yohimbine and L-arginine for the treatment of erectile dysfunction (ED). By objectively comparing its performance with placebo and, where data is available, with monotherapy, this document aims to equip researchers and drug development professionals with the necessary data to inform further investigation and potential therapeutic development. The following sections detail the quantitative outcomes from key clinical trials, outline the experimental protocols employed, and visualize the underlying physiological mechanisms and study designs.
Quantitative Data Summary
The efficacy of this compound and L-arginine in treating erectile dysfunction has been quantified in several clinical trials, primarily using the International Index of Erectile Function (IIEF) as a key metric. The IIEF is a validated, multi-dimensional self-report instrument for the evaluation of male sexual function. The tables below summarize the key findings from pertinent studies.
| Study | Treatment Groups | Primary Efficacy Measure | Baseline Score (Mean ± SD) | Endpoint Score (Mean ± SD) | P-value vs. Placebo |
| Akhondzadeh et al. | SX (this compound + L-arginine) vs. Placebo | IIEF-EF Domain Score | SX: Not specifiedPlacebo: Not specified | SX: Not specifiedPlacebo: Not specified | 0.03[1][2][3] |
| Lebret et al. (2002) | AY (6g L-arginine glutamate + 6mg this compound HCl) vs. YP (6mg this compound HCl) vs. PP (Placebo) | IIEF-EF Domain Score | AY: Not specifiedYP: Not specifiedPP: Not specified | AY: 17.2 ± 7.17YP: 15.4 ± 6.49PP: 14.1 ± 6.56 | 0.006 (AY vs. PP)[4] |
Table 1: Comparison of IIEF Erectile Function (EF) Domain Scores in Clinical Trials.
| Study | Patient Population | Treatment Success Assessment | Outcome |
| Akhondzadeh et al. | Mild to moderate ED | Global Assessment Question (GAQ) | Statistically significant improvement with SX (this compound + L-arginine)[1] |
| Lebret et al. (2002) | Mild to moderate ED | Patient and Investigator Assessments | Significantly improved by YP (this compound alone) over PP (Placebo)[4] |
Table 2: Patient-Reported Outcomes and Global Assessments.
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the critical evaluation of the data. The following sections provide an overview of the experimental designs of two key studies.
Akhondzadeh et al. Study Protocol
This study was a 4-week, multicenter, randomized, double-blind, placebo-controlled clinical trial.[1][2][3]
-
Participants: Forty married male patients (aged 25-50) with a minimum 3-month history of mild to moderate erectile dysfunction were enrolled. The severity of ED was classified based on the Erectile Function (EF) domain scores of the IIEF (scores of 15-25 indicating mild to moderate ED).[1][2][3]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either one capsule of "SX" (a combination of this compound and L-arginine) or a visually identical placebo. The treatment was administered on demand.[1][2][3]
-
Primary Efficacy Measure: The primary outcome was the change in the EF domain score of the IIEF questionnaire from baseline to the end of the 4-week treatment period.[1]
-
Secondary Efficacy Measure: A Global Assessment Question (GAQ) was posed to patients at the end of the study: "Have the treatment you have taken over the past 4 weeks improved your sexual function?".[1]
-
Statistical Analysis: An unpaired two-sided Student's t-test was used to compare the IIEF scores between the two groups at baseline and at week 4. Fisher's exact test was used for baseline data and adverse event frequency comparison. A p-value of < 0.05 was considered statistically significant.[1]
Lebret et al. (2002) Study Protocol
This investigation was a double-blind, placebo-controlled, three-way crossover, randomized clinical trial.[4]
-
Participants: Forty-five male patients with erectile dysfunction were included in the study.[4]
-
Intervention: The study consisted of three 2-week crossover periods during which patients received one of three treatments:
-
AY: 6g of L-arginine glutamate and 6 mg of this compound hydrochloride.
-
YP: 6 mg of this compound hydrochloride alone.
-
PP: Placebo. The medication was administered orally one to two hours before intended sexual intercourse.[4]
-
-
Primary Endpoint: The primary outcome was the change in the Erectile Function Domain score of the IIEF.[4]
-
Secondary Endpoints: Secondary outcomes included patient and investigator assessments of treatment success.[4]
Mandatory Visualizations
To further elucidate the mechanisms and methodologies, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of L-arginine and this compound in promoting erection.
Caption: Experimental workflow of a randomized controlled trial.
References
- 1. Efficacy and Safety of Oral Combination of this compound and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Oral Combination of this compound and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial | Iranian Journal of Psychiatry [ijps.tums.ac.ir]
- 3. scispace.com [scispace.com]
- 4. Efficacy and safety of a novel combination of L-arginine glutamate and this compound hydrochloride: a new oral therapy for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurochemical Effects of Yohimbine and Other Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurochemical effects of yohimbine with other prominent alpha-2 adrenergic antagonists, including atipamezole, idazoxan, and rauwolscine. The information is compiled from various experimental studies to offer an objective overview supported by available data.
Introduction to Alpha-2 Adrenergic Antagonists
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release.[1] Primarily located on presynaptic nerve terminals, they act as autoreceptors, providing negative feedback to inhibit the release of norepinephrine and other neurotransmitters.[2] By blocking these receptors, α2-adrenergic antagonists effectively increase the synaptic concentration of norepinephrine, leading to a range of physiological and psychological effects.[3][2] this compound, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-known α2-AR antagonist.[4] This guide compares its neurochemical profile with other selective α2-AR antagonists like atipamezole, idazoxan, and rauwolscine.
Receptor Binding Affinity and Selectivity
The affinity and selectivity of a drug for its target receptor are fundamental determinants of its pharmacological profile. The following table summarizes the binding affinities (Ki, in nM) of this compound and other antagonists for alpha-2 adrenergic receptors and their selectivity over alpha-1 adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | α2-AR Affinity (Ki, nM) | α1-AR Affinity (Ki, nM) | α2/α1 Selectivity Ratio | Other Receptor Affinities | Reference |
| This compound | ~1.4 (α2A), ~7.1 (α2B), ~0.88 (α2C) | ~200 | ~40:1 | 5-HT1A (partial agonist), 5-HT1B, 5-HT1D, D2, D3 | [4][5][6][7] |
| Atipamezole | High (non-subtype selective) | High | ~8500:1 | Negligible for 5-HT1A and I2 sites | [6][8] |
| Idazoxan | High | Moderate | ~245:1 | 5-HT1A (agonist), Imidazoline I2 sites | [9] |
| Rauwolscine | ~1.2 | High | ~3:1 | 5-HT1A (partial agonist), 5-HT2 | [10][11][12][13] |
Note: Ki values can vary between studies depending on the radioligand and tissue preparation used.
Effects on Neurotransmitter Levels
The primary neurochemical effect of α2-adrenergic antagonists is the enhancement of norepinephrine release. However, their effects on other neurotransmitters like dopamine and serotonin can vary, often due to their differing receptor selectivity profiles. The following table summarizes the quantitative effects of these antagonists on extracellular neurotransmitter levels, primarily measured by in vivo microdialysis in rodent brain regions.
| Compound | Norepinephrine (NE) Increase | Dopamine (DA) Increase | Serotonin (5-HT) Effect | Brain Region | Reference |
| This compound | Significant increase | Elevated | Decreased turnover | Central | [5] |
| Atipamezole | Stimulated turnover | Slight increase | No significant effect | Central | [5] |
| Idazoxan | ~80% (as DOPAC) | ~241.5% | No significant change / Decreased synthesis | Hippocampus / Prefrontal Cortex | [14][15] |
| Rauwolscine | Increased synthesis | Stimulated synthesis | Decreased synthesis | Cortical, Striatal, Hypothalamic | [16] |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Antagonism of the presynaptic α2-adrenergic autoreceptor is the primary mechanism of action for this compound and other α2-blockers. This action disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. The released norepinephrine can then act on postsynaptic α1, β1, and β2 adrenergic receptors.
Downstream Signaling of this compound
Recent studies have begun to elucidate the downstream signaling pathways affected by this compound beyond its primary receptor target. For instance, this compound has been shown to suppress the proliferation of vascular smooth muscle cells by downregulating the Phospholipase C-γ1 (PLCγ1) signaling pathway, an effect independent of its α2B-adrenergic receptor antagonism.[17][18]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. This is a generalized protocol.[19][20][21]
Materials:
-
Receptor source (e.g., brain tissue homogenate)
-
Radiolabeled ligand (e.g., [3H]rauwolscine)
-
Unlabeled competitor drug (this compound, atipamezole, etc.)
-
Assay buffer
-
Filtration apparatus and filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor drug. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-selective ligand).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each tube through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Microdialysis (General Protocol)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.[22][23][24][25]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Experimental animals (e.g., rats)
Procedure:
-
Surgery: Under anesthesia, use a stereotaxic frame to surgically implant a microdialysis probe into the specific brain region of interest.
-
Recovery: Allow the animal to recover from the surgical procedure.
-
Perfusion and Baseline Collection: Connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate. Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer the alpha-2 antagonist via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at timed intervals after drug administration.
-
Analysis: Analyze the collected dialysate samples for neurotransmitter content using HPLC with electrochemical detection. The results are typically expressed as a percentage change from the baseline levels.
Conclusion
This compound and other alpha-2 adrenergic antagonists share the primary mechanism of increasing norepinephrine release through the blockade of presynaptic autoreceptors. However, their neurochemical profiles diverge based on their selectivity for α2-adrenoceptor subtypes and their interactions with other receptor systems, such as serotonergic and dopaminergic receptors. Atipamezole exhibits the highest selectivity for α2- over α1-adrenoceptors, making it a more specific tool for studying α2-mediated effects.[6][8] In contrast, this compound and rauwolscine show less selectivity and have notable affinities for serotonin receptors, which likely contributes to their broader range of neurochemical and behavioral effects.[4][5][13] Idazoxan also displays affinity for non-adrenergic sites, including imidazoline and serotonin receptors.[9] These differences are critical for researchers and drug development professionals to consider when selecting a compound for a specific experimental or therapeutic purpose. The choice of antagonist will depend on the desired level of specificity and the potential for off-target effects to influence the outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atipamezole, an alpha 2 antagonist, augments opiate-induced muscle rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Search results [inis.iaea.org]
- 12. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Partial agonist properties of rauwolscine and this compound for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences in modulation of noradrenergic and serotonergic transmission by the alpha-2 adrenoceptor antagonists, mirtazapine, mianserin and idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of recently developed alpha 2-adrenergic antagonists with this compound and rauwolscine on monoamine synthesis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
Limited Human Replication Studies on Yohimbine for Fat Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, has been investigated for its potential as a fat loss agent. Its primary mechanism is believed to be the antagonism of α2-adrenergic receptors, which play a role in inhibiting the breakdown of fat.[1][[“]] By blocking these receptors, this compound may increase norepinephrine release, leading to enhanced lipolysis and mobilization of fatty acids to be used for energy.[1][3][4] Despite its popularity in dietary supplements, a review of the scientific literature reveals a scarcity of direct replication studies in humans specifically examining its effects on fat loss. This guide provides a comparative analysis of the available evidence.
Quantitative Data from Human Studies
A key study by Ostojic (2006) investigated the effects of this compound supplementation on body composition in elite male soccer players.[5][6][7] This remains one of the most cited human trials on this topic. The quantitative findings from this study are summarized below.
| Study Participant Group | Intervention | Duration | Outcome Measure | Pre-Intervention Value (Mean ± SD) | Post-Intervention Value (Mean ± SD) | Statistical Significance (p-value) |
| Ostojic (2006) | ||||||
| This compound Group (n=10) | 20 mg this compound HCl daily (in two doses) | 21 days | Body Fat Percentage | 9.3 ± 1.1% | 7.1 ± 2.2% | p < 0.05 |
| Fat Mass | Not explicitly stated pre-intervention | 7.1 ± 2.2 kg | p < 0.05 (compared to placebo post-intervention) | |||
| Body Mass | Not explicitly stated, but no significant change reported | Not explicitly stated, but no significant change reported | p > 0.05 | |||
| Muscle Mass | Not explicitly stated, but no significant change reported | Not explicitly stated, but no significant change reported | p > 0.05 | |||
| Placebo Group (n=10) | Cellulose | 21 days | Body Fat Percentage | Not explicitly stated, but no significant change reported | Not explicitly stated, but no significant change reported | p > 0.05 |
| Fat Mass | Not explicitly stated pre-intervention | 9.2 ± 1.9 kg | Not applicable | |||
| Body Mass | Not explicitly stated, but no significant change reported | Not explicitly stated, but no significant change reported | p > 0.05 | |||
| Muscle Mass | Not explicitly stated, but no significant change reported | Not explicitly stated, but no significant change reported | p > 0.05 |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the results and for designing future replication studies.
Protocol from Ostojic (2006)
-
Study Design : A randomized, placebo-controlled trial.[5][7]
-
Intervention :
-
Concomitant Activities : Participants continued their regular resistance training program.[5]
-
Measurements :
-
Key Findings :
Visualizing the Mechanisms and Workflows
To further clarify the proposed mechanism of this compound and the experimental process, the following diagrams are provided.
References
- 1. Multifaced Nature of this compound—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]
- 2. consensus.app [consensus.app]
- 3. ultimatesupsg.com [ultimatesupsg.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound: the effects on body composition and exercise performance in soccer players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lbs.co.il [lbs.co.il]
- 7. This compound: The Effects on Body Composition and Exercise Performance in Soccer Players | Semantic Scholar [semanticscholar.org]
- 8. examine.com [examine.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Yohimbine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of yohimbine, a toxic alkaloid, to foster a secure research environment and maintain regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound hydrochloride is classified as acutely toxic if swallowed or inhaled and toxic in contact with skin.
Recommended PPE includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the specified PPE as detailed in the table above to minimize exposure risk.
Step 2: Characterize the Waste
According to the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[2][3][4] While this compound is not explicitly a P- or U-listed hazardous waste, its high acute toxicity profile strongly suggests it should be managed as a hazardous waste.[5][6][7] Generators are responsible for making a proper waste determination.[8]
Step 3: Collect and Segregate Waste
-
Solid Waste: Carefully sweep up solid this compound waste, avoiding the generation of dust.[1] Place the material into a suitable, sealed container for disposal.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated, leak-proof container.
-
Liquid Waste: Collect liquid this compound waste in a compatible, sealed container.
Step 4: Label the Waste Container
Properly label the waste container with "Hazardous Waste" and clearly identify the contents, including the name "this compound." Ensure the label includes the accumulation start date and any other information required by your institution and local regulations.
Step 5: Store the Waste Securely
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
Step 6: Arrange for Professional Disposal
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[5] The recommended method for the disposal of toxic pharmaceutical waste like this compound is incineration at a permitted hazardous waste facility.[9][10][11][12][13] Some safety data sheets specify that this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of this compound waste down the drain or in the regular trash.[14]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. Identification and Listing of Hazardous Waste | Paint & Coatings Resource Center [paintcenter.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. aksci.com [aksci.com]
- 8. Download [lf-public.deq.utah.gov:443]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Is Pharmaceutical Waste Incineration the Most Effective Solution for Medical Waste Management? [hrincinerator.com]
- 13. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Yohimbine
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling of Yohimbine. The information is compiled from various safety data sheets to ensure operational safety and proper disposal.
Hazard Summary
This compound is classified as a hazardous chemical, being fatal if swallowed and toxic if it comes into contact with the skin or is inhaled.[1][2][3] It is essential to understand its primary hazards before handling. As there are no established occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), all handling should be conducted with the utmost caution to minimize any potential exposure.[4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 2: Fatal if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin.[1][2][3] |
| Acute Inhalation Toxicity | Category 3: Toxic if inhaled.[1][2][3] |
| Target Organ Toxicity | Category 2 (Repeated Exposure): May cause damage to kidneys and liver through prolonged or repeated exposure.[1] |
| Eye Irritation | May cause eye irritation.[5] |
| Skin Irritation | May cause skin irritation.[5] |
Personal Protective Equipment (PPE)
A systematic approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following diagram outlines the necessary PPE based on the handling procedures.
Operational Plan: Safe Handling Procedures
Adherence to strict operational procedures is mandatory to prevent contamination and exposure.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control airborne particles.[5]
-
Facilities must be equipped with an eyewash station and a safety shower that are easily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[4][5]
-
Skin Protection: Wear an impermeable, long-sleeved lab coat or gown. Use two pairs of chemical-resistant gloves (e.g., nitrile) and inspect them for any damage before use.[5][6] Contaminated clothing should be removed immediately and washed before reuse, while contaminated shoes should be discarded.[5]
-
Respiratory Protection: For handling the powdered form or when there is a risk of aerosol generation, use a NIOSH-approved N100 or a CEN-approved FFP3 particulate respirator.[4]
Handling Practices:
-
Wash hands thoroughly with soap and water before and after handling.[3][5]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6][7]
-
Do not eat, drink, or smoke in the area where this compound is handled.[7]
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[5]
Emergency Plan: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical.
Exposure Procedures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]
Spill Response: The following diagram outlines the procedural steps for managing a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Product: Surplus and non-recyclable solutions should be offered to a licensed professional waste disposal company.[6]
-
Contaminated Materials: All materials used for cleanup (absorbents, PPE, etc.) must be placed in a sealed, labeled container.[6]
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Do not let the product enter drains.[6]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acute neurotoxicity after this compound ingestion by a body builder | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. A literature perspective on the pharmacological applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
